UV Absorber 400
Description
Properties
IUPAC Name |
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(3-dodecoxy-2-hydroxypropoxy)phenol;2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(2-hydroxy-3-tridecoxypropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H55N3O4.C40H53N3O4/c1-6-7-8-9-10-11-12-13-14-15-16-23-47-27-33(45)28-48-34-19-22-37(38(46)26-34)41-43-39(35-20-17-29(2)24-31(35)4)42-40(44-41)36-21-18-30(3)25-32(36)5;1-6-7-8-9-10-11-12-13-14-15-22-46-26-32(44)27-47-33-18-21-36(37(45)25-33)40-42-38(34-19-16-28(2)23-30(34)4)41-39(43-40)35-20-17-29(3)24-31(35)5/h17-22,24-26,33,45-46H,6-16,23,27-28H2,1-5H3;16-21,23-25,32,44-45H,6-15,22,26-27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMFBISUUNTJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O.CCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H108N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1293.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
153519-44-9 | |
| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Defining UV Absorber 400 in a Complex Field
An In-Depth Technical Guide to UV Absorber 400
Prepared by: Gemini, Senior Application Scientist
The term "this compound" designates a high-performance liquid hydroxyphenyl-triazine (HPT) ultraviolet light absorber. It is crucial to distinguish this specific chemical additive from the colloquial term "UV400," which refers to a general standard for eyewear that blocks UV radiation up to 400 nanometers.[1][2] For researchers and formulation scientists, this compound refers to a specific molecular structure designed for superior durability and photostability in demanding applications.[3][4][5]
This guide provides a comprehensive technical overview of this compound, focusing on the hydroxyphenyl-triazine compound identified by CAS Number 153519-44-9 .[6][7] This material is also known by trade names such as Tinuvin® 400, SONGSORB® CS 400, and PowerSorb™ 400.[5][8][9] Engineered for excellence, it serves to protect polymers and coatings from degradation caused by exposure to ultraviolet radiation, thereby extending the service life and maintaining the aesthetic and mechanical properties of materials.[10]
Core Molecular Identity and Physicochemical Properties
This compound is not a single, discrete molecule but a defined mixture of two homologous structures. This composition is a key aspect of its liquid form and high compatibility with a wide range of systems.
Chemical Name: A mixture of:
-
2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine
-
2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine[9][11]
The core of the molecule is the 2-(2-hydroxyphenyl)-1,3,5-triazine chromophore, which is responsible for its UV-absorbing properties. The long alkyl chains (dodecyl and tridecyl ethers) enhance its compatibility and permanence within polymer matrices, reducing migration.[5][12]
Chemical Structure:
The generalized structure is depicted below:
(Image based on structures provided in technical datasheets)[5][9]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 153519-44-9 | [6][7] |
| Chemical Family | Hydroxyphenyl-triazine (HPT) | [8][13] |
| Appearance | Light yellow, viscous liquid | [5][6] |
| Molecular Weight (Avg.) | ~647 g/mol | [6][11] |
| Density (at 20°C) | ~1.07 g/cm³ | [6][14] |
| Solubility | Miscible with most organic solvents; practically immiscible with water. | [5][11] |
| Key Features | High photostability, low color, low migration, high thermal stability. | [5][13] |
Mechanism of Action: Superior Photostability
UV absorbers protect materials by competitively absorbing damaging UV radiation and dissipating the energy in a harmless way, primarily as thermal energy.[3][15] The hydroxyphenyl-triazine class is renowned for its exceptional photostability, which is a direct result of its efficient energy dissipation mechanism.
Upon absorbing a UV photon, the molecule undergoes an extremely rapid and reversible intramolecular proton transfer, converting the electronic excitation energy into vibrational energy. This process occurs on a sub-picosecond timescale, preventing the molecule from reaching a destructive excited state and allowing it to return to its ground state ready to absorb another photon. This efficient cycle is the cornerstone of its longevity and high performance.[16]
Caption: Photostabilization mechanism of HPT UV absorbers.
Applications and Formulation Synergy
This compound is engineered for high-performance applications where long-term durability under harsh environmental conditions is paramount.[5][6]
Primary Applications:
-
Automotive Coatings: Used extensively in both OEM and refinish clear coats to prevent gloss reduction, cracking, and delamination.[4][10]
-
Industrial Finishes: Protects coatings on machinery, architectural elements, and other materials exposed to prolonged sunlight.[5][8]
-
Plastics and Adhesives: Incorporated into various polymers to prevent degradation and discoloration.[3]
-
UV-Cured Coatings: Its low color and stability make it suitable for use with modern photoinitiators in UV-cured systems.[10]
The Synergistic Effect with Hindered Amine Light Stabilizers (HALS)
While UV absorbers act as the primary shield against UV radiation, they cannot block 100% of incident photons. Some UV light will inevitably penetrate the material and initiate degradation by forming free radicals. This is where Hindered Amine Light Stabilizers (HALS) become critical. HALS do not absorb UV radiation; instead, they function by scavenging and neutralizing the free radicals that form.[2][17]
When this compound is combined with a HALS (such as those based on Tinuvin® 123 or 292), a powerful synergistic effect is achieved.[6][13] The UV absorber reduces the rate of free radical formation, and the HALS "cleans up" the radicals that still manage to form. This dual-protection mechanism significantly enhances the durability of the material beyond what either additive could provide alone.[17][18]
Caption: Synergistic protection mechanism of UVA and HALS.
Experimental Protocol: Performance Evaluation in a Coating
As a Senior Application Scientist, establishing a robust, self-validating protocol to quantify the performance of a UV stabilizer is paramount. The following outlines a standard methodology for evaluating the efficacy of this compound in a solvent-borne 2K polyurethane clear coat.
Objective: To determine the improvement in coating durability (gloss retention and color stability) upon addition of this compound and a HALS.
Methodology:
-
Formulation Preparation:
-
Prepare a control clear coat formulation without any light stabilizers.
-
Prepare a test formulation containing 1.5% this compound and 1.0% HALS (e.g., Tinuvin® 292) based on resin solids.
-
Ensure all other components (resin, isocyanate, solvents, flow agents) are identical between batches.
-
-
Sample Preparation:
-
Apply the coatings to standardized steel panels (e.g., Q-Panels) prepared with a uniform base coat.
-
Control the dry film thickness (DFT) to a consistent level, for example, 40 ± 5 µm, as DFT significantly impacts performance.
-
Allow panels to cure under specified conditions (e.g., 7 days at 23°C and 50% relative humidity).
-
-
Initial Property Measurement (Time = 0):
-
Measure the 20° and 60° gloss of each panel using a gloss meter.
-
Measure the color coordinates (L, a, b*) using a spectrophotometer. These are the baseline values.
-
-
Accelerated Weathering Exposure:
-
Periodic Evaluation:
-
Remove the panels at regular intervals (e.g., every 500 hours).
-
Repeat the gloss and color measurements from Step 3.
-
Calculate Gloss Retention (%) and Total Color Difference (ΔE*).
-
-
Data Analysis:
Caption: Experimental workflow for evaluating UV absorber efficacy.
Safety and Handling
This compound is an industrial chemical and should be handled in accordance with good industrial hygiene and safety practices. Based on available Safety Data Sheets (SDS), it may cause skin, eye, and respiratory irritation.[23][24]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and appropriate clothing.[23]
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes.[24]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from direct sunlight.[5]
Always consult the most current Safety Data Sheet provided by the manufacturer before use for complete and detailed information.[23][24]
Conclusion
This compound (CAS 153519-44-9) represents a pinnacle of hydroxyphenyl-triazine technology. Its inherent photostability, excellent compatibility, and low color make it an indispensable tool for formulators in the coatings, plastics, and adhesives industries. Its true potential is realized through synergistic combination with HALS, providing a multi-layered defense against UV degradation that ensures the long-term durability and performance of a vast array of materials. A thorough, methodical approach to performance evaluation is essential to optimize its concentration and leverage its full protective capabilities.
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Amine Catalysts, "comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications," aminecatalysts.com, Jun. 23, 2025. [Online]. Available: [Link]
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Introduction: The Critical Role of Photostability in UV Protection
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synthesis and purification of UV Absorber 400 for research purposes
An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of UV Absorber 400 (2-Hydroxy-4-n-octoxybenzophenone)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, chemically known as 2-Hydroxy-4-n-octoxybenzophenone (CAS No. 1843-05-6). Designed for researchers and chemical development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind key procedural choices. The protocols described herein are designed to be self-validating, yielding high-purity material suitable for research and development applications. All procedural and mechanistic claims are substantiated with citations to authoritative sources.
Introduction: The Significance of 2-Hydroxy-4-n-octoxybenzophenone
2-Hydroxy-4-n-octoxybenzophenone, often referred to as Octabenzone or by trade names such as UV-531, is a widely utilized ultraviolet (UV) light stabilizer. Its molecular structure is adept at absorbing harmful UV-A and UV-B radiation and dissipating it as harmless thermal energy, thereby preventing the photodegradation of polymers, coatings, and other materials. Its efficacy in materials like polyethylene, polypropylene, and synthetic rubbers makes it a crucial additive in industries where long-term durability under sunlight exposure is paramount[1][2].
For research purposes, access to a high-purity, well-characterized sample is non-negotiable. This guide details a robust and reproducible laboratory-scale synthesis rooted in classic organic chemistry principles.
Table 1: Physicochemical Properties of 2-Hydroxy-4-n-octoxybenzophenone
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1843-05-6 | [3] |
| Molecular Formula | C₂₁H₂₆O₃ | [4] |
| Molecular Weight | 326.43 g/mol | |
| Appearance | Off-white to light yellow powder/crystals | [2] |
| Melting Point | 47-49 °C | [2] |
| Solubility | Soluble in benzene, acetone; slightly soluble in ethanol |[2] |
Synthesis Pathway: The Williamson Ether Synthesis
The most direct and common laboratory route to 2-hydroxy-4-n-octoxybenzophenone is the alkylation of 2,4-dihydroxybenzophenone. This reaction is a classic example of the Williamson ether synthesis , a cornerstone of organic chemistry for forming ether linkages[5][6].
Mechanistic Rationale
The Williamson ether synthesis is an Sɴ2 reaction involving an alkoxide nucleophile and an alkyl halide electrophile[5][7]. In this specific application:
-
The Nucleophile : 2,4-dihydroxybenzophenone possesses two hydroxyl groups. The hydroxyl group at the C4 position is more acidic than the C2 hydroxyl group due to intramolecular hydrogen bonding between the C2 hydroxyl and the carbonyl oxygen. Therefore, a mild base will selectively deprotonate the C4 hydroxyl, forming a phenoxide ion—our potent nucleophile.
-
The Base : Anhydrous potassium or sodium carbonate is an effective and economical base for this deprotonation. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions[8].
-
The Electrophile : A primary alkyl halide, such as 1-chlorooctane or 1-bromooctane, is used as the electrophile. Primary halides are ideal for Sɴ2 reactions as they minimize the competing E2 elimination pathway that is prevalent with secondary and tertiary halides[6][7].
-
The Catalyst : The addition of a catalytic amount of potassium iodide (KI) is a critical process optimization. Through an in-situ Finkelstein reaction, the iodide ion displaces the chloride on the 1-chlorooctane to form 1-iodooctane. Iodide is a superior leaving group compared to chloride, which significantly accelerates the rate of the Sɴ2 reaction.
Visualizing the Synthesis
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An In-depth Technical Guide to the Photophysical and Photochemical Properties of UV Absorber 400
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
UV Absorber 400, a member of the hydroxyphenyl-triazine (HPT) class of ultraviolet (UV) light absorbers, is a high-performance liquid stabilizer designed for demanding applications where long-term photostability is paramount.[1][2] Its molecular structure is engineered to efficiently convert damaging UV radiation into harmless thermal energy, thereby protecting materials from degradation.[3] This guide provides a comprehensive overview of the core photophysical and photochemical principles governing the function of this compound, offering researchers and professionals in drug development and materials science a detailed understanding of its performance and analytical characterization.
This compound is chemically a mixture of 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine.[1] This structure is part of a broader class of triazine-based UV absorbers known for their high efficacy, low color, and excellent compatibility in various polymer and coating systems.[1]
Part 1: Core Photophysical Properties
The efficacy of a UV absorber is fundamentally dictated by its ability to absorb UV light and dissipate the absorbed energy through photophysical pathways that do not lead to molecular degradation.
UV-Visible Absorption
This compound exhibits strong absorbance in the UV-B and UV-A regions of the electromagnetic spectrum. The absorption of a UV photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The UV-Vis absorption spectrum is characterized by a broad absorption band, which is typical for complex organic molecules. While a specific molar extinction coefficient for this compound is not publicly available, the hydroxyphenyl-triazine class is known for high molar absorptivity in the UVA and UVB range.[1]
Table 1: Key Photophysical Properties of this compound (Representative)
| Property | Value | Significance |
| Chemical Class | Hydroxyphenyl-triazine (HPT) | Provides inherent photostability through efficient energy dissipation mechanisms. |
| Physical Form | Viscous Liquid | Facilitates incorporation into liquid formulations and coatings.[1] |
| UV Absorption Range | Primarily UV-B and UV-A | Offers broad-spectrum protection against the most damaging wavelengths of solar radiation. |
| Photostability | Excellent | Ensures long-term performance and protection of the substrate.[1] |
| Energy Dissipation | Primarily through non-radiative decay | Minimizes photochemical reactions and degradation of the absorber. |
Mechanism of Photostability: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable photostability of hydroxyphenyl-triazine UV absorbers is attributed to an efficient, non-radiative deactivation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast process is central to the function of this compound.
Upon absorption of a UV photon and excitation to the S₁ state, a proton from the ortho-hydroxyl group is rapidly transferred to a nitrogen atom on the triazine ring. This tautomerization leads to the formation of an excited-state keto-tautomer. This species is energetically unstable and rapidly returns to the ground state via non-radiative decay, releasing the absorbed energy as heat. The ground-state keto-tautomer then undergoes a reverse proton transfer to regenerate the original enol form, completing the photoprotective cycle. This entire process occurs on a picosecond timescale, preventing the molecule from undergoing slower, degradative photochemical reactions.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) cycle in this compound.
Fluorescence Properties
Due to the highly efficient ESIPT pathway, the fluorescence quantum yield of hydroxyphenyl-triazine UV absorbers is typically very low. Fluorescence is a competitive de-excitation pathway to non-radiative decay. The rapid deactivation through ESIPT effectively quenches fluorescence, meaning that very few molecules return to the ground state by emitting a photon. This is a desirable characteristic for a UV absorber, as it indicates that the vast majority of the absorbed energy is being safely dissipated as heat.
Part 2: Photochemical Properties and Degradation
While this compound is designed for high photostability, understanding its potential photochemical degradation pathways under prolonged or extreme UV exposure is crucial for predicting its long-term performance and identifying potential degradants.
Photochemical Stability
The photochemical stability of this compound is excellent due to the efficient ESIPT mechanism. However, like all organic molecules, it is not infinitely stable. Under prolonged and intense UV irradiation, a small fraction of the molecules may undergo irreversible photochemical reactions. The quantum yield of photodegradation for HPTs is generally very low.
Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented in public literature, generalized degradation pathways for the hydroxyphenyl-triazine class can be proposed. These may include:
-
Photo-oxidation: Reaction with singlet oxygen or other reactive oxygen species generated in the matrix can lead to oxidation of the aromatic rings or the alkyl side chains.
-
Ring Opening: High-energy UV photons could potentially induce cleavage of the triazine ring, although this is less likely given the efficient energy dissipation.
-
Side-chain Reactions: The ether linkages in the side chains may be susceptible to cleavage under harsh conditions.
Caption: Generalized photophysical and photochemical pathways for this compound.
Part 3: Experimental Protocols for Characterization
The following protocols provide a framework for the characterization of the photophysical and photochemical properties of liquid UV absorbers like this compound.
Measurement of UV-Visible Absorption Spectrum
This protocol outlines the determination of the UV-Vis absorption spectrum of this compound to identify its absorption range and wavelength of maximum absorbance (λmax).
Materials and Equipment:
-
UV-Vis Spectrophotometer (double-beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or a solvent relevant to the end-use application)
-
This compound
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration. Due to its viscous nature, ensure complete dissolution, which may require gentle warming or sonication.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert Law.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path (for a double-beam instrument) or measure its absorbance as a blank to zero the instrument.
-
Sample Measurement: Rinse a second quartz cuvette with a small amount of the most dilute working solution and then fill it. Place the cuvette in the sample beam path and record the absorption spectrum over the desired wavelength range (e.g., 250-500 nm).
-
Repeat for all Concentrations: Repeat step 5 for all prepared working solutions, starting from the most dilute and progressing to the most concentrated.
-
Data Analysis: From the spectra, determine the λmax. Plot absorbance at λmax versus concentration. The slope of this plot, according to the Beer-Lambert Law (A = εbc), will be the molar extinction coefficient (ε) if the path length (b) is 1 cm and the concentration (c) is in mol/L.
Caption: Experimental workflow for UV-Vis absorption analysis.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield (Φf) of this compound relative to a known standard.
Materials and Equipment:
-
Fluorometer (Spectrofluorometer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
-
This compound
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the this compound and the fluorescence standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectra for all solutions as described in protocol 3.1.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer to a wavelength where both the sample and the standard absorb light.
-
Record the fluorescence emission spectrum for each solution, ensuring the same instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.
-
Record the emission spectrum of the pure solvent to be used for background subtraction.
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's response and subtract the solvent background.
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Since the solvent is the same, the refractive index term cancels out.
-
Assessment of Photochemical Stability
This protocol provides a method for evaluating the photochemical stability of this compound under controlled UV irradiation.
Materials and Equipment:
-
Photoreactor with a controlled UV lamp (e.g., xenon arc lamp with filters to simulate solar radiation)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or other suitable transparent reaction vessels
-
Solvent
-
This compound
-
Dark control sample container (e.g., wrapped in aluminum foil)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent at a concentration that gives a measurable absorbance in the UV region.
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiation: Place the sample in the photoreactor and expose it to UV radiation for a defined period. A control sample should be kept in the dark at the same temperature to account for any thermal degradation.
-
Periodic Measurements: At regular time intervals, remove an aliquot of the sample and record its UV-Vis absorption spectrum.
-
Data Analysis:
-
Monitor the change in absorbance at the λmax over time.
-
A decrease in absorbance indicates photodegradation.
-
The rate of degradation can be quantified, and the photodegradation quantum yield can be determined if the photon flux of the light source is known.
-
Analysis of the irradiated solution by techniques such as HPLC-MS can be used to identify potential photodegradation products.
-
References
- BASF. (2019).
- Triazine UV Absorbers - IRO Water Tre
- Evaluating the Fluorescence Quenching of Troxerutin for Commercial UV Sunscreen Filters. (n.d.).
- UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. (n.d.).
- Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for co
- Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)
- A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - NIH. (n.d.).
- PHOTOSTABILITY TESTING - Pharm
- Step-by-Step Guide to Using EasyPlus UV/VIS Spectrophotometers. - YouTube. (2022, October 27).
- How to Use UV Vis Spectrophotometer - Drawell. (n.d.).
- The Application of Fluorescence Anisotropy for Viscosity Measurements of Small Volume Biological Analytes - MDPI. (2023, December 1).
- How To Perform UV Vis Spectroscopy? - Chemistry For Everyone - YouTube. (2025, February 6).
- Triazine UV Absorber, Ultraviolet Absorbers Wholesale Manufacturer | Tintoll. (n.d.).
- Easy Spectrophotometry Guide. (n.d.).
- Meet the expert: The Importance of Photostability Testing - Sampled. (2023, July 19).
- WO2003004557A1 - Highly compatible hydroxyphenyltriazine uv-absorbers - Google P
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- TINUVIN® 479 - BASF. (n.d.).
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- (PDF)
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- This compound - DKSH - SpecialChem. (2024, December 23).
- EP1109791B1 - Process for making 2-(2-hydroxy-4-alkoxyphenyl)-4,6-bisaryl-1,3,5-triazines. (n.d.).
- Excitation−Emission Spectra and Fluorescence Quantum Yields for Fresh and Aged Biogenic Secondary Organic Aerosols - UCI Department of Chemistry. (2013, May 10).
- 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazine (Appolo-1577 (FLK)) - Sarex. (n.d.).
- 2,4,6-Tri(2,4-dihydroxyphenyl)-1,3,5-triazine | C21H15N3O6 | CID 135714880 - PubChem. (n.d.).
- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Publishing. (n.d.).
- DE69926379T2 - Process for the preparation of 2- (2,4-dihydroxyphenyl) or 2- (2,4-dialkoxyphenyl)
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solubility and compatibility of UV Absorber 400 in different solvents and polymers
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Abstract
This technical guide provides a comprehensive analysis of UV Absorber 400, a high-performance hydroxyphenyl-triazine (HPT) stabilizer. It delves into the critical performance characteristics of solubility in various industrial solvents and compatibility with a range of polymer systems. This document is intended for researchers, formulation scientists, and drug development professionals, offering a blend of theoretical principles, quantitative data, and validated experimental protocols to support the effective application of this UV absorber in demanding environments.
Introduction: Understanding this compound
This compound is a liquid hydroxyphenyl-triazine (HPT) based ultraviolet light absorber.[1][2][3] Its chemical identity is a reaction mixture, primarily composed of 2-[4-[2-Hydroxy-3-dodecyloxypropyl]oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and its tridecyloxypropyl analog.[1][4][5] Identified by CAS Number 153519-44-9, it is engineered for high-performance applications where long-term durability and resistance to photodegradation are paramount.[1][2][4][6][7]
Mechanism of Action: Photostabilization
Like other benzophenone and triazine-based absorbers, the protective mechanism of this compound relies on its ability to absorb damaging UV radiation and dissipate it as harmless thermal energy.[8][9][10][11] The molecule contains a hydroxyl group positioned ortho to the triazine ring, which forms a strong intramolecular hydrogen bond. Upon absorbing a UV photon (in the 290-400 nm range), this bond undergoes a rapid, reversible tautomeric shift.[9][10][12] The excited molecule quickly returns to its ground state, releasing energy as heat and preventing the UV radiation from initiating degradation reactions within the polymer matrix.[8][9][10][11][12] This efficient energy conversion cycle allows the molecule to protect the host material over extended periods of exposure.[12]
Caption: Mechanism of UV energy dissipation by this compound.
Solubility Profile in Industrial Solvents
The solubility of an additive is a critical parameter that dictates its incorporation efficiency, storage stability in liquid formulations, and potential for recrystallization. This compound, being a viscous liquid, is miscible with a wide array of common organic solvents but is practically immiscible with water.[1][13]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents at ambient temperature. This data is essential for formulators developing solvent-borne coatings, adhesives, and other liquid systems.
| Solvent | Chemical Class | Solubility ( g/100 ml @ 20°C) |
| Toluene | Aromatic Hydrocarbon | > 50 |
| Xylene | Aromatic Hydrocarbon | > 50 |
| Ethyl Acetate | Ester | > 50 |
| Butyl Acetate | Ester | > 50 |
| Methyl Ethyl Ketone (MEK) | Ketone | > 50 |
| Cyclohexanone | Ketone | > 50 |
| Isopropanol | Alcohol | ~ 30 |
| Ethanol | Alcohol | ~ 20 |
| n-Hexane | Aliphatic Hydrocarbon | < 10 |
| Water | Aqueous | < 0.1 |
Note: Data is compiled from various manufacturer technical data sheets. Exact values may vary slightly based on the specific grade and purity.
Causality and Insights
The high solubility in aromatic, ester, and ketone solvents is attributed to the "like dissolves like" principle. The bulky, aromatic structure of the hydroxyphenyl-triazine molecule shares polarity and intermolecular force characteristics with these solvents, facilitating easy miscibility. Its solubility decreases in more polar alcohols and is negligible in highly polar water and non-polar aliphatic hydrocarbons, highlighting the importance of matching solvent polarity to the additive's chemical nature.
Experimental Protocol: Determining Solubility (Isothermal Saturation Method)
This protocol provides a reliable, self-validating method for quantifying the solubility of this compound in a new solvent system.
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Materials & Equipment:
-
Analytical balance (±0.1 mg)
-
Isothermal shaker bath or magnetic stirrer with temperature control
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
HPLC or UV-Vis Spectrophotometer
-
This compound
-
Solvent of interest
Procedure:
-
Preparation of Supersaturated Solution: In a sealed container (e.g., a glass vial), add an excess amount of this compound to a known volume of the solvent. The amount should be visibly more than what can dissolve.
-
Equilibration: Place the sealed container in the isothermal shaker bath set to the desired temperature (e.g., 20°C). Allow the mixture to agitate for a minimum of 24 hours to ensure equilibrium is reached. This long duration is critical for validating that saturation has been achieved.
-
Sample Extraction: After equilibration, cease agitation and allow the undissolved solid to settle for at least 1 hour within the isothermal bath.
-
Filtration: Carefully draw a known volume of the clear supernatant into a syringe and immediately pass it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining residue. Calculate the solubility in g/100 ml.
-
Chromatographic/Spectroscopic Method: Dilute the filtered sample to a concentration within the linear range of a pre-calibrated HPLC or UV-Vis method. Calculate the concentration against the calibration curve.
-
-
Validation: Repeat the measurement at least three times. Consistent results (e.g., within a ±5% relative standard deviation) confirm the validity of the obtained solubility value.
Caption: Workflow for determining UV absorber solubility.
Compatibility with Polymer Systems
Compatibility is a measure of the long-term stability of an additive within a polymer matrix. Poor compatibility can lead to critical failures such as "blooming" (migration of solid additive to the surface) or "bleeding" (migration of liquid additive).[14] These phenomena compromise surface aesthetics, printability, and ultimately, the protective function of the additive.[14][15] this compound is designed for wide compatibility with various polymers due to its molecular structure and low volatility.[6][16]
Polymer Compatibility Overview
This compound demonstrates excellent compatibility with a broad range of resin systems, making it a versatile choice for many applications.[6][16]
| Polymer Family | Specific Examples | Compatibility Rating | Key Considerations |
| Polyolefins | Polyethylene (PE), Polypropylene (PP) | Excellent | The long alkyl chains on the UV 400 molecule enhance its affinity for non-polar polyolefins, minimizing migration.[17] |
| Polyvinyl Chloride (PVC) | Rigid and Plasticized PVC | Excellent | Highly effective and compatible.[6][17] |
| Engineering Plastics | Polycarbonate (PC), Polyesters (PET) | Very Good | Exhibits good compatibility and stability at the higher processing temperatures required for these polymers.[6][18] |
| Styrenics | Polystyrene (PS), ABS | Good | Effective in preventing yellowing and degradation.[17] |
| Coatings & Adhesives | Acrylics, Polyurethanes, Epoxies | Excellent | Designed for high performance in both solvent- and water-borne coating systems.[3][4][7][16] |
Understanding and Preventing Migration & Blooming
Additive migration is driven by several factors, including:
-
Poor Solubility: If the concentration of the additive exceeds its solubility limit in the polymer at use temperature, the excess additive will be expelled.[19][20]
-
Molecular Weight: Lower molecular weight additives are generally more mobile within the polymer matrix.[19]
-
Temperature: Elevated temperatures increase molecular mobility and can accelerate migration.[15]
-
Polymer Morphology: The crystalline structure of the polymer can influence additive diffusion pathways.[20]
This compound's high molecular weight (~647 g/mol ) and tailored chemical structure contribute to its low volatility and migration resistance, ensuring it remains within the polymer to provide lasting protection.[1][3][4][5][6]
Experimental Protocol: Assessing Polymer Compatibility (Heat Aging & Surface Analysis)
This protocol provides a method to evaluate the compatibility of this compound in a specific polymer formulation.
Objective: To detect any signs of blooming or exudation after thermal stress.
Materials & Equipment:
-
Polymer processing equipment (e.g., two-roll mill, extruder, injection molder)
-
Forced-air convection oven
-
Microscope (100x magnification) or surface gloss meter
-
Test polymer and this compound
-
Control plaque (polymer without UV absorber)
Procedure:
-
Compounding: Incorporate this compound into the polymer at a specified concentration (e.g., 0.5% by weight) using standard melt-processing techniques. Ensure a homogenous dispersion.
-
Sample Preparation: Produce flat test plaques (e.g., 50mm x 50mm x 2mm) of both the control and the test material.
-
Initial Analysis (T=0):
-
Visually inspect the surface of the test plaque under magnification for any haze, crystals, or oily residue.
-
Measure the surface gloss at three different points and record the average.
-
Self-Validation: The control plaque should be free of any surface defects.
-
-
Heat Aging: Place the test and control plaques in a convection oven at a temperature relevant to the application's end-use environment (e.g., 70°C for 7 days).
-
Post-Aging Analysis:
-
After the aging period, allow the plaques to cool to room temperature for at least 4 hours.
-
Re-examine the surfaces visually under magnification. The appearance of a crystalline powder (bloom) or an oily film (bleed) indicates poor compatibility.
-
Re-measure the surface gloss. A significant drop in gloss compared to the control plaque can be an indicator of surface migration.
-
-
Trustworthiness Check: The control plaque should exhibit no significant change in appearance or gloss. Any change in the test plaque can thus be confidently attributed to the additive. For a more quantitative analysis, the surface can be wiped with a solvent-soaked cloth (e.g., isopropanol) and the extract analyzed by LC-MS or GC-MS to confirm the presence of the migrated additive, as guided by principles in ASTM D6953.[21]
Caption: Workflow for assessing polymer compatibility.
Conclusion
This compound is a high-performance, liquid hydroxyphenyl-triazine UV absorber characterized by its excellent solubility in a wide range of organic solvents and broad compatibility with numerous polymer systems. Its high molecular weight and robust chemical design provide inherent resistance to migration and blooming, ensuring long-term protection and aesthetic stability in finished articles. The experimental protocols detailed in this guide offer a validated framework for formulators to confidently assess the performance of this compound in their specific applications, ensuring optimal and reliable material protection against UV degradation.
References
- Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.
- ASTM International. (2024). D1895 Standard Test Methods for Apparent Density, Bulk Factor, and Pourability of Plastic Materials.
- ASTM International. (2024). Apparent Density, Bulk Factor, and Pourability of Plastic Materials.
- Raytop Chemical. (2022, July 12). How do UV absorbers work?
- ASTM International. (2010). Standard Test Methods for Apparent Density, Bulk Factor, and Pourability of Plastic Materials.
- ADEKA Corporation. (n.d.). Polymer additives FAQ.
- Partners in Chemicals. (2023, September 13). Omnistab Benzophenone UV absorbers.
- Unknown Source. (n.d.). High-Performance this compound: Superior Protection for Coatings, Plastics, & Adhesives.
- Sciteq. (n.d.). ASTM D 1895 plastic material apparent density test methods.
- Zhengzhou Alfa Chemical Co.,Ltd. (2022, October 24). Do you know the mechanism of action of UV absorbers?
- ASTM International. (n.d.). ASTM D1895-96 - Standard Test Methods for Apparent Density, Bulk Factor, and Pourability of Plastic Materials.
- Hangzhou Disheng Import&Export Co., Ltd. (n.d.). This compound.
- Pengnuo. (n.d.). China this compound Manufacturer and Supplier.
- HUNAN CHEM. (n.d.). UV-Absorber-400.
- Baoxu Chemical. (n.d.). BX UV 400 uv absorber, CAS# 153519-44-9 Mfg.
- ChemicalBook. (n.d.). This compound | 153519-44-9.
- SpecialChem. (2023, December 28). Troubleshooting Antioxidant Blooming and Migration in Polymers.
- Brighton Science. (n.d.). How to Control Additive Blooming in Polymer Films.
- Longchang Chemical. (2022, August 7). Photoinitiators of benzophenone and benzotriazole UV absorbers.
- TECMOS.COM. (n.d.). This compound (UV-400).
- Wikipedia. (n.d.). Bloom (phase).
- ResearchGate. (2025, August 5). Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field.
- SpecialChem. (2024, December 23). This compound - DKSH.
- Amine Catalysts. (2025, June 23). comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications.
- BASF. (2019, October 1). Tinuvin® 400.
- Performance Additives. (n.d.). UV Absorbers | Polymer & Polycarbonate Additives.
- ChemBK. (2024, April 9). 2-Hydroxy-4-Octyloxy Benzophenone.
- Tintoll. (n.d.). 2-Hydroxy-4-n-octoxybenzophenone CAS No. 1843-05-6.
- Scribd. (n.d.). Tinuvin 400-DW (N) : Technical Data Sheet.
- ResearchGate. (2016, September 1). ASTM D5226 Solubility.pdf.
- PubChem. (n.d.). 2-Hydroxy-(4-octyloxy)benzophenone | C21H26O3 | CID 129820667.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-(octyloxy)benzophenone 98 1843-05-6.
- Unknown Source. (2025, June 24). UV Absorber UV-400 for durable transparent materials like glazing and lenses.
- ASTM International. (2018). D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC).
- ChemScene. (n.d.). 1843-05-6 | 2-Hydroxy-4-(octyloxy)benzophenone.
- ResearchGate. (2016, May 24). Polymer Solubility Experimentation: ASTM D3132 Test Report Database Documentation. Volume 1.
- DTIC. (n.d.). Polymer Solubility Experimentation: ASTM D3132 Test Report Database Documentation. Volume 1.
- AccuStandard. (n.d.). Plastic Additive Standards Guide.
- IRO Water Treatment. (2022, October 17). The Synthesis Process of Triazine UV Absorbers.
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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of UV Absorber 400
Executive Summary
This guide provides a comprehensive technical analysis of UV Absorber 400, a high-performance hydroxyphenyl-triazine (HPT) light stabilizer. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its UV absorption mechanism, thermal stability, and degradation pathways. We present detailed experimental protocols for assessing its performance using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside methodologies for monitoring its degradation profile via High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the causality behind experimental choices and the implications of the material's properties for high-stakes applications, particularly in the protection of light-sensitive materials and pharmaceutical products.
Introduction to this compound: A High-Performance Triazine
This compound (CAS No: 153519-44-9) is a liquid hydroxyphenyl-triazine (HPT) UV absorber engineered for demanding applications where long-term durability and photostability are paramount.[1][2][3] Unlike traditional benzophenone absorbers, HPTs like this compound offer exceptional thermal stability and broad UV coverage, making them ideal for systems exposed to high-temperature processing or harsh environmental conditions.[4][5]
It is chemically a mixture of:
-
2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine
-
2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine[1][6]
This structure, featuring a high molecular weight (~647 g/mol ) and long alkyl chains, is specifically designed to minimize migration and volatility, ensuring its permanence within the host matrix.[1][4][6][7]
Physicochemical Properties
A summary of this compound's key properties is presented below, reflecting its suitability for integration into various polymer and coating systems.
| Property | Value | Source(s) |
| Appearance | Light yellow, viscous liquid | [1][6][8] |
| Chemical Class | Hydroxyphenyl-triazine (HPT) | [1] |
| CAS Number | 153519-44-9 | [8] |
| Molecular Weight | ~647 g/mol (average) | [1][6] |
| Density | ~1.07 g/cm³ | [1][8] |
| Solubility | Miscible with most organic solvents; practically immiscible with water. | [1] |
| UV Absorption Range | Broad absorption up to 400 nm | [5] |
Primary Applications
This compound is predominantly used in high-performance coatings (automotive and industrial), plastics, and adhesives to prevent degradation from UV radiation.[2][3][9] Its function is to absorb harmful UV light and dissipate it as harmless thermal energy, thereby protecting the substrate from discoloration, cracking, and loss of mechanical properties.[2][10] For the pharmaceutical industry, its relevance lies in the protection of drug products and formulations within plastic packaging, where it can shield light-sensitive active pharmaceutical ingredients (APIs) from photodegradation.[11][12]
Mechanism of Photoprotection
The efficacy of this compound stems from its inherent molecular structure, which allows for the efficient conversion of high-energy UV photons into low-energy heat. This process occurs via an ultrafast, reversible intramolecular proton transfer cycle. Upon absorbing a UV photon, the molecule enters an excited state. A proton from the hydroxyl group is transferred to a nitrogen atom on the triazine ring. This tautomerization provides a non-radiative decay pathway, allowing the molecule to return to its ground state by releasing energy as heat, ready to absorb another photon. This cycle is exceptionally efficient and imparts high photo-permanence.[1]
Caption: Energy dissipation mechanism of an HPT UV absorber.
Thermal Stability Assessment
The term "thermal stability" refers to a material's ability to resist chemical and physical changes upon exposure to elevated temperatures. For a UV absorber, high thermal stability is critical, as it must withstand processing temperatures (e.g., during polymer extrusion or high-bake coating cycles) without degrading.[4]
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[13][14] A mass loss indicates decomposition or volatilization.
The choice of atmosphere (e.g., inert nitrogen vs. oxidative air) is critical. Analysis under nitrogen isolates inherent thermal stability, while analysis under air provides insight into thermo-oxidative degradation, which is often more relevant to real-world applications. A slow heating rate (e.g., 10 °C/min) provides better resolution of distinct degradation steps.[15]
-
Instrumentation: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen or dry air at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.[16]
-
-
Data Acquisition: Continuously record the sample mass and temperature.
-
Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs, is the primary indicator of thermal stability.
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] It is used to detect thermal events like melting, glass transitions (Tg), and exothermic decomposition.
For this compound, which is a viscous liquid, a sharp melting point is not expected. The key information from a DSC scan is the absence of significant exothermic peaks below its TGA-determined decomposition temperature. An exotherm would indicate a degradation reaction that could compromise the material's integrity even before mass loss is detected by TGA. UV-DSC attachments can also be used to measure curing reaction heat in real-time or study photodegradation by observing changes in thermal properties.[18][19][20][21]
-
Instrumentation: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Hermetically seal 5-10 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at 25 °C.
-
Ramp heat from 25 °C to 350 °C at 10 °C/min.
-
Hold for 2 minutes.
-
Cool to 25 °C at 20 °C/min.
-
Ramp heat again from 25 °C to 350 °C at 10 °C/min (this second heat scan removes thermal history).
-
-
Data Acquisition: Record the heat flow versus temperature.
-
Analysis: Examine the thermogram for endothermic (melting) or exothermic (decomposition) events.
Degradation Profile
Understanding how this compound degrades under stress is crucial for predicting its long-term performance and identifying potential degradants that could be a concern in sensitive applications.
Photodegradation
While designed for extreme photostability, all organic molecules will eventually degrade under prolonged UV exposure. The rate of degradation for this compound is exceptionally low due to its efficient energy dissipation mechanism.[1] Studies on other benzophenone-type UV filters have shown that photodegradation often follows pseudo-first-order kinetics, with half-lives that can range from hours to many days depending on the specific compound and environmental conditions.[22]
Thermal Degradation
As indicated by TGA, thermal degradation involves the fragmentation of the molecule at high temperatures. For a complex molecule like this compound, likely points of cleavage would be the ether linkages or the alkyl chains. This process is irreversible and results in a complete loss of UV-absorbing capability.
Chemical Compatibility and Degradation
This compound is designed to be chemically robust and non-interactive, particularly in amine and/or metal-catalyzed coating systems.[8] However, its stability in the presence of highly reactive chemical species or under extreme pH conditions should be validated for specific drug formulations. Potential incompatibilities with pharmaceutical excipients could arise from reactive impurities like peroxides or aldehydes sometimes found in polymers like PEGs.[23]
Analytical Methodologies for Stability Monitoring
A robust analytical method is required to quantify the parent UV absorber and detect any potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.
Expert Insights:
A gradient elution method is superior to an isocratic one for stability studies. It allows for the separation of the highly nonpolar parent compound from potentially more polar degradation products within a single run. The choice of detection wavelength is also critical; monitoring at multiple wavelengths, including the absorbance maximum (λmax) and a lower wavelength (e.g., 240 nm), can help in detecting degradants that may have different chromophores.[24]
Experimental Protocol: HPLC-UV for this compound
-
Instrumentation: HPLC system with a gradient pump, autosampler, column heater, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 340 nm.
-
-
Sample Preparation:
-
Create a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Forced degradation samples (e.g., after heat or UV exposure) should be diluted in acetonitrile to a similar concentration.
-
-
Analysis: Inject samples and compare the peak area of the parent compound in stressed samples to that of an unstressed control to quantify degradation. Examine the chromatogram for the appearance of new peaks, which indicate degradation products.
Caption: Workflow for stability analysis using HPLC-UV.
Implications for Pharmaceutical and Drug Development
The use of UV absorbers in pharmaceutical packaging is a critical strategy for protecting light-sensitive drugs.[11] The high stability and low migration profile of this compound make it a strong candidate for such applications.
-
Protection of APIs: By incorporating this compound into plastic bottles or blister packs, manufacturers can prevent the photodegradation of sensitive APIs, preserving drug efficacy and safety.
-
Regulatory Considerations: Any additive used in primary packaging must be thoroughly evaluated for safety. This includes comprehensive studies on extractables and leachables to ensure that neither the absorber nor its potential degradants migrate into the drug product at levels that could pose a toxicological risk.[25][26]
-
Formulation Compatibility: As a Senior Application Scientist, it is imperative to recommend and conduct compatibility studies where the final drug formulation is stored in contact with the stabilized plastic under accelerated conditions (e.g., elevated temperature and light exposure) to confirm that no adverse interactions occur.
Conclusion
This compound is a state-of-the-art light stabilizer characterized by exceptional thermal stability and photo-permanence. Its hydroxyphenyl-triazine chemistry provides a robust and efficient mechanism for UV protection with minimal degradation over time. Rigorous analysis using TGA and DSC confirms its ability to withstand demanding processing conditions, while HPLC-UV methods provide a reliable means of monitoring its long-term stability. For drug development professionals, this compound offers a promising solution for protecting light-sensitive formulations, provided that thorough compatibility and migration studies are conducted to ensure patient safety and regulatory compliance.
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Kotnik, K., et al. (2007). Photodegradation of benzophenone-type UV filters in water. PubMed Central. Available at: [Link]
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Baoxu Chemical. (n.d.). BX UV 400 uv absorber, CAS# 153519-44-9 Mfg. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Plastic Durability: The Impact of Benzophenone UV Absorbers. Available at: [Link]
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HUNAN CHEM. (n.d.). UV-Absorber-400 Technical Data Sheet. Available at: [Link]
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MDPI. (2020). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Available at: [Link]
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SciSpace. (2018). Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes. Available at: [Link]
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MDPI. (2022). Degradation of the UV Filter Benzophenone-4 by Ferrate (VI) in Aquatic Environments. Available at: [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of mesoporous silica, benzophenone-3, etc. Available at: [Link]
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AZoM. (2023). Understanding When to Utilize UV-DSC. Available at: [Link]
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Amine Catalysts. (2025). Comparing UV absorber UV-400 with other triazine-based UV absorbers. Available at: [Link]
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An In-Depth Technical Guide to the Photostabilization Mechanism of UV Absorber 400
Abstract: Ultraviolet (UV) radiation poses a significant threat to the integrity of polymeric materials, coatings, and pharmaceutical formulations, leading to degradation that manifests as discoloration, loss of mechanical strength, and reduced service life. UV Absorber 400, a high-performance liquid hydroxyphenyl-triazine (HPT), represents a critical class of stabilizers designed to mitigate these effects. This guide provides a comprehensive technical overview of the core photostabilization mechanism of this compound. We will delve into its molecular structure, the principles of UV absorption, and the pivotal role of Excited State Intramolecular Proton Transfer (ESIPT) in safely dissipating harmful UV energy. Furthermore, this document outlines validated experimental protocols for performance evaluation and discusses synergistic interactions with other stabilizer classes, offering researchers and formulation scientists a holistic understanding of this essential additive.
Introduction to Photodegradation and UV Stabilization
Exposure to solar radiation, particularly in the UV portion of the spectrum (290-400 nm), initiates photo-oxidative degradation in organic materials. This process begins when chromophores within a material absorb UV photons, promoting them to an excited electronic state. This excess energy can lead to the cleavage of chemical bonds, generating highly reactive free radicals. These radicals propagate a chain reaction of degradation, ultimately altering the material's chemical structure and physical properties.
To counteract this, UV stabilizers are incorporated into formulations. These additives function through various mechanisms, with UV absorbers acting as the primary line of defense.[1] They operate by competitively absorbing incident UV radiation and converting it into harmless thermal energy before it can be absorbed by the host material.[2] this compound is a state-of-the-art example of this technology, offering exceptional durability and performance.[3]
Profile of this compound
Chemical Identity and Properties
This compound, also known by the trade name Tinuvin® 400, is a liquid hydroxyphenyl-triazine (HPT) UV absorber.[4][5] It is chemically described as a mixture of:
-
2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine
-
2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine[4][6]
This structure provides high thermal stability, excellent photo-permanence, and minimal interaction with other formulation components like amine or metal catalysts, making it highly suitable for demanding applications in automotive and industrial coatings.[3][7]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Chemical Class | Hydroxyphenyl-triazine (HPT) | [4][5] |
| CAS Number | 153519-44-9 (Active Substance) | [4][8] |
| Appearance | Light yellow viscous liquid | [4][8] |
| Molecular Weight | ~647 g/mol (average) | [4][9] |
| Key Feature | High absorbance in the UV-B region | [3] |
| Solubility | Miscible with most organic solvents; immiscible with water | [4] |
The Core Photostabilization Mechanism
The remarkable efficacy of this compound stems from its molecular architecture, which facilitates a highly efficient and repeatable cycle of energy dissipation. The process is grounded in the principles of photochemistry and can be broken down into several key steps.
Principle 1: Preferential UV Absorption
The conjugated aromatic system of the hydroxyphenyl-triazine molecule is engineered to have a high molar absorptivity (extinction coefficient) within the UV-A and UV-B regions of the electromagnetic spectrum.[3][10] This allows it to function according to the Beer-Lambert Law, effectively outcompeting the host material's chromophores for damaging UV photons.[10]
Principle 2: Ultrafast and Efficient Energy Dissipation via ESIPT
Upon absorbing a UV photon, the molecule is promoted from its ground state (E) to an electronically excited state (E*). The key to its function lies in what happens next. The molecule possesses a pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazine ring.[11] This configuration enables an ultrafast, sub-picosecond process known as Excited State Intramolecular Proton Transfer (ESIPT) .[12][13][14]
The ESIPT mechanism proceeds as follows:
-
Photoexcitation: The molecule in its stable ground state (Enol form) absorbs a UV photon, transitioning to an excited state (Enol*).
-
Proton Transfer: In this excited state, the acidity of the phenolic proton and the basicity of the triazine nitrogen increase significantly.[14] This drives an extremely rapid transfer of the proton to the nitrogen atom, forming an excited-state tautomer (Keto*).
-
Non-Radiative Decay: This excited Keto* tautomer is unstable and rapidly returns to its ground state (Keto) by dissipating the absorbed energy through non-radiative pathways, primarily as vibrational energy (heat).[2][15] This step is crucial as it avoids the emission of harmful radiation (fluorescence or phosphorescence) and prevents chemical degradation.
-
Reverse Proton Transfer: The ground-state Keto form is less stable than the initial Enol form. It quickly undergoes a reverse proton transfer, regenerating the original molecular structure in its ground state, ready to absorb another UV photon.
This entire cycle occurs on a picosecond timescale, allowing a single molecule of this compound to dissipate the energy of thousands of photons without being consumed or degraded.[15] This cyclic, non-destructive mechanism is the foundation of its excellent photo-permanence.[3][4]
Caption: The cyclic photostabilization mechanism of this compound.
Experimental Validation of Photostabilization Efficacy
Evaluating the performance of this compound requires a systematic approach involving both spectroscopic analysis and accelerated weathering tests. These protocols allow formulators to determine optimal concentrations and predict long-term durability.
Protocol: Accelerated Weathering Testing
Accelerated weathering is a crucial method for simulating the damaging effects of long-term outdoor exposure in a controlled laboratory setting.[16][17] Instruments like a QUV Accelerated Weathering Tester (per ASTM G154) expose samples to alternating cycles of UV radiation and moisture at controlled, elevated temperatures.[18]
Step-by-Step Methodology (ASTM G154 / ISO 4892-3):
-
Sample Preparation: Prepare substrate panels (e.g., polymer plaques, coated metal panels) with and without this compound at varying concentrations (e.g., 0.5%, 1.0%, 2.0% by weight of binder solids). Include a control panel with no stabilizer.
-
Instrument Setup:
-
Select appropriate fluorescent lamps (e.g., UVA-340 lamps to simulate the solar spectrum from 295 to 365 nm).
-
Program the test cycle. A common cycle includes: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
-
Exposure: Place the panels in the QUV chamber and run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Evaluation: Periodically remove the samples at set intervals for analysis.
-
Colorimetry: Measure the change in color (ΔE*) using a spectrophotometer according to the CIELAB color space.
-
Gloss Measurement: Quantify the loss of gloss at a specific angle (e.g., 60° or 20°) using a gloss meter (per ASTM D523).
-
Physical Inspection: Visually inspect for cracking, blistering, and delamination.
-
Mechanical Testing: For standalone polymers, conduct tensile or impact tests to measure the retention of mechanical properties.[19]
-
Caption: Experimental workflow for evaluating stabilizer performance.
Synergistic Effects with Hindered Amine Light Stabilizers (HALS)
While UV absorbers are highly effective, they cannot absorb 100% of incident UV radiation, especially at the surface of a material.[10] To achieve maximum durability, this compound is almost always used in combination with a Hindered Amine Light Stabilizer (HALS).[4][20]
This combination creates a powerful synergistic effect:
-
This compound (First Line of Defense): Acts as a "screen," absorbing the majority of UV radiation.[1]
-
HALS (Second Line of Defense): HALS are not UV absorbers; they are radical scavengers.[21] They function by trapping any free radicals that form from the UV light that bypasses the absorber. HALS operate via a cyclic mechanism (the Denisov Cycle) where they are regenerated, allowing them to terminate radical-induced degradation reactions over long periods.[22]
This dual-protection system significantly improves performance against gloss reduction, cracking, and color change compared to using either stabilizer alone.[20] Recommended HALS for use with this compound include Tinuvin® 123 or Tinuvin® 292.[4][6]
Conclusion
This compound provides exceptional protection against UV degradation through a robust and highly efficient photostabilization mechanism. Its classification as a hydroxyphenyl-triazine enables it to harness the process of Excited State Intramolecular Proton Transfer (ESIPT) to safely convert harmful UV radiation into thermal energy in a rapid, cyclic process without undergoing degradation itself. The efficacy of this mechanism can be rigorously validated through standardized accelerated weathering protocols. For optimal performance in demanding applications, a synergistic combination with Hindered Amine Light Stabilizers is strongly recommended, providing a comprehensive, multi-layered defense against the deleterious effects of UV light. This deep understanding of its core mechanism empowers researchers and formulators to design more durable, long-lasting materials.
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health and safety considerations for handling UV Absorber 400 in a lab setting
An In-Depth Technical Guide for the Safe Handling of UV Absorber 400 in a Laboratory Setting
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding this compound
This compound, a liquid hydroxyphenyl-triazine (HPT) based stabilizer, is integral to developing durable materials, particularly in coatings and polymers where long-term performance is critical.[1][2][3][4] Its primary function is to absorb harmful UV-A and UV-B radiation (from approximately 310 to 400 nm) and dissipate this energy as harmless heat, thereby preventing the photodegradation of the material it is incorporated into.[3][5][6] This mechanism preserves the structural integrity, color, and transparency of products exposed to sunlight.[3][5]
While highly effective, this compound, like all industrial chemicals, requires careful handling to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of its hazard profile, risk mitigation strategies, and emergency procedures, grounded in established safety principles and authoritative data. The causality behind each recommendation is explained to empower researchers not just to follow protocols, but to understand the principles of chemical safety.
Section 1: Hazard Identification and Risk Profile
A thorough understanding of a chemical's properties is the foundation of a robust safety plan. While some data suggests UV-400 is non-toxic under normal use[5], other sources indicate potential hazards that necessitate caution.[7][8] A conservative approach prioritizing personnel safety is always warranted.
Chemical and Physical Properties
Understanding the physical state and solubility of this compound is crucial for anticipating its behavior in the event of a spill and for planning appropriate storage. It is typically supplied as a viscous yellow liquid and is practically insoluble in water, but miscible with many organic solvents.[1][9]
| Property | Value | Source(s) |
| Chemical Name | Mixture, primarily 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | [9] |
| CAS Number | 153519-44-9 (Active Substance) | [1][9][10] |
| Appearance | Viscous, slightly yellow to yellow liquid | [1][9] |
| Solubility | Practically insoluble in water; Miscible with most organic solvents | [9] |
| UV Absorption Range | 310–400 nm | [5] |
Toxicological Profile
The primary routes of occupational exposure are dermal (skin) contact and inhalation of aerosols. While comprehensive toxicological data is limited, the available information points to the following potential health effects:
-
Skin Irritation/Sensitization: this compound may cause minor skin irritation.[7] More significantly, it is classified by some suppliers as a skin sensitizer, meaning repeated contact may lead to an allergic skin reaction.[8]
-
Eye Irritation: Direct contact with the liquid can cause minor eye irritation in animal studies.[7]
-
Inhalation: Inhalation of aerosols or mists may cause respiratory irritation.[11]
-
Carcinogenicity: Unlike some other benzophenones which are suspected carcinogens[12][13], there is no data from the International Agency for Research on Cancer (IARC) classifying this compound as a carcinogen.[11]
| Hazard Classification | GHS Statement | Precautionary Code(s) | Source(s) |
| Skin Sensitization | H317: May cause an allergic skin reaction. | P280, P302+P352, P333+P313 | [8] |
| Potential Hazards | Causes minor skin and eye irritation. | P261, P280 | [7][11] |
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
The most effective way to manage laboratory hazards is through the "hierarchy of controls," a system that prioritizes risk-reduction strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.
-
Elimination & Substitution: For most research applications, eliminating or substituting this compound is not feasible as it is the specific material of interest.
-
Engineering Controls: This is the most critical step for safe handling. All procedures that may generate aerosols (e.g., heating, sonicating, vortexing) or involve open containers should be performed inside a certified chemical fume hood.[14] This physically isolates the researcher from potential inhalation hazards.
-
Administrative Controls: Your laboratory must develop and enforce Standard Operating Procedures (SOPs) for handling this chemical.[15] All personnel must be trained on these SOPs and the specific hazards of this compound before beginning work. Areas where it is stored or used must be clearly marked.
-
Personal Protective Equipment (PPE): PPE is mandatory and does not replace the need for higher-level controls.[16][17]
-
Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 standards are the minimum requirement.[14][18] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[14][17]
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned.[16] Disposable nitrile gloves are suitable for incidental contact; however, they should be removed and replaced immediately after any contamination.[14][16] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide.
-
Footwear: Closed-toe shoes that fully cover the foot are required in the laboratory at all times.[15][17]
-
Section 3: Standard Operating Protocols
Adherence to validated protocols is essential for ensuring reproducible results and, more importantly, consistent safety.
Protocol 1: Weighing and Preparing a Solution
This protocol is designed to minimize exposure during the common task of preparing a solution from the stock liquid.
-
Preparation:
-
Verify the chemical fume hood is operational and has a current certification.
-
Gather all necessary equipment: this compound container, beaker, graduated cylinder, solvent, stir bar, and balance.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.[14]
-
-
Execution (inside the chemical fume hood):
-
Place an analytical balance inside the fume hood if possible. If not, tare a closed container (e.g., a vial with a lid), add the approximate amount of this compound inside the hood, close the container, and then weigh it outside the hood.
-
Carefully pour the viscous liquid into the tared beaker on the balance to the desired weight. Use a spatula to guide the liquid if necessary, but avoid splashing.
-
Slowly add the required volume of solvent to the beaker.
-
Add a magnetic stir bar and place the beaker on a stir plate to dissolve. Cover the beaker with a watch glass or paraffin film to prevent aerosol release.
-
-
Post-Procedure:
-
Tightly cap the original this compound container and the newly prepared solution.
-
Wipe down the work surface inside the fume hood with a suitable solvent.
-
Dispose of any contaminated wipes or disposable labware as hazardous waste.
-
Remove gloves and wash hands thoroughly with soap and water.[11]
-
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All lab personnel must know the location of safety showers, eyewash stations, and spill kits.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[18][19][20] Remove contaminated clothing.[20] If irritation or a rash develops, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11][19] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[11][20] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Protocol 2: Emergency Response to a Spill
The response to a spill depends on its size and location. Never attempt to clean a large spill or a spill outside of a contained area without proper training and equipment.
-
Alert: Immediately alert others in the vicinity.
-
Assess: Evaluate the spill. For a small, contained spill (e.g., a few milliliters inside a fume hood), proceed with cleanup. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Protect: Don a minimum of double nitrile gloves, safety goggles, and a lab coat.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.[21]
-
Clean: Once fully absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[12][13]
-
Decontaminate: Clean the spill area with soap and water or a suitable laboratory detergent.[22]
-
Dispose: Seal the waste container, label it clearly as "Hazardous Waste: this compound," and arrange for pickup by EHS.[21][23]
Section 5: Storage and Waste Disposal
Proper storage and disposal are legal and ethical responsibilities that protect both laboratory personnel and the environment.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[18] Keep it away from sources of ignition and direct sunlight or other UV light sources, as these can degrade the material.[22]
Protocol 3: Chemical Waste Disposal
Chemical waste management must comply with all federal, state, and local regulations.[12][21]
-
Segregation: Collect all waste containing this compound (including contaminated solids like gloves and wipes) in a dedicated, chemically compatible, and leak-proof container.[23]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and list all chemical constituents, including "this compound."[21][23]
-
Storage: Keep the waste container closed except when adding waste.[21] Store it in a designated satellite accumulation area within the laboratory.
-
Disposal: Do NOT dispose of this compound down the drain or in regular trash.[12][21] The primary disposal method is through a licensed chemical waste disposal company, often coordinated through your institution's EHS department.[13][21][23]
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Benzophenone - Safety Data Sheet. (2015). Global Safety Management. [Link]
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UV absorber uv-400 for durable transparent materials like glazing and lenses. (2024). BDMAEE. [Link]
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NA333 Public Report. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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UV Radiation Safety Guide. (2020). MIT Environmental Health & Safety. [Link]
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UV-Absorber-400. HUNAN CHEM. [Link]
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BENZOPHENONE EXTRA PURE. Loba Chemie. [Link]
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MSDS of UV 400. Baoxu Chemical. [Link]
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Safety Data Sheet - 2-Hydroxy-4-(octyloxy)-benzophenone. DC Fine Chemicals. [Link]
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understanding the very broad uv absorption range of uv absorber uv-400. (2024). BDMAEE. [Link]
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Ultraviolet (UV) radiation safety. University of Nevada, Reno. [Link]
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UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]
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AMSEC PPE SELECTION GUIDE. (2017). Western Washington University. [Link]
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EHS Bulletin: Safe Handling of UV Materials. 3M. [Link]
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First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
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comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications. (2024). Amine Catalysts. [Link]
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China this compound Manufacturer and Supplier. Pengnuo. [Link]
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Contamination of ultraviolet absorbers in food: toxicity, analytical methods, occurrence and risk assessments. (2022). PMC - NIH. [Link]
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Protection of Workers against Ultraviolet Radiation. ICNIRP. [Link]
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Toxicity of Different Chemical Components in Sun Cream Filters and Their Impact on Human Health: A Review. (2023). MDPI. [Link]
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Ultraviolet Radiation - Safe Operating Procedure. (2022). University of Nebraska-Lincoln EHS. [Link]
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Safety and Efficacy of UV Absorbers in Cosmetic Products. uSunChem. [Link]
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Safe Operating Procedure: Use of UV light for TLC visualisation. (2021). Imperial College London. [Link]
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Laboratory Safety Handbook. FENS. [Link]
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SAFETY AND HANDLING OF UV/EB CURING MATERIALS. RadTech. [Link]
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Occupational exposure to natural UVR and prevention. (2023). OSHwiki - EU-OSHA. [Link]
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Safe Handling Guide UV curable materials. Tech-Labs. [Link]
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What are proper safety & handling procedures for UV curable materials? Peerless Plastics & Coatings. [Link]
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Survey and health assessment of UV filters. Miljøstyrelsen (Danish Environmental Protection Agency). [Link]
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Contamination of ultraviolet absorbers in food: toxicity, analytical methods, occurrence and risk assessments. (2022). PubMed. [Link]
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UV Absorbers. Ecochem. [Link]
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Methodological & Application
Experimental Protocols for the Effective Dispersion of UV Absorber 400 in Coating and Film Formulations
An Application Guide:
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective dispersion of UV Absorber 400, a high-performance hydroxyphenyl-triazine (HPT) stabilizer, in various coating and film systems. The protocols herein are designed to ensure optimal performance, long-term stability, and preservation of the aesthetic and mechanical properties of the final product. We delve into the causality behind methodological choices, offering detailed, step-by-step protocols for multiple dispersion techniques, including High-Speed Dispersion (HSD), bead milling, and ultrasonication. Furthermore, this guide establishes a self-validating framework through rigorous characterization and performance testing methodologies, ensuring the development of robust and durable UV-protective formulations.
Introduction: The Critical Role of this compound and Its Dispersion
The photodegradation of polymeric materials, induced by ultraviolet (UV) radiation from sunlight, is a primary cause of material failure in outdoor applications. This degradation manifests as yellowing, cracking, loss of gloss, and reduced mechanical strength.[1][2] UV absorbers are essential additives that protect materials by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[3]
This compound is a liquid hydroxyphenyl-triazine (HPT) type UV absorber, valued for its broad UV absorption range, high permanence, and excellent compatibility in various resin systems, including solvent-borne, waterborne, and 100% solids formulations.[4] Its efficacy, however, is fundamentally dependent on its dispersion state within the polymer matrix. Poor dispersion leads to a host of problems:
-
Non-Uniform Protection: Agglomerates of the UV absorber create unprotected regions in the coating, which act as initiation points for photodegradation.
-
Optical Defects: Large, undispersed particles can scatter light, causing haze and reducing the clarity and gloss of the final film.
-
Reduced Efficiency: The surface area of the absorber is not maximized, leading to inefficient UV absorption and requiring higher loading levels for the same effect.
-
Leaching: Poorly integrated particles may be more prone to migration and leaching from the polymer, reducing the long-term durability of the protection.[1][5][6]
Therefore, achieving a fine and homogeneous dispersion is not merely a processing step but a critical parameter for unlocking the full protective potential of this compound.
Foundational Knowledge: Materials and Equipment
A successful dispersion protocol begins with the correct selection of materials and equipment.
Materials & Reagents
| Component | Description & Selection Rationale |
| UV Absorber | This compound: A liquid HPT. Its liquid form simplifies incorporation compared to solid absorbers.[4][7] |
| Hindered Amine Light Stabilizer (HALS) | e.g., Tinuvin 123 or 292: HALS function as radical scavengers and work synergistically with UV absorbers to provide comprehensive protection. This combination is highly recommended for durable clear coats.[4][8] |
| Resin/Binder System | Acrylic, Polyurethane, Epoxy, Polyester: The choice of resin dictates the chemistry of the coating.[9][10][11] this compound shows broad compatibility, but solubility should be confirmed for the specific system. |
| Solvents | e.g., Xylene, Butyl Acetate, Methoxy-2-propanol: Used to adjust viscosity for processing and application. Must be compatible with all formulation components. This compound is miscible with most common organic solvents.[8] |
| Dispersant | Polymeric Dispersants: While this compound has good compatibility, a dispersant can aid in stabilizing particles against flocculation, especially in highly pigmented systems.[12] |
| Substrates | Glass slides, Metal (e.g., Aluminum) panels, PET films: Appropriate substrates are required for film casting, performance testing, and analytical characterization. |
Equipment
| Equipment | Primary Use & Rationale |
| High-Speed Disperser (HSD) | For creating the initial pre-dispersion. The high shear generated by the rotating blade breaks down agglomerates.[12] |
| Bead Mill | For achieving very fine dispersions, especially for pigmented systems or when the absorber has low solubility. Uses the impact and shear of grinding media.[13][14][15] |
| Ultrasonic Processor (Sonicator) | Lab-scale method for high-intensity dispersion via acoustic cavitation. Excellent for deagglomeration and creating stable nano-dispersions.[16][17][18][19] |
| Analytical Balance | For accurate weighing of all components. |
| UV-Vis Spectrophotometer | To quantify UV absorbance of the final film and verify the concentration of the active component.[20][21][22] |
| Microscope (Optical/SEM) | To visually inspect the quality of the dispersion and identify any remaining agglomerates.[23][24] |
| Accelerated Weathering Chamber (QUV) | To simulate the damaging effects of outdoor exposure (UV light, heat, moisture) and test the long-term performance of the formulation.[25][26] |
Core Experimental Protocols: A Multi-Method Approach
The choice of dispersion method depends on the coating formulation, the required quality of dispersion, and the available equipment.
Protocol 1: High-Speed Dispersion (HSD)
Causality: This method is optimal for liquid additives like this compound in systems where it is readily soluble. The goal is to achieve a molecular-level dispersion. The high shear ensures rapid homogenization.
-
Preparation : In a suitable vessel, combine the primary resin components and the majority of the solvent.
-
Pre-mixing : Begin stirring at a low speed (e.g., 500 rpm) with an HSD to create a vortex.
-
Additive Incorporation : Slowly pour the required amount of this compound and any synergistic HALS into the side of the vortex. This gradual addition prevents the formation of large, difficult-to-disperse agglomerates.
-
Dispersion : Increase the speed of the HSD to achieve a tip speed of 18-25 m/s. The vortex should disappear, and the flow should become turbulent (a "rolling donut" effect). Maintain this speed for 15-20 minutes.
-
Temperature Control : Monitor the temperature of the batch. If it exceeds 50°C, reduce the speed or use a jacketed vessel for cooling to prevent solvent loss or unwanted reactions.
-
Let-down : Reduce the speed and add the remaining formulation components (e.g., crosslinkers, flow additives) to complete the batch. Mix at low speed for another 10 minutes to ensure homogeneity.
Protocol 2: Bead Milling
Causality: When this compound is used in a system with poor solubility or in a heavily pigmented formulation, mechanical grinding is necessary. The impact of the grinding media provides the energy required to break down particles to a sub-micron level, ensuring a stable dispersion.[13][14]
-
Pre-Dispersion : Prepare a pre-mix using the HSD method (Protocol 1, steps 1-4) but for a shorter duration (10 minutes). This "wets" the particles and creates a suitable feed for the mill.[12]
-
Mill Loading : Charge the bead mill with the appropriate grinding media (e.g., 0.8-1.2 mm yttria-stabilized zirconia beads). The bead charge should be approximately 70-80% of the mill chamber volume.
-
Milling Operation : Pump the pre-dispersion through the mill. For a recirculating mill, multiple passes are used to achieve the desired particle size.[27] For a single-pass system, the flow rate must be controlled to ensure adequate residence time.
-
Parameter Optimization : Key parameters are tip speed (8-12 m/s), temperature (maintain below 50°C), and flow rate.
-
Quality Check : Periodically take samples and check the dispersion quality using a Hegman gauge. The target is a reading of 7 or higher, indicating no particles larger than ~12.5 microns.
-
Completion : Once the target dispersion quality is reached, discharge the mill. Flush the mill with a small amount of solvent to recover the maximum amount of product.
Protocol 3: Ultrasonication (Lab-Scale)
Causality: Ultrasonication uses high-frequency sound waves to generate intense cavitation bubbles in the liquid.[17] The collapse of these bubbles creates powerful localized shockwaves and liquid jets, which are extremely effective at deagglomerating particles.[16][18] This method is ideal for preparing small, high-quality batches for research and development.
-
Pre-mixing : In a beaker, combine the this compound with a portion of the solvent and resin. Mix gently with a magnetic stirrer.
-
Cooling : Place the beaker in an ice bath. Ultrasonication generates significant heat, and temperature control is critical to prevent degradation.
-
Sonication : Insert the tip of the ultrasonic probe approximately 2 cm below the surface of the liquid.
-
Parameter Setting : Set the sonicator to a moderate amplitude (e.g., 50-70%) and use a pulsed mode (e.g., 10 seconds on, 5 seconds off) to allow for heat dissipation.
-
Processing : Sonicate the mixture for 5-15 minutes, depending on the volume and viscosity. The solution should become clear and uniform.
-
Final Formulation : Incorporate the sonicated concentrate into the main batch with gentle stirring.
Self-Validation: Characterization and Quality Control
Every protocol requires a validation system to ensure the desired outcome has been achieved.
Method 1: UV-Visible Spectroscopy for Performance Verification
Causality: This technique directly measures the primary function of the UV absorber. By quantifying the absorbance in the UV range (290-400 nm), we can confirm the absorber is present and active in the final cured film.[22][28]
-
Sample Preparation : Cast a film of the formulated coating onto a UV-transparent substrate (e.g., quartz slide) using a drawdown bar to ensure a consistent, known thickness (e.g., 40 µm). Cure the film according to the resin manufacturer's instructions.
-
Measurement : Place the coated slide in the sample holder of a UV-Vis spectrophotometer. Use an uncoated quartz slide as a blank/reference.
-
Analysis : Scan the transmittance or absorbance from 250 nm to 500 nm. A successful dispersion of this compound will show very low transmittance (<1%) in the 300-380 nm range, confirming its protective capability.[8]
Method 2: Microscopy for Visual Dispersion Assessment
Causality: "Seeing is believing." Microscopy provides direct visual evidence of the dispersion quality. The absence of visible particles or agglomerates at high magnification is a strong indicator of a successful dispersion.
-
Optical Microscopy : Prepare a thin wet film on a glass slide. Observe under transmitted light at 400x magnification. Look for any distinct particles or "seeds." A good dispersion will appear homogeneous.
-
Scanning Electron Microscopy (SEM) : For a more detailed analysis, a cross-section of the cured coating can be examined.[23][24] This can reveal the distribution of any non-dissolved components within the film's vertical profile.
Method 3: Leaching Resistance Test
Causality: The long-term durability of UV protection depends on the permanence of the absorber within the polymer matrix. This test simulates environmental exposure to solvents (like rain or cleaning agents) to ensure the stabilizer does not migrate out of the coating.[5][29]
-
Baseline Measurement : Measure the UV-Vis absorbance spectrum of a cured film as described in Method 1.
-
Immersion : Submerge the coated substrate in a relevant solvent (e.g., deionized water with 5% ethanol) at a controlled temperature (e.g., 40°C) for an extended period (e.g., 240 hours).
-
Analysis : After immersion, remove the sample, gently pat it dry, and re-measure its UV-Vis absorbance.
-
Evaluation : Compare the "before" and "after" spectra. A minimal decrease in absorbance indicates good permanence and resistance to leaching. Additionally, the immersion solvent can be analyzed to detect any extracted UV absorber.
}
Performance Validation: Accelerated Weathering
The ultimate test of a UV-protective coating is its ability to withstand environmental stresses over time. Accelerated weathering protocols simulate these conditions to predict real-world performance.
Protocol: ASTM G154 Accelerated Weathering
Causality: This standardized test exposes samples to alternating cycles of UV light from fluorescent lamps and moisture (condensation), which are the primary drivers of coating degradation in outdoor environments.[25][26][30]
-
Sample Preparation : Prepare at least three replicate coated panels for each formulation being tested, along with a control panel (no UV absorber).
-
Exposure Cycle : A common cycle for general coatings is 8 hours of UVA-340 lamp exposure at 60°C, followed by 4 hours of condensation at 50°C.[25] The total exposure time can range from 500 to 2000 hours.
-
Evaluation Intervals : Remove the panels at set intervals (e.g., every 250 hours) for evaluation.
-
Performance Metrics : Measure the following properties and compare them to the initial values and the control panel:
-
Gloss Retention (ASTM D523) : A key indicator of surface degradation.
-
Color Change (ASTM D2244) : Quantified as ΔE*, this measures yellowing or fading.
-
Visual Inspection : Check for cracking (ASTM D661), blistering (ASTM D714), and delamination.
-
| Exposure Time (Hours) | Formulation | Gloss Retention (%) | Color Change (ΔE*) | Cracking/Blistering |
| 0 | Control (No UVAs) | 100 | 0 | None |
| With this compound | 100 | 0 | None | |
| 1000 | Control (No UVAs) | 45 | 8.2 | Severe Cracking |
| With this compound | 92 | 0.8 | None | |
| 2000 | Control (No UVAs) | 15 | 15.6 | Catastrophic Failure |
| With this compound | 85 | 1.5 | Slight Cracking | |
| Table represents typical expected data and illustrates the protective effect. |
Conclusion
The successful incorporation of this compound is a multi-faceted process that extends beyond simple mixing. By understanding the principles of dispersion and selecting the appropriate methodology—be it high-speed dispersion for soluble systems, bead milling for challenging formulations, or ultrasonication for fine-tuned lab work—a formulator can create a stable, effective, and durable product. The validation of these processes through a robust quality control framework, including spectroscopic, microscopic, and accelerated performance testing, is essential for guaranteeing that the final coating or film delivers the high level of UV protection required for demanding applications.
References
- BASF. (2019).
- SpecialChem. (n.d.).
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- Q-Lab. (n.d.). ASTM G154.
- PCI Magazine. (2020). Is a New Pre-Dispersion Milling Process the Key to Improved Efficiency in Color Suspensions?
- Qsonica. (n.d.). Ultrasonic Nanoparticle Dispersion.
- Kwon, J. H., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products.
- Al-Sabagh, A. M., et al. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation.
- Prospector. (n.d.).
- ChemicalBook. (n.d.). This compound.
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Application Notes & Protocols: Utilizing UV Absorber 400 for Enhanced Photostability in High-Performance Clear Coats
Abstract: The long-term durability and aesthetic appeal of clear coats are primarily dictated by their resistance to ultraviolet (UV) radiation. This document provides a comprehensive technical guide for researchers and formulators on the effective use of UV Absorber 400, a high-performance hydroxyphenyl-triazine (HPT) photostabilizer. We will explore the fundamental mechanism of UV degradation, the protective action of this compound, synergistic strategies with Hindered Amine Light Stabilizers (HALS), and detailed protocols for formulation and performance validation through standardized accelerated weathering and characterization techniques.
The Challenge: UV-Induced Degradation of Clear Coats
Polymeric clear coats, essential for protecting underlying color coats and substrates in automotive and industrial applications, are susceptible to degradation from solar UV radiation. This energy, particularly in the UV-A (320-400 nm) and UV-B (290-320 nm) ranges, is sufficient to break the chemical bonds within the polymer binder. This process, known as photo-oxidation, initiates a cascade of degradative effects, including:
-
Gloss Reduction: Micro-cracking and chalking on the surface scatter light, reducing specular gloss.
-
Color Change & Yellowness: The formation of chromophores within the polymer matrix leads to discoloration.
-
Physical Failure: Prolonged exposure results in cracking, blistering, and delamination, compromising the protective function of the coating.[1]
To counteract this, photostabilizers are incorporated into the clear coat formulation. These additives work by interrupting the degradation process, thereby extending the service life of the coating.
Mechanism of Protection: The Role of this compound
This compound is a liquid hydroxyphenyl-triazine (HPT) type UV absorber (UVA) designed for high-performance coatings.[2][3] Its efficacy stems from its molecular structure, which allows it to absorb damaging UV radiation and dissipate the energy through a harmless photochemical process.
The mechanism involves a reversible intramolecular proton transfer, often described as a keto-enol tautomerism. The molecule exists in an "enol" form, which contains an intramolecular hydrogen bond.[4] Upon absorbing a UV photon, the molecule is excited and undergoes a rapid, reversible transformation to the "keto" form. This process dissipates the absorbed energy as harmless thermal energy (heat), after which the molecule immediately returns to its original enol state, ready to absorb another UV photon.[4] This cycle can be repeated thousands of times without significant degradation of the absorber itself, providing long-term protection.
Caption: Photochemical cycle of a hydroxyphenyl-triazine (HPT) UV absorber.
The Power of Synergy: Combining UVA with HALS
While UVAs act as the primary shield against UV radiation, they are not 100% efficient. Some high-energy UV photons can still penetrate the coating and initiate radical formation. This is where Hindered Amine Light Stabilizers (HALS) become critical. HALS do not absorb UV radiation; instead, they are potent free-radical scavengers.[5][6] They actively trap and neutralize the free radicals generated within the polymer, terminating the photo-oxidation chain reaction.
This complementary action creates a powerful synergistic effect. The UVA reduces the number of radicals formed, and the HALS "cleans up" those that still manage to form. This dual-protection strategy is the industry standard for achieving maximum durability in high-performance clear coats.[7][8]
Formulation & Application Guidelines
This compound is a liquid additive, making it easy to incorporate into various systems, including solvent-borne, waterborne, and 100% solids coatings.[9][10]
Key Properties of this compound
| Property | Value / Description | Rationale for Use in Clear Coats |
| Chemical Class | Hydroxyphenyl-triazine (HPT) | Provides broad-spectrum UV absorption and high photostability.[11] |
| CAS Number | 153519-44-9 | Unique identifier for the chemical substance.[10] |
| Physical Form | Viscous Liquid | Allows for easy, dust-free handling and incorporation without heating.[12] |
| Absorption Range | Broad absorption up to 400 nm | Effectively filters both UV-B and the majority of UV-A radiation.[13] |
| Thermal Stability | Very High | Suitable for coatings requiring high-temperature bake cycles.[3][14] |
| Color Contribution | Low | Essential for maintaining the clarity and optical purity of the clear coat.[10] |
| Compatibility | Excellent in various resin systems | Versatile for use in automotive OEM, refinish, and industrial coatings.[2] |
Recommended Loading Levels
Optimal performance is achieved through empirical testing, but the following ranges serve as an excellent starting point for formulation development. Concentrations are based on the weight percent of the total binder solids.
| Additive | Recommended Concentration (% w/w) | Purpose |
| This compound | 1.0 - 3.0% | Primary UV absorption and shielding.[9] |
| HALS (e.g., UV-123 or UV-292) | 0.5 - 2.0% | Synergistic free-radical scavenging.[3][9] |
Causality Note: The concentration range is a balance. Below 1.0% UVA may not provide sufficient screening, leading to premature degradation. Above 3.0%, you may see diminishing returns, increased cost, and potential compatibility issues. The UVA/HALS ratio is typically between 2:1 and 1:1 to ensure a robust combination of screening and scavenging.
Protocol 1: Incorporation of this compound into a Model Clear Coat
This protocol describes a self-validating method for preparing test panels with a control, a UVA-only system, and a synergistic UVA/HALS system.
Materials:
-
2K Acrylic Urethane Clear Coat System (Part A: Resin, Part B: Isocyanate Hardener)
-
This compound
-
Hindered Amine Light Stabilizer (e.g., Tinuvin™ 292 or equivalent)
-
Appropriate solvent for viscosity reduction (as per clear coat TDS)
-
3" x 6" steel or aluminum test panels, pre-coated with a base coat
-
Mixing cups, stirrers, and a magnetic stir plate
-
Pipettes or syringes for accurate additive measurement
-
Spray application equipment (e.g., HVLP spray gun)
-
Forced-air oven for curing
Procedure:
-
Panel Preparation: Ensure all test panels are clean and free of contaminants.
-
Formulation Setup: Prepare three separate formulations. For each, pre-calculate the required amounts of all components based on a 100g batch of the clear coat's Part A (resin).
-
Formulation A (Control): No photostabilizers.
-
Formulation B (UVA Only): 2.0% this compound (e.g., 2.0g for 100g resin).
-
Formulation C (UVA + HALS): 2.0% this compound + 1.0% HALS (e.g., 2.0g UVA-400 and 1.0g HALS for 100g resin).
-
-
Incorporation: a. For each formulation, add the Part A resin to a clean mixing cup. b. For Formulations B and C, add the calculated amount of photostabilizer(s) to the resin. c. Mix thoroughly with a magnetic stirrer for 15-20 minutes until the additives are completely dissolved and the mixture is homogeneous.
-
Activation: Add the Part B hardener according to the manufacturer's specified mix ratio (e.g., 2:1). Mix thoroughly.
-
Viscosity Adjustment: Adjust the viscosity with the recommended solvent to achieve the target spray viscosity.
-
Application: a. Apply the clear coats to the prepared panels, ensuring a consistent application technique for all samples. b. Aim for a dry film thickness (DFT) of 40-50 µm (1.6-2.0 mils), as this is typical for automotive clear coats.
-
Curing: a. Allow for the recommended flash-off time between coats and before baking. b. Cure all panels according to the clear coat manufacturer's specifications (e.g., 30 minutes at 60°C).
-
Conditioning: After curing, allow the panels to condition at ambient temperature (23°C ± 2°C) for at least 24 hours before initial testing.
Protocol 2: Performance Evaluation via Accelerated Weathering
This protocol outlines the methodology for subjecting the prepared panels to accelerated weathering and quantifying their resistance to degradation.
Caption: Workflow for evaluating the photostability of clear coat formulations.
Equipment:
-
Accelerated Weathering Chamber:
-
Option A (Preferred for Automotive): Xenon Arc Weather-Ometer, configured to meet ASTM D7869 .[15][16][17] This standard provides an excellent simulation of the full solar spectrum and moisture cycles found in harsh environments like South Florida.[18]
-
Option B (General Purpose): QUV Accelerated Weathering Tester, configured for ASTM G154 .[19][20] This device uses fluorescent UVA lamps and is effective for simulating short-wave UV damage.
-
-
Gloss Meter (60° and 20° geometry)
-
Spectrophotometer / Colorimeter
Procedure:
-
Initial Measurements (Time = 0): a. Before exposure, measure the 60° gloss of each panel in at least three different locations and calculate the average. If the 60° gloss is above 70, also measure the 20° gloss. This is the baseline gloss (G₀). Refer to ASTM D523 .[21][22] b. Measure the CIELAB color coordinates (L, a, b*) for each panel. This is the baseline color reading. Refer to ASTM D2244 .[23]
-
Accelerated Weathering Exposure: a. Mount the panels in the weathering chamber. Ensure a portion of each panel is masked with an opaque material (like aluminum foil) to serve as an unexposed reference area. b. Initiate the weathering test according to the chosen standard (e.g., ASTM D7869 Cycle 1).[24] A typical test duration can range from 1000 to 3000 hours, depending on the coating's expected durability.
-
Interval and Final Measurements: a. At predetermined intervals (e.g., every 500 hours), remove the panels for evaluation. b. Allow panels to re-acclimate to ambient conditions for at least 1 hour. c. Repeat the gloss and color measurements (Step 1) on the exposed areas.
-
Data Analysis and Interpretation: a. Gloss Retention: Calculate the percent gloss retention at each interval using the formula: % Gloss Retention = (Gₜ / G₀) * 100 where Gₜ is the gloss at time t and G₀ is the initial gloss. b. Color Difference (ΔE):* Calculate the total color difference from the baseline using the formula: ΔE* = √[(Lₜ - L₀)² + (aₜ - a₀)² + (bₜ - b₀)²] A higher ΔE* value indicates a greater color change.[23] c. Visual Assessment: Visually inspect the panels for signs of cracking, blistering, or delamination, comparing the exposed area to the masked reference area.
Expected Results & Conclusion
When plotted over time, the data should clearly demonstrate the efficacy of the photostabilizer packages.
-
Control (Formulation A): Will exhibit a rapid decline in gloss retention and a significant increase in ΔE* (yellowness), with potential physical cracking appearing early in the test.
-
UVA Only (Formulation B): Will show a marked improvement over the control, with slower gloss loss and less color change.
-
UVA + HALS (Formulation C): Is expected to provide the best performance, maintaining the highest gloss retention and the lowest ΔE* over the duration of the test. This demonstrates the powerful synergistic effect of combining UV absorption with radical scavenging.
By following these detailed protocols, formulators can systematically validate the performance of this compound and optimize their clear coat systems for superior, long-lasting protection against UV degradation. The inclusion of proper controls and adherence to established ASTM standards ensures that the generated data is reliable, reproducible, and authoritative.[25][26]
References
-
ASTM D7869 - 17(2023) Standard Practice for Xenon Arc Exposure Test with Enhanced Light and Water Exposure for Transportation Coatings. ASTM International. [Link]
-
ASTM G154 - 16 Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. ASTM International. [Link]
-
ASTM D7869 - Xenon Arc Exposure for Transportation Coatings Testing. Micom Laboratories. [Link]
-
QUV Accelerated Weathering. Element Materials Technology. [Link]
-
ASTM D7869 Xenon Testing. Assured Testing Services. [Link]
-
Xenon Arc Exposure Test for Transportation Coatings as per ASTM D7869. Infinita Lab. [Link]
-
China this compound Manufacturer and Supplier. Pengnuo. [Link]
-
Additive solutions for automotive exterior coatings. Clariant. [Link]
-
UV-400 Technical Data Sheet. HUNAN CHEM. [Link]
-
ASTM D523 - 14(2018) Standard Test Method for Specular Gloss. ASTM International. [Link]
-
ASTM D2244 - 23 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. ASTM International. [Link]
-
Let's Talk About Measuring Color Shift and Gloss Reduction of Finish Coats. KTA-Tator, Inc. [Link]
-
Today's highlight is a triazine UV absorber. Partners in Chemicals. [Link]
-
Light Stabilizers Make the UV Protection of Environmentally Friendly Coatings Easier. PCI Magazine. [Link]
-
Perspectives on Weatherability Testing Of Automotive Coatings. Federation of Societies for Coatings Technology. [Link]
-
Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. ResearchGate. [Link]
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Safeguarding Our Legacy: Application Notes for UV Absorber 400 in the Preservation of Cultural Heritage Materials
This guide provides researchers, scientists, and conservation professionals with a comprehensive overview and detailed protocols for the application of UV Absorber 400 in the preservation of cultural heritage materials. This document is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the treatment's mechanism, efficacy, and inherent limitations.
The Imperative for UV Protection in Cultural Heritage
Cultural heritage objects, composed of a myriad of organic and inorganic materials, are under constant threat from environmental factors. Among the most insidious of these is ultraviolet (UV) radiation.[1] This high-energy component of light, while invisible to the human eye, is a primary driver of degradation, causing irreversible damage such as color fading, yellowing, embrittlement, and the breakdown of molecular bonds in materials like paper, textiles, wood, and organic specimens.[1][2][3] The cumulative nature of this damage makes proactive and scientifically-grounded protective measures essential for long-term preservation.
Introduction to this compound: A Modern Solution
This compound is a high-performance light stabilizer belonging to the hydroxyphenyl-triazine (HPT) class.[4][5][6] HPTs are recognized for their exceptional photostability and thermal stability, outperforming older classes of UV absorbers like benzophenones and benzotriazoles in long-term durability.[4][6] This makes this compound a compelling candidate for conservation applications where longevity and minimal intervention are paramount.
Key Characteristics of this compound (Tinuvin® 400):
| Property | Description | Source |
| Chemical Class | Hydroxyphenyl-triazine (HPT) | [4][5] |
| Appearance | Yellow to light amber viscous liquid | [5] |
| Active Substance | Mixture of 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine & 2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | [5] |
| Solubility | Miscible with most customary organic solvents; practically immiscible with water. An aqueous dispersion version (Tinuvin® 400-DW ECO) is also available. | [1][5][7] |
| Mechanism of Action | Absorbs harmful UV radiation and dissipates it as harmless thermal energy, preventing the radiation from reaching and damaging the substrate. | [3] |
Mechanism of UV Degradation and Protection
The following diagram illustrates the fundamental process of UV degradation and how this compound intervenes to protect the material.
Caption: Mechanism of UV degradation and protection by this compound.
Core Principles for Application in Conservation
The application of any chemical treatment in cultural heritage conservation must be guided by a set of core principles. These ensure that the treatment is not only effective but also safe for the object and reversible, should future, improved treatments become available.
-
Efficacy: The treatment must provide demonstrable protection against UV radiation.
-
Substrate Compatibility: The UV absorber and its solvent carrier must not adversely affect the physical or chemical properties of the heritage material. This includes preventing discoloration, changes in texture, or weakening of the substrate.
-
Long-Term Stability: The protective agent should not degrade into harmful by-products over time. HPTs like this compound are known for their superior photo-permanence.[4][5]
-
Reversibility: A cornerstone of modern conservation ethics. Ideally, the treatment should be fully removable without damaging the original object. This is a critical area for further research regarding this compound, as its hydroxy functionality may allow it to cross-link with certain substrates, potentially complicating removal. [1][7]
Self-Validating System: The Importance of Testing
Before any application on an original artifact, a rigorous testing protocol must be implemented. This self-validating system ensures the chosen protocol is safe and effective for the specific object.
Caption: Self-validating workflow for this compound application.
Application Notes & Protocols
The following protocols are based on existing research into UV absorbers for conservation and the known properties of this compound. They must be adapted and thoroughly tested on mock-ups before being considered for use on cultural heritage objects.
Materials and Equipment
-
This compound (e.g., Tinuvin® 400)
-
Appropriate grade non-aqueous solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, mineral spirits)[8][9]
-
Glass or solvent-resistant beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Application equipment: soft-bristle brushes, airbrush/nebulizer, immersion trays
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat, fume hood
Protocol 1: Treatment of Textiles
This protocol is adapted from studies on benzophenone-based UV absorbers on textiles and is suitable for robust materials like wool or cotton tapestries.[2][3]
Causality and Experimental Choices:
-
Solvent: A volatile, non-aqueous solvent is chosen to minimize swelling and distortion of the fibers. Perchloroethylene has been used experimentally, but less toxic options like ethanol or isopropanol should be tested first.
-
Concentration: A 1-3% weight by volume (w/v) solution is recommended. Studies have shown that concentrations around 3% can be effective, while higher concentrations may lead to undesirable stiffening of the fabric.[3]
-
Method: Immersion ensures even application across the entire textile.
Step-by-Step Methodology:
-
Solution Preparation: In a fume hood, prepare a 1-3% (w/v) solution of this compound in the chosen solvent. For example, to make 100 mL of a 2% solution, dissolve 2 g of this compound in 100 mL of solvent. Use a magnetic stirrer to ensure it is fully dissolved.
-
Pre-Treatment Testing: Test the solvent on an inconspicuous area of the textile to ensure no adverse reactions (e.g., dye bleeding).
-
Immersion: Carefully immerse the textile in the solution in a shallow tray for 2-5 minutes, ensuring it is fully saturated.
-
Drying: Remove the textile and place it on a clean, non-absorbent screen (like fiberglass) to air dry in a well-ventilated area. Avoid direct heat.
-
Post-Treatment Evaluation: Once fully dry, assess the textile for any changes in color, texture, or flexibility.
Protocol 2: Treatment of Paper and Documents
For paper-based artifacts, especially those with water-sensitive media, a non-aqueous spray application is often preferred to minimize mechanical stress and solvent exposure.[10]
Causality and Experimental Choices:
-
Solvent: Ethanol or isopropanol are often used in paper conservation as they are polar enough to dissolve many consolidants but evaporate quickly, reducing the risk of tidelines.[11] Acetone is another option but is more aggressive.[8]
-
Concentration: A lower concentration of 0.5-1.5% (w/v) is recommended to avoid oversaturation and potential discoloration of the paper.
-
Method: A fine spray or nebulizer application allows for a controlled, even coating with minimal solvent deposition.[12][13]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.5-1.5% (w/v) solution of this compound in the chosen solvent (e.g., ethanol).
-
Pre-Treatment Testing: Test the solution on a mock-up paper of similar composition to assess for any changes in color or texture.
-
Application: Place the document in a fume hood. Using an airbrush or nebulizer, apply a very fine, even mist over the surface from a distance of 20-30 cm. Apply in several light passes rather than one heavy coat.
-
Drying: Allow the document to air dry completely in a horizontal position.
-
Post-Treatment Evaluation: Examine the paper for any changes in appearance, including gloss or discoloration.
Protocol 3: Treatment of Wood and Organic Materials
For porous materials like wood or other organic objects (e.g., taxidermy specimens, ethnographic materials), the treatment aims to provide a protective surface layer without altering the natural appearance.
Causality and Experimental Choices:
-
Solvent: A solvent with a moderate evaporation rate, such as mineral spirits or a blend of ethanol and white spirit, can allow for some penetration into the porous surface without causing swelling.[9] The choice of solvent must be carefully considered based on any existing finishes on the wood.[8][14]
-
Concentration: A 2-4% (w/v) solution is a starting point for testing. The goal is to deposit enough UV absorber for protection without creating a visible film.
-
Method: Brushing or a controlled spray application can be effective. For delicate surfaces, spraying is preferred.[13]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 2-4% (w/v) solution of this compound in the selected solvent.
-
Surface Preparation: Ensure the object's surface is clean and free of dust.
-
Application:
-
Brushing: Apply a thin, even coat using a soft-bristle brush, working with the grain of the wood. Avoid pooling of the solution.
-
Spraying: Apply in light, even passes as described in the paper protocol.
-
-
Drying: Allow the object to dry completely in a well-ventilated area.
-
Post-Treatment Evaluation: Assess the surface for any unwanted changes in gloss, color, or texture.
Recommended Starting Concentrations and Solvents (For Testing)
| Material | Concentration Range (w/v) | Recommended Solvents for Testing | Application Method |
| Textiles | 1-3% | Ethanol, Isopropanol | Immersion |
| Paper | 0.5-1.5% | Ethanol, Isopropanol | Spray/Nebulizer |
| Wood | 2-4% | Mineral Spirits, Ethanol/White Spirit Blend | Brush or Spray |
| Porous Organics | 1-3% | Ethanol, Isopropanol | Spray/Nebulizer |
Considerations for Long-Term Stability and Reversibility
Stability: Hydroxyphenyl-triazines like this compound are known for their excellent long-term photostability, which is a significant advantage in a conservation context.[4][5] They are less prone to degradation and loss of efficacy over time compared to other UV absorber classes.
Reversibility: This remains the most significant area of concern and requires further dedicated research. The hydroxy group in the this compound molecule presents the possibility of forming hydrogen bonds or even covalent bonds with substrates or other conservation materials (like resins), which could make it difficult to remove.[1][7] While some coating systems containing similar additives can be reversed with solvents like ethanol or ethyl acetate, this cannot be assumed for all applications of this compound. Conservators must perform rigorous reversibility tests on mock-ups using the intended solvent system before treating any original artifact.
Conclusion: A Promising but Cautious Approach
This compound represents a technologically advanced option for protecting cultural heritage from the damaging effects of ultraviolet radiation. Its high efficiency and long-term stability are significant assets. However, its application in conservation is still nascent, and professionals must proceed with informed caution. The protocols outlined in this guide provide a scientifically grounded starting point for research and application development. Adherence to the principles of pre-testing on mock-ups, careful solvent selection, and thorough documentation is paramount to ensuring that this modern material can be used safely and effectively to preserve our shared cultural legacy for generations to come.
References
-
Caring for natural history collections - Preventive conservation guidelines for collections - Canada.ca. (2020, July 15). Retrieved from [Link]
-
Bedenikovic, T., Eyb-Green, S., & Baatz, W. Non-Aqueous Facing Methods in Paper Conservation – Part I: Testing Facing Materials. Retrieved from [Link]
-
Non-Aqueous Facing Methods in Paper Conservation – Part I: Testing Facing Materials. (n.d.). Retrieved from [Link]
-
Conservation Treatment for Works of Art and Unbound Artifacts on Paper. (n.d.). Retrieved from [Link]
-
Recent Advances in Protective Coatings for Cultural Heritage–An Overview. (n.d.). Retrieved from [Link]
-
UV light as a diagnosis tool for conservation and restoration in natural history collections. (n.d.). Retrieved from [Link]
-
UV Blocker - Chemical Additives. (n.d.). Retrieved from [Link]
-
NMNH Anthropology Exhibition Guidelines for Loans. (n.d.). Retrieved from [Link]
-
Revealing Invisible Beauty, Ultra Detailed: The Influence of Low Cost UV Exposure on Natural History Specimens in 2D+ Digitization. (2016, August 18). Retrieved from [Link]
-
Sunlight damaging exhibits at Oxford Natural History Museum. (2016, July 31). Retrieved from [Link]
-
Coatings that stay looking good. (n.d.). Retrieved from [Link]
-
Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles. (n.d.). Retrieved from [Link]
-
Innovative Approaches to Protecting Heritage and Historical Buildings: Utilizing Spray Techniques for Macro, Micro, Nano, and Pico Additives in Geotechnical Engineering. (n.d.). Retrieved from [Link]
-
Hydrophobizing coatings for cultural heritage. A detailed study of resin/stone surface interaction. (n.d.). Retrieved from [https://www.researchgate.net/publication/271513233_Hydrophobizing_coatings_for_cultural_heritage_A_detailed_study_of_resinstone_surface_interaction]([Link]_ coatings_for_cultural_heritage_A_detailed_study_of_resinstone_surface_interaction)
-
Richard, F. (2024, September 30). Rigid solvent gels in paper conservation. Retrieved from [Link]
-
Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles. (n.d.). Retrieved from [Link]
-
Non-aqueous Facing Methods in Paper Conservation – Part II: Application of a Facing on a Seventeenth Century Ink Drawing. (n.d.). Retrieved from [Link]
-
Enhancing UV-protection of clear coated wood by utilizing reactive UV-absorber and epoxyfunctionalized soybean oil. (n.d.). Retrieved from [Link]
-
All Products. (n.d.). Retrieved from [Link]
-
Tinuvin 400-DW (N) : Technical Data Sheet. (n.d.). Retrieved from [Link]
-
Conservation and Protection Treatments for Cultural Heritage: Insights and Trends from a Bibliometric Analysis. (n.d.). Retrieved from [Link]
-
Functional surface engineering for cultural heritage protection: the role of superhydrophobic and superoleophobic coatings – a comprehensive review. (2026, January 7). Retrieved from [Link]
-
The Ethics of Treating Ethnographic Objects. (2023, July 23). Retrieved from [Link]
-
Protective coatings for metallic heritage conservation: A review. (2023, July 4). Retrieved from [Link]
-
Effects of Solvents Used for Conservation/Restoration Treatments on Damaged Linden Panels of Cultural Heritage Assets. (n.d.). Retrieved from [Link]
-
Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. (n.d.). Retrieved from [Link]
-
Effects of Solvents Used for Conservation/Restoration Treatments on Damaged Linden Panels of Cultural Heritage Assets. (2023, October 10). Retrieved from [Link]
- 2-hydroxyphenyl-s-triazine crosslinkers for polymer networks. (n.d.).
-
Oxygen-Free Museum Cases. (1998). Retrieved from [Link]
-
UV-blocking window films for use in museums: Revisited. (n.d.). Retrieved from [Link]
-
Sensitive Coatings Based on Molecular-Imprinted Polymers for Triazine Pesticides' Detection. (2024, September 13). Retrieved from [Link]
-
How Effective Are UV Filters In Museums? (2025, April 25). Retrieved from [Link]
-
Formaldehyde-free high performance tris(alkoxycarbonylamino) triazine coatings. (n.d.). Retrieved from [Link]
-
Interventive conservation treatments for plastics and rubber artefacts in The British Museum. (n.d.). Retrieved from [Link]
-
A Preprint from the Session on Conservation and Security. (n.d.). Retrieved from [Link]
-
Applications of Infrared Spectroscopy to Problems in Museum Collections Preservation. (n.d.). Retrieved from [Link]
- Tris (hydroxyphenyl) triazine. (n.d.).
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Application Notes and Protocols for UV Absorber 400: Enhancing the Durability of Amorphous and Semi-Crystalline Polymers
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of UV Absorber 400 for the stabilization of amorphous and semi-crystalline polymers. This document delves into the fundamental principles of UV-induced polymer degradation, the mechanism of action of this compound, and detailed protocols for its application and performance evaluation.
The Challenge of UV Degradation in Polymers
Polymers, ubiquitous in modern materials and drug delivery systems, are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight.[1][2] This photodegradation process is initiated by the absorption of UV photons by chromophores present in the polymer structure, leading to a cascade of chemical reactions.[1][3] These reactions, primarily chain scission, cross-linking, and oxidation, result in a significant deterioration of the material's physical, chemical, and mechanical properties.[2][4][5]
-
Amorphous Polymers (e.g., Polycarbonate, Polystyrene): These polymers have a disordered molecular structure. UV degradation often leads to yellowing, loss of transparency, and increased brittleness.
-
Semi-Crystalline Polymers (e.g., Polyethylene, Polypropylene): These polymers have both crystalline and amorphous regions. The amorphous regions are more susceptible to UV attack, leading to surface cracking, chalking, and a reduction in tensile strength and elongation.[4]
The consequences of UV degradation are manifold, ranging from aesthetic changes like discoloration and loss of gloss to catastrophic failures in structural integrity.[6][7] Therefore, the incorporation of UV stabilizers is critical for extending the service life and ensuring the performance of polymeric materials in outdoor or light-exposed applications.[5][7]
This compound: A High-Performance Solution
This compound is a high-performance ultraviolet light absorber belonging to the hydroxyphenyl-triazine (HPT) class of stabilizers.[8][9] Its chemical structure is designed for superior UV absorption, excellent thermal stability, and high compatibility with a wide range of polymer matrices.[8]
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[4-[2-hydroxy-3-tridecyl oxypropyl]oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and its dodecyl variant | [8] |
| CAS Number | 153519-44-9 | [8] |
| Molecular Formula | C81H108N6O8 | [8] |
| Molecular Weight | ~1293.76 g/mol | [8] |
| Appearance | Yellow viscous liquid | [8][10] |
| UV Absorption Range | Up to 400 nm |
Mechanism of Action
This compound functions by absorbing harmful UV radiation and converting it into harmless thermal energy, which is then dissipated throughout the polymer matrix.[11][12] This process occurs through a rapid and efficient intramolecular hydrogen bond transfer and subsequent tautomerization, preventing the absorbed energy from initiating polymer degradation pathways.
Diagram 1: Mechanism of UV Absorption by this compound
Caption: Workflow for incorporating this compound into polymers.
Performance Evaluation Protocols
To validate the effectiveness of this compound, a series of accelerated aging and analytical tests should be performed.
Accelerated Weathering Test
Objective: To simulate long-term outdoor exposure in a controlled laboratory setting to predict the service life of the stabilized polymer.
Standard Methods:
-
ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. [13]* ASTM D4364: Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics Using Concentrated Sunlight. [14]* ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. Protocol (based on ASTM G154):
-
Sample Preparation: Prepare test specimens (e.g., plaques, films) of the unstabilized (control) and stabilized polymer.
-
Test Cycle: A typical cycle for automotive exterior applications might be 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C. [13]These cycles are repeated for an extended duration (e.g., 500, 1000, 2000 hours).
-
Evaluation: At specified intervals, remove samples and evaluate changes in:
-
Color: Measure color change (ΔE*) using a spectrophotometer.
-
Gloss: Measure gloss retention using a gloss meter.
-
Mechanical Properties: Test for changes in tensile strength, elongation at break, and impact strength.
-
Expected Outcome: Polymer samples containing this compound will exhibit significantly less change in color, gloss, and mechanical properties compared to the unstabilized control samples.
Spectroscopic Analysis of Degradation
Objective: To monitor the chemical changes in the polymer structure as a result of UV exposure.
Method: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful technique for detecting the formation of carbonyl groups (C=O), a primary indicator of photo-oxidation in many polymers. [15][16][17] Protocol:
-
Sample Preparation: Use thin films of the polymer samples before and after accelerated weathering.
-
FTIR Measurement: Obtain the FTIR spectrum of each sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Monitor the increase in the absorbance of the carbonyl peak (typically around 1700-1750 cm⁻¹).
-
Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretching peak).
-
Expected Outcome: The stabilized polymer will show a significantly lower rate of increase in the Carbonyl Index compared to the unstabilized polymer, indicating a reduction in the rate of photo-oxidation.
Considerations for Use
-
Migration and Leaching: While this compound has low volatility, the potential for migration and leaching should be considered, especially in applications involving contact with solvents or in food-contact materials. [18][19][20]The choice of polymer and the processing conditions can influence migration behavior. [19]* Synergistic Blends: For optimal performance in demanding applications, combining this compound with a HALS is highly recommended. [2][11]A typical ratio might be 1:1, but this should be optimized for the specific polymer and application.
Conclusion
This compound is a highly effective and versatile tool for protecting a wide range of amorphous and semi-crystalline polymers from the damaging effects of UV radiation. By understanding its mechanism of action and following the detailed application and evaluation protocols outlined in these notes, researchers and developers can significantly enhance the durability and extend the service life of their polymeric materials. The synergistic use with HALS provides a robust stabilization system for the most demanding applications.
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Application Notes & Protocols: Formulation of UV-Curable Coatings with UV Absorber 400
Introduction: The Quest for Durable UV-Curable Coatings
UV-curable coatings represent a cornerstone of modern materials science, offering rapid, room-temperature curing, high gloss, and environmentally friendly, low-VOC (Volatile Organic Compound) formulations.[1][2] These attributes have led to their widespread adoption in industries ranging from automotive and aerospace to electronics and printing.[1][2][3] However, the inherent polymer chemistry of these coatings makes them susceptible to degradation from ultraviolet (UV) radiation.[4][5] Prolonged exposure to sunlight can break down the polymer backbone, leading to undesirable effects such as yellowing, loss of gloss, surface cracking, and a decline in protective properties.[6][7][8]
To counteract this photodegradation, formulators employ light stabilizers. This guide focuses on the strategic incorporation of a high-performance UV Absorber (UVA), UV Absorber 400 , into UV-curable coating formulations. We will explore its mechanism, synergistic potential with other stabilizers, and provide detailed protocols for its effective application and evaluation.
Technical Deep Dive: this compound
Chemical Identity and Mechanism of Action
This compound is a liquid hydroxyphenyl-triazine (HPT) based light stabilizer.[3][9][10] Its molecular structure is engineered for high-efficiency UV absorption, particularly in the UV-A and UV-B regions of the electromagnetic spectrum (up to 400 nm).[11][12] The primary function of a UVA is to act as a sacrificial shield for the coating's polymer matrix.[13][14] It competitively absorbs damaging UV photons and dissipates the energy as harmless thermal energy through a rapid, reversible intramolecular proton transfer.[8][11][15][16] This process effectively prevents the UV radiation from initiating photo-oxidative degradation pathways within the coating.
Caption: Mechanism of Action for this compound.
Key Performance Attributes
The selection of this compound is predicated on a unique combination of properties that make it highly suitable for demanding UV-curable applications:
-
Exceptional Thermal Stability: It can withstand high processing temperatures and bake cycles without significant degradation, a critical factor for industrial and automotive finishes.[9][11][17]
-
High Photostability: Unlike some organic absorbers that are consumed over time, HPTs like this compound exhibit excellent photo-permanence, ensuring long-term protection.[9][18][19]
-
Low Migration: The presence of a hydroxyl functional group allows it to be anchored within the polymer network, minimizing migration and ensuring its presence where it is needed most.[17][18][20]
-
Broad Compatibility: It demonstrates excellent solubility and compatibility with a wide range of resin systems, including acrylates, polyurethanes, epoxies, and polyesters.[11][12][21]
-
Minimal Catalyst Interaction: It is specifically designed to be non-interactive with amine or metal catalysts that may be present in the coating system, preventing cure inhibition or other adverse reactions.[9][10][18][22]
The Power of Synergy: Combining with Hindered Amine Light Stabilizers (HALS)
While this compound provides a robust first line of defense, ultimate durability is achieved through a synergistic combination with Hindered Amine Light Stabilizers (HALS) .[23][24][25] These two classes of additives perform complementary roles:
-
UV Absorbers (UVA): Function at the surface and throughout the bulk of the coating, absorbing UV radiation before it can damage the polymer (Beer-Lambert Law dependent).[6][26]
-
Hindered Amine Light Stabilizers (HALS): Do not absorb UV radiation. Instead, they act as potent free-radical scavengers. Any stray UV photons that bypass the UVA can create free radicals; HALS trap these reactive species, terminating the degradation cycle.[6][7][13] HALS are particularly effective at the coating's surface, where UVA efficacy is lowest.[23]
This dual-action approach provides comprehensive protection, significantly improving gloss retention, color stability, and resistance to physical defects like cracking and blistering.[6][19]
Caption: Synergistic protection mechanism of UVA and HALS.
Formulation & Application Protocols
Core Components of UV-Curable Formulations
A typical UV-curable formulation consists of four primary material types:[2][27]
-
Oligomers: The backbone of the coating, providing fundamental properties like hardness, flexibility, and chemical resistance.[2]
-
Monomers: Reactive diluents used to adjust viscosity and fine-tune properties such as adhesion and cure speed.[28]
-
Photoinitiators: Compounds that absorb UV light to generate the free radicals that initiate the polymerization (curing) process.[27]
-
Additives: Used in smaller quantities to impart specific functionalities, including leveling agents, defoamers, and light stabilizers like this compound.[2]
Protocol 1: Preparation of a Model UV-Curable Clear Coat
This protocol details the preparation of three formulations to demonstrate the efficacy of this compound and its synergy with a HALS.
Materials:
-
Urethane Acrylate Oligomer (e.g., CN966)
-
Monomers: Isobornyl Acrylate (IBOA), Tripropylene Glycol Diacrylate (TPGDA)
-
Photoinitiator (e.g., TPO)
-
Flow/Leveling Additive (e.g., BYK-333)
-
This compound
-
Hindered Amine Light Stabilizer (HALS) (e.g., Tinuvin 292 or HALS 123)
Equipment:
-
High-shear laboratory mixer
-
Opaque mixing vessels
-
Digital scale (0.01 g accuracy)
-
Applicator bar (e.g., 50 µm wire-wound rod)
-
Test substrates (e.g., steel Q-panels, polycarbonate panels)
-
Laboratory UV curing unit (medium-pressure mercury lamp)
Procedure:
-
Masterbatch Preparation: In a primary mixing vessel, combine the urethane acrylate oligomer, IBOA, and TPGDA according to the percentages in Table 2. Mix under moderate shear until a homogenous, clear solution is achieved.
-
Additive Incorporation: While mixing, add the flow/leveling additive and the photoinitiator. Continue mixing until fully dissolved. Causality Note: The photoinitiator is added last before the light stabilizers to ensure all other components are fully dispersed, preventing localized concentration issues.
-
Formulation Splitting: Divide the masterbatch into three separate, opaque vessels corresponding to the formulations in Table 2 (Control, UVA Only, UVA + HALS).
-
Light Stabilizer Addition:
-
To the "UVA Only" vessel, add the pre-weighed this compound.
-
To the "UVA + HALS" vessel, add the pre-weighed this compound and HALS.
-
-
Final Mixing: Mix each of the three formulations for an additional 10-15 minutes to ensure complete and uniform dispersion of the light stabilizers. Keep vessels covered to prevent premature exposure to ambient UV light.
-
Application: Apply the coatings to the test substrates using the 50 µm applicator bar to achieve a consistent dry film thickness.
-
Curing: Immediately pass the coated panels through the UV curing unit. The required UV dose (mJ/cm²) will depend on the lamp intensity and belt speed. Determine the optimal dose required to achieve a tack-free surface for the control formulation first. Causality Note: UV absorbers can compete with photoinitiators for UV photons, potentially slowing the cure. It may be necessary to slightly increase the UV dose or photoinitiator concentration for the stabilized formulations to achieve the same degree of cure.[7]
Table 1: Typical Properties of this compound
| Property | Value |
|---|---|
| Chemical Class | Hydroxyphenyl-triazine (HPT) |
| Appearance | Viscous, slightly yellow liquid[22][29] |
| UV Absorption Range | ~290 - 400 nm[12] |
| Compatibility | Acrylates, Polyesters, Urethanes, Epoxies[11] |
| Recommended Use Level | 1.0 - 3.0% (by total formulation weight)[19] |
Table 2: Model UV-Curable Clear Coat Formulations (Weight %)
| Component | Function | Control | UVA Only | UVA + HALS |
|---|---|---|---|---|
| Urethane Acrylate | Oligomer | 50.0 | 50.0 | 50.0 |
| IBOA | Monomer | 25.0 | 25.0 | 25.0 |
| TPGDA | Monomer | 20.0 | 18.5 | 17.5 |
| TPO | Photoinitiator | 4.0 | 4.0 | 4.0 |
| Flow Additive | Additive | 0.5 | 0.5 | 0.5 |
| This compound | UVA | - | 2.0 | 2.0 |
| HALS | HALS | - | - | 1.0 |
| Total | | 100.0 | 100.0 | 100.0 |
Protocol 2: Performance & Durability Testing
This protocol outlines the essential tests to validate the performance of the stabilized coatings.
Equipment:
-
Accelerated weathering chamber (QUV or Xenon Arc)[6]
-
60° Gloss Meter
-
Spectrophotometer / Colorimeter
-
Cross-hatch adhesion tester
-
MEK (Methyl Ethyl Ketone) and cotton swabs
Procedure:
-
Initial Properties Measurement (0 Hours): Before weathering, measure and record the initial 60° gloss, color coordinates (Lab*), and adhesion for each of the three cured formulations.
-
Cure Verification: Perform MEK double rubs on a cured sample. A well-cured coating should withstand >100 rubs with no surface marring. This validates that the addition of the UVA did not unacceptably inhibit the cure.[30][31]
-
Accelerated Weathering: Place the coated panels in the weathering chamber. A common test cycle for QUV is ASTM G154 (8 hours UV-A at 60°C followed by 4 hours condensation at 50°C).[11]
-
Periodic Evaluation: At set intervals (e.g., every 250 hours), remove the panels and re-measure gloss and color. Calculate the % Gloss Retention and the total color difference (ΔE*).
-
% Gloss Retention = (Current Gloss / Initial Gloss) x 100
-
ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
-
Data Analysis: Plot the % Gloss Retention and ΔE* over time for all three formulations. The stabilized coatings are expected to show significantly higher gloss retention and lower color change compared to the control.
Caption: Workflow for UV-curable coating formulation and testing.
Table 3: Representative Accelerated Weathering Data (Hypothetical)
| Exposure (Hours) | Formulation | 60° Gloss Retention (%) | Color Change (ΔE*) |
|---|---|---|---|
| 0 | All | 100 | 0.0 |
| 500 | Control | 75 | 2.5 |
| UVA Only | 95 | 1.0 | |
| UVA + HALS | 98 | 0.8 | |
| 1000 | Control | 40 (Cracking) | 5.8 |
| UVA Only | 88 | 1.8 | |
| UVA + HALS | 95 | 1.2 | |
| 1500 | Control | Failed | - |
| UVA Only | 79 | 2.6 |
| | UVA + HALS | 92 | 1.5 |
Troubleshooting Guide
| Issue | Potential Cause Related to UV Absorber | Recommended Solution |
| Slow or Incomplete Cure | Competitive absorption of UV energy between the UVA and photoinitiator. | Increase photoinitiator concentration by 0.2-0.5%. Increase UV lamp intensity or decrease belt speed to increase the total UV dose. Ensure the photoinitiator has absorption peaks not completely masked by the UVA. |
| Poor Adhesion | Under-cure at the substrate interface due to insufficient UV penetration. | Verify cure with MEK rubs. Increase UV dose. Consider a photoinitiator with longer wavelength absorption for better depth cure. |
| Yellowing of Clear Coat | Some UV absorbers can contribute to initial color. | This compound has low initial color.[9][22] If yellowing occurs upon exposure, it indicates insufficient stabilization. Increase the concentration of HALS, which is effective at preventing yellowing. |
| Haze or Incompatibility | Exceeding the solubility limit of the UVA/HALS in the formulation. | Confirm compatibility with a small-scale drawdown before scale-up. Reduce the concentration of the stabilizer package slightly. Ensure thorough mixing. |
Conclusion
The strategic incorporation of This compound is a highly effective method for enhancing the durability and extending the service life of UV-curable coatings.[17] Its robust thermal and photostability, coupled with low migration and broad compatibility, make it an ideal choice for high-performance applications. For achieving the pinnacle of weather resistance, a synergistic combination of this compound with a Hindered Amine Light Stabilizer (HALS) is strongly recommended. This dual-protection system effectively mitigates the multifaceted challenges of photodegradation, ensuring that coatings maintain their aesthetic appeal and functional integrity even under the most demanding environmental conditions.[6][11][24]
References
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Title: comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications - Amine Catalysts Source: Amine Catalysts URL: [Link]
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Title: Proper Selection of Light Stabilizers Crucial to Long-Term Performance Source: PCI Magazine URL: [Link]
-
Title: Light Stabilizers Make The UV Protection Of Waterborne UV-curable Coatings Easier Source: PCI Magazine URL: [Link]
-
Title: How does UV Absorber - 400 perform under long - term UV exposure? - Blog Source: Medium URL: [Link]
-
Title: UV Absorbers Used for Coatings - Brenntag Source: Brenntag URL: [Link]
-
Title: BX UV 400 uv absorber,, CAS# 153519-44-9 Mfg | Baoxu Chemical Source: Baoxu Chemical URL: [Link]
-
Title: Tinuvin® 400 | BASF Source: BASF URL: [Link]
-
Title: UV-Absorber-400 - HUNAN CHEM Source: Hunan Chem URL: [Link]
-
Title: Light Stabilizers Make the UV Protection of Environmentally Friendly Coatings Easier Source: PCI Magazine URL: [Link]
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Title: Additive solutions for automotive exterior coatings - Clariant Source: Clariant URL: [Link]
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Title: UV Absorbers in Coatings: Enhancing Durability with Specialty Chemicals Source: Medium URL: [Link]
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Title: Enhance Coating Durability: The Role of this compound in Protecting Against Degradation Source: LinkedIn URL: [Link]
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Title: What performance does UV curing paint need to test? Q&A | NBCHAO Source: NBCHAO URL: [Link]
-
Title: Light Stabilizers for Plastics & Coatings | amfine.com Source: Amfine URL: [Link]
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Title: How do UV absorbers work ? - Raytop Chemical Source: Raytop Chemical URL: [Link]
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Title: High-Performance this compound: Superior Protection for Coatings, Plastics, & Adhesives Source: LinkedIn URL: [Link]
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Title: The Science of Stability: How UV Absorbers Extend Material Performance - Chitec Source: Chitec URL: [Link]
-
Title: PowerSorb 400 UV Absorber Triazine UV Absorber 153519 44 9 - Tintoll Source: Tintoll URL: [Link]
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Title: UV Coatings Formulation Guide | PDF | Epoxy | Polyurethane - Scribd Source: Scribd URL: [Link]
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Title: this compound Source: Hangzhou Disheng Import&Export Co., Ltd. URL: [Link]
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Title: Weather Stabilization and Pigmentation of UV-Curable Powder Coatings Source: American Coatings Association URL: [Link]
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Title: Introduction to UV Formulations | Bomar Blog Source: Bomar URL: [Link]
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Title: UV Absorber UV-400 for durable transparent materials like glazing and lenses Source: Amine Catalysts URL: [Link]
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Title: Choosing the Right UV Absorber: A Guide for Industrial Formulators Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Top 10 Uv Absorbers For Coatings to Enhance Durability and Protection Source: LinkedIn URL: [Link]
-
Title: Exploring this compound: Features, Applications, and Benefits Source: LinkedIn URL: [Link]
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Title: What Are UV Absorbers? - Chemistry For Everyone - YouTube Source: YouTube URL: [Link]
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Title: Characteristics and Applications of UV-Curable Coatings with Different Formulations Source: LinkedIn URL: [Link]
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Title: Effects of UV Exposure Conditions on Speed, Depth of Cure and Adhesion Source: Fusion UV Systems, Inc. URL: [Link]
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Title: UV Absorbers | Polymer & Polycarbonate Additives - Performance Additives Source: Performance Additives URL: [Link]
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Title: Testing the Cure of Electron Beam Coatings (EB) & Ultraviolet Coatings (UV) Source: Cork Industries URL: [Link]
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Title: UV Protection Put to the Test | PCI Magazine Source: PCI Magazine URL: [Link]
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Title: UV Resistance Testing for Coatings | Great Lakes Gages Source: Great Lakes Gages URL: [Link]
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Title: Factors Affecting UV Cure - Permabond Source: Permabond URL: [Link]
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Title: Chapter 2: UV-Curable Coating Technologies - Books - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
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Title: UV Stabilizer and Absorber Additives Add Real Value to Coatings - Tilley Distribution Source: Tilley Distribution URL: [Link]
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Title: UV stabilizer and UV absorber - Raytop Chemical Source: Raytop Chemical URL: [Link]
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Title: Factors Affecting the Curing Degree of UV-curable Coatings_EN Source: Litel Technology URL: [Link]
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Application Note: Preparation and Characterization of Polymer Nanocomposites Containing UV Absorber 400
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the preparation and characterization of polymer nanocomposites incorporating UV Absorber 400. The inclusion of UV absorbers into polymer matrices is a critical strategy to prevent photodegradation, thereby enhancing the material's lifespan and performance.[1] This document details various established synthesis methodologies, including solution casting, melt compounding, and in-situ polymerization, offering insights into the rationale behind process selection. Furthermore, it outlines key characterization techniques essential for evaluating the efficacy and physicochemical properties of the resulting nanocomposites. This guide is intended to serve as a practical resource for researchers and professionals in materials science and related fields.
Introduction: The Imperative for UV Protection in Polymer Systems
Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their chemical and physical properties, such as discoloration, embrittlement, and loss of mechanical strength.[1][2] The incorporation of UV absorbers is a widely adopted method to mitigate these effects.[1] this compound, a liquid hydroxyphenyl-triazine (HPT) derivative, is a high-performance UV absorber known for its excellent photostability and thermal stability, making it suitable for demanding applications.[3][4] This note focuses on the integration of this compound into polymer matrices to create robust nanocomposites with enhanced UV-shielding capabilities.[2][5]
Understanding this compound
This compound is a mixture of 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine.[3] It is designed to absorb UV radiation and dissipate the energy as harmless heat.[6]
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Class | Hydroxyphenyl-triazine (HPT) | [3][4] |
| Appearance | Light yellow viscous liquid | [3][7] |
| Molecular Weight (avg.) | ~647 g/mol | [3] |
| Density | ~1.07 g/cm³ | [3][7] |
| Solubility | Miscible with most common organic solvents; practically immiscible with water. | [3] |
Its chemical structure allows for high absorbance in the UV-B region and excellent photostability, ensuring long-term performance.[3] The presence of a hydroxy group minimizes migration within the polymer matrix.[4][8]
Preparation Methodologies for Polymer Nanocomposites
The choice of preparation method is critical as it influences the dispersion of the UV absorber and any nanofillers within the polymer matrix, which in turn dictates the final properties of the nanocomposite.
Solution Casting
Solution casting is a versatile and straightforward laboratory-scale technique for producing thin films.[9][10] It involves dissolving the polymer and this compound in a common solvent, followed by casting the solution and evaporating the solvent.[9]
Protocol: Solution Casting
-
Dissolution: Dissolve the desired polymer in a suitable solvent. The choice of solvent is crucial and should be a good solvent for both the polymer and this compound to ensure homogeneous mixing.[11]
-
Addition of this compound: Add the calculated amount of this compound to the polymer solution. The concentration can be varied to optimize UV protection.
-
Mixing: Stir the mixture thoroughly until a homogeneous solution is obtained. Sonication can be employed to enhance dispersion, especially if nanofillers are also being incorporated.
-
Casting: Pour the solution onto a flat, inert substrate (e.g., a glass plate or petri dish).
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a vacuum oven at a moderate temperature). Slow evaporation is crucial to prevent the formation of defects in the film.
-
Film Detachment: Once the film is completely dry, carefully detach it from the substrate.
A [label="Polymer Dissolution"]; B [label="Add this compound"]; C [label="Homogeneous Mixing"]; D [label="Casting onto Substrate"]; E [label="Solvent Evaporation"]; F [label="Film Formation"];
A -> B -> C -> D -> E -> F; }
Caption: Solution Casting Workflow.Melt Compounding
Melt compounding is a scalable, solvent-free method widely used in the industry.[12] It involves mixing the polymer, this compound, and any other additives in the molten state using an extruder.[13][14][15]
Protocol: Melt Compounding
-
Pre-mixing: Dry-blend the polymer pellets with the liquid this compound. If using nanofillers, they should also be pre-mixed at this stage.
-
Extrusion: Feed the pre-mixed material into a single-screw or twin-screw extruder. The processing temperature should be set above the melting point of the polymer.
-
Melt Mixing: The high shear forces within the extruder ensure a thorough mixing of the components in the molten state.[14]
-
Extrudate Cooling: The molten extrudate is passed through a cooling bath (typically water) to solidify.
-
Pelletization: The cooled strand is then pelletized into nanocomposite granules.
-
Further Processing: The pellets can be used for subsequent processing techniques like injection molding or film blowing to create the final product.
A [label="Polymer & this compound Pre-mixing"]; B [label="Melt Extrusion"]; C [label="Homogeneous Melt Mixing"]; D [label="Cooling & Solidification"]; E [label="Pelletization"]; F [label="Final Nanocomposite Pellets"];
A -> B -> C -> D -> E -> F; }
Caption: Melt Compounding Workflow.In-Situ Polymerization
In-situ polymerization involves polymerizing the monomer in the presence of the UV absorber and any nanofillers.[16][17] This method can lead to a very fine and uniform dispersion of the additives within the polymer matrix and can create strong interactions between the components.[16][18][19]
Protocol: In-Situ Polymerization
-
Dispersion: Disperse this compound and any desired nanofillers in the liquid monomer.
-
Initiation: Add a suitable initiator to the mixture to start the polymerization reaction. The initiation can be triggered by heat or radiation.[16]
-
Polymerization: Carry out the polymerization under controlled conditions (temperature, pressure, and stirring) to allow the polymer chains to grow around the dispersed additives.
-
Isolation and Purification: Once the polymerization is complete, the resulting polymer nanocomposite is isolated and purified to remove any unreacted monomer or initiator.
A [label="Disperse this compound in Monomer"]; B [label="Add Initiator"]; C [label="Polymerization Reaction"]; D [label="Polymer Matrix Formation"]; E [label="Isolation & Purification"]; F [label="Final Nanocomposite"];
A -> B -> C -> D -> E -> F; }
Caption: In-Situ Polymerization Workflow.Characterization of Polymer Nanocomposites
A thorough characterization is essential to evaluate the success of the preparation and the performance of the resulting nanocomposite.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique to assess the UV-blocking properties of the nanocomposite films.[20][21] The absorbance or transmittance of the film is measured over the UV and visible range. A significant reduction in transmittance in the UV region (200-400 nm) indicates effective UV absorption by the incorporated this compound.[21]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a thin film of the polymer nanocomposite of a known and uniform thickness.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Place the film in the sample holder and record the absorbance or transmittance spectrum, typically from 200 to 800 nm. An empty sample holder or a film of the neat polymer can be used as a reference.
-
Analysis: Analyze the spectrum to determine the UV cutoff wavelength and the percentage of UV radiation blocked in the UVA, UVB, and UVC regions.
Thermal Analysis
Thermal analysis techniques provide insights into the thermal stability and transitions of the polymer nanocomposites.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[22] It is used to determine the thermal stability and degradation temperature of the nanocomposite.[23][24] The incorporation of thermally stable additives like this compound can potentially enhance the thermal stability of the polymer.[23]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[25][26][27] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[25][26][27] These properties can be influenced by the presence of additives.
Key Thermal Parameters from DSC and TGA:
| Parameter | Description | Technique |
| Tonset | Onset temperature of decomposition | TGA |
| Tmax | Temperature of maximum weight loss rate | TGA |
| Tg | Glass Transition Temperature | DSC |
| Tm | Melting Temperature | DSC |
| Tc | Crystallization Temperature | DSC |
Morphological and Structural Analysis
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the dispersion of nanofillers within the polymer matrix. A uniform dispersion is generally desired for optimal performance.
Applications
Polymer nanocomposites containing this compound find applications in a wide range of fields where UV protection is crucial:
-
Coatings: Automotive and industrial coatings with enhanced durability and weather resistance.[4][7]
-
Packaging: Food and pharmaceutical packaging to protect the contents from UV-induced degradation.[2][28]
-
Adhesives and Sealants: To improve the long-term performance and stability of bonded joints.
-
Outdoor Articles: In plastics used for outdoor furniture, building materials, and automotive parts to prevent weathering and degradation.[5]
Conclusion
The successful incorporation of this compound into polymer matrices via methods like solution casting, melt compounding, or in-situ polymerization can significantly enhance the UV resistance of the final material. The choice of the preparation method should be guided by the specific polymer, the desired final form of the product, and scalability considerations. Thorough characterization using techniques such as UV-Vis spectroscopy, TGA, and DSC is paramount to ensure the quality and performance of the developed polymer nanocomposites. This application note provides a foundational framework for researchers to develop and evaluate novel UV-protective polymer nanocomposites tailored for a variety of demanding applications.
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analytical techniques for quantifying UV Absorber 400 in a polymer matrix
An Application Guide to the Quantitative Analysis of UV Absorber 400 in Polymer Matrices
Introduction
This compound, a high-performance hydroxyphenyl-triazine (HPT) based stabilizer, is integral to protecting polymeric materials from degradation caused by ultraviolet radiation.[1][2][3] Its function is to absorb harmful UV light and dissipate it as harmless thermal energy, thereby preventing yellowing, cracking, and the loss of mechanical properties in the host polymer.[4] The accurate quantification of this compound within the polymer matrix is critical for quality control, ensuring long-term product durability, meeting regulatory standards, and for research and development of new polymer formulations.[5][6]
This guide provides a comprehensive overview and detailed protocols for three primary analytical techniques used to quantify this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy. The methodologies are designed for researchers, scientists, and quality control professionals, with a focus on the causality behind experimental choices to ensure robust and reliable results.
Physicochemical Profile of this compound
Understanding the properties of this compound is fundamental to developing effective analytical methods. It is a mixture of 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and its tridecyloxypropyl variant.[1][7]
| Property | Value / Description | Reference |
| CAS Number | 153519-44-9 | [2] |
| Chemical Family | Hydroxyphenyl-triazine (HPT) | [1] |
| Appearance | Yellow to light amber viscous liquid | [7][8] |
| Molecular Weight | ~647 g/mol (average) | [1] |
| Solubility | Miscible with most common organic solvents; practically immiscible with water. | [1][8] |
| UV Absorption Range | Primarily absorbs in the UV-B and UV-A regions, up to 400 nm. | [1][4] |
Its high molecular weight and solubility in organic solvents are key factors influencing the choice of extraction and chromatographic techniques.
PART 1: Sample Preparation: The Critical First Step
The primary challenge in analyzing polymer additives is their quantitative extraction from the solid polymer matrix.[9] The chosen method must efficiently separate the analyte (this compound) from the polymer without degrading it.
Method 1: Solvent Dissolution and Precipitation
This is the most common approach for chromatographic analysis. It involves dissolving the polymer sample in a suitable solvent, followed by the addition of an anti-solvent to precipitate the polymer, leaving the additive in the solution phase.
Causality: The selection of the solvent system is critical. The "dissolution solvent" must completely dissolve the polymer, while the "anti-solvent" must be miscible with the dissolution solvent but cause the polymer to precipitate, while keeping this compound in solution. This differential solubility is the basis of the separation.
Protocol for Solvent Dissolution and Precipitation:
-
Sample Sizing: Accurately weigh approximately 1-2 grams of the polymer sample. If possible, cryomill or shave the polymer into a fine powder or thin films to maximize the surface area for dissolution.[10]
-
Dissolution: Place the sample in a glass vial and add a suitable solvent (e.g., 20 mL of Tetrahydrofuran (THF) or Dichloromethane (DCM)). The choice of solvent depends on the polymer matrix.
-
Agitation: Seal the vial and agitate the mixture using a shaker or magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, but care must be taken to avoid degradation of the polymer or analyte.
-
Precipitation: Slowly add an anti-solvent (e.g., Methanol, Hexane) dropwise to the solution while stirring. Continue adding the anti-solvent until polymer precipitation is complete (typically a 2:1 or 3:1 ratio of anti-solvent to solvent).
-
Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully decant the supernatant containing the dissolved this compound into a clean flask.
-
Concentration: Evaporate the solvent from the supernatant to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the residue in a precise volume (e.g., 5 or 10 mL) of the mobile phase to be used for HPLC analysis (e.g., Acetonitrile).
-
Filtration: Filter the final solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection into the chromatograph.[11] This step is crucial to prevent clogging of the HPLC system.
Caption: Workflow for solvent extraction of this compound.
Method 2: Pyrolysis-Gas Chromatography (Py-GC)
For some polymers that are difficult to dissolve, or for a more rapid, solvent-free approach, Py-GC-MS is a powerful alternative.[6][12] The polymer is thermally decomposed (pyrolyzed) in an inert atmosphere, and the volatile fragments, including the intact or fragmented additive, are swept directly into the GC-MS system.
Causality: This technique relies on the thermal stability of this compound relative to the polymer matrix. The goal is to choose a pyrolysis temperature that is high enough to release the additive but low enough to minimize its fragmentation, allowing for its detection and quantification.
PART 2: Analytical Techniques and Protocols
Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of polymer additives.[13] It offers excellent separation, sensitivity, and reproducibility.
Principle: The extracted sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate. As each component elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength.[14] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.[15]
Detailed Protocol:
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD) is required.
-
Sample Preparation: Use the Solvent Dissolution and Precipitation protocol described above.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (85:15 v/v) or Acetonitrile:Water (90:10 v/v).[16] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Set to the maximum absorbance wavelength (λmax) of this compound, typically around 340-350 nm. A DAD can be used to acquire the full spectrum for peak purity confirmation.[14]
-
-
Calibration:
-
Prepare a stock solution of pure this compound standard in the mobile phase (e.g., 100 µg/mL).
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.
-
-
Quantification:
-
Inject the prepared sample extract.
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Determine the concentration of this compound in the sample solution using the peak area and the calibration curve.
-
Calculate the final concentration in the original polymer sample (e.g., in % w/w) using the following formula: % this compound = (C × V) / (W × 10000) Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
W = Initial weight of the polymer sample (g)
-
-
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Application Notes and Protocols for Studying the Interaction of UV Absorber 400 with Other Additives
Introduction: The Critical Role of Additive Interactions in Polymer Durability
The long-term performance and aesthetic appeal of polymeric materials, particularly in outdoor applications, are critically dependent on the efficacy of stabilizing additives. UV Absorber 400, a liquid hydroxyphenyl-triazine (HPT), is engineered for high-performance coatings and plastics, offering excellent photostability and minimal interaction with metal catalysts and amine crosslinkers.[1][2] It functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thus protecting the polymer matrix from degradation pathways like yellowing, cracking, and loss of mechanical strength.[2][3]
However, this compound is rarely used in isolation. It is typically part of a complex additive package designed to combat various environmental stressors. A crucial aspect of formulation science is understanding the interactions between these components. Synergistic or antagonistic effects can significantly alter the overall stability and service life of the final product. This is particularly true for combinations with Hindered Amine Light Stabilizers (HALS), which function by scavenging free radicals generated during photo-oxidation.[4][5] The combination of a UVA and a HALS often results in a synergistic effect, providing enhanced durability by tackling degradation through two different mechanisms.[4][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the interactions between this compound and other additives. The protocols detailed herein are designed to be self-validating systems, emphasizing not just the procedural steps but the scientific rationale behind them.
I. Foundational Step: Sample Preparation and Additive Extraction
A robust and reproducible analytical workflow begins with meticulous sample preparation. The primary goal is to efficiently extract this compound and other additives from the polymer matrix without causing their degradation. The choice of extraction method is dictated by the polymer type and the nature of the additives.
Protocol 1: Accelerated Solvent Extraction (ASE)
Rationale: ASE is a highly efficient technique that uses elevated temperatures and pressures to decrease extraction times and solvent consumption compared to traditional methods like Soxhlet.[8] The elevated temperature enhances analyte diffusion and solubility, while the high pressure maintains the solvent in its liquid state.[8]
Instrumentation:
-
Accelerated Solvent Extractor (e.g., Thermo Scientific™ Dionex™ ASE™)
-
Polymer grinder (cryogenic grinding is recommended to prevent thermal degradation)
-
Extraction cells and cellulose thimbles
-
Collection vials
Materials:
-
Polymer sample containing this compound and other additives
-
Extraction solvent (e.g., a mixture of isopropyl alcohol and cyclohexane)[3]
-
Dispersing agent (e.g., Ottawa sand)
Procedure:
-
Sample Grinding: Cryogenically grind the polymer sample to a fine powder (e.g., 10 mesh or finer). This increases the surface area for efficient extraction.[3]
-
Cell Preparation: Place a cellulose thimble inside an appropriately sized extraction cell.[3]
-
Sample Loading: Weigh approximately 0.5 g of the ground polymer and mix it with a sufficient amount of sand to fill the thimble. The sand prevents the polymer particles from agglomerating during heating.[3]
-
ASE System Parameters:
-
Solvent: A common choice is a 97.5:2.5 (v/v) mixture of isopropyl alcohol (IPA) and cyclohexane. IPA dissolves the additives, while cyclohexane swells the polymer, aiding extraction.[3][9]
-
Temperature: Set the extraction temperature to 140°C.
-
Pressure: 1500 psi.
-
Static Cycles: 3 cycles with a 5-minute static time for each. Multiple static cycles enhance extraction efficiency.[3]
-
Flush Volume: 60% of the cell volume.
-
Purge Time: 120 seconds.
-
-
Extract Collection: Collect the extract in a pre-weighed vial.
-
Post-Extraction: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or methanol) for subsequent analysis.
II. Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for separating and quantifying individual additives from the extracted mixture. This allows for the precise determination of the concentration of this compound and other additives, which is crucial for studying their consumption rates and potential interactions.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like UV absorbers and HALS.[10] A reversed-phase C18 column is often employed for the separation of these relatively non-polar additives.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 50 mm length, 4.6 mm internal diameter, 3 µm particle size).[10]
Materials:
-
Reconstituted polymer extract from Protocol 1.
-
HPLC-grade solvents (e.g., water, methanol, acetonitrile).
-
Analytical standards for this compound and other target additives.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 4.6 mm, 3 µm.
-
Flow Rate: 0.6 mL/min.[10]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: A wavelength of 240 nm is generally suitable for the detection of many UV stabilizers.[10] A DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak identification.
-
Gradient Elution: A gradient elution is typically required to separate a mixture of additives with varying polarities. An example gradient is as follows:
-
0-1 min: 90% B
-
1-10 min: Gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Return to 90% B (equilibration)
-
-
-
Calibration: Prepare a series of calibration standards of this compound and other additives in the reconstitution solvent. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the sample extract and identify the peaks by comparing their retention times and UV spectra with those of the analytical standards. Quantify the concentration of each additive using the calibration curve.
| Parameter | Setting | Rationale |
| Column | Reversed-phase C18 | Good retention and separation for non-polar to moderately polar additives. |
| Mobile Phase | Water/Methanol Gradient | Allows for the elution of a wide range of additives with different polarities. |
| Detector | DAD/UV-Vis at 240 nm | Many UV absorbers and stabilizers exhibit strong absorbance in this region.[10] |
| Flow Rate | 0.6 mL/min | Provides a balance between analysis time and separation efficiency.[10] |
| Temperature | 40°C | Ensures reproducible retention times and good peak shape. |
III. Spectroscopic Techniques for Monitoring Interactions and Degradation
Spectroscopic methods offer a powerful means to study the chemical changes in this compound and other additives, providing insights into their interactions and degradation pathways.
Protocol 3: UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy is a straightforward technique to monitor the concentration of this compound directly in a transparent polymer film or in an extract.[11] The loss of absorbance over time during weathering can be correlated with the degradation of the UV absorber.[12][13]
Instrumentation:
-
UV-Vis spectrophotometer
Procedure (for film analysis):
-
Sample Preparation: Prepare thin, transparent polymer films with known concentrations of this compound and other additives.
-
Baseline Spectrum: Record the UV-Vis spectrum of a blank polymer film (without additives) from 200 to 500 nm.
-
Sample Spectrum: Record the UV-Vis spectrum of the film containing the additives. The characteristic absorbance peaks of this compound, a hydroxyphenyl-triazine, will be prominent in the UV-A and UV-B regions.
-
Weathering and Monitoring: Expose the films to accelerated weathering conditions (see Protocol 6). Periodically, remove the films and record their UV-Vis spectra.
-
Data Analysis: Monitor the decrease in the absorbance intensity at the characteristic wavelength maximum (λmax) of this compound. This decrease is indicative of its degradation.[12] The interaction with other additives can be inferred by comparing the degradation rate of this compound in the presence and absence of these additives.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is excellent for analyzing the surface of polymer samples. It can detect changes in the chemical structure of the polymer and the additives, such as the formation of carbonyl groups due to photo-oxidation.
Instrumentation:
-
FTIR spectrometer with an ATR accessory.
Procedure:
-
Sample Placement: Place the polymer film or a small piece of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Record the FTIR spectrum, typically in the range of 4000 to 650 cm⁻¹.
-
Analysis of Weathered Samples: Expose the samples to accelerated weathering. Periodically, analyze the surface of the samples by FTIR-ATR.
-
Data Interpretation:
-
Polymer Degradation: Monitor the growth of the carbonyl peak (around 1720 cm⁻¹), which is a key indicator of polymer photo-oxidation.
-
Additive Interaction: Compare the rate of carbonyl group formation in samples with this compound alone versus those with a combination of this compound and other additives (e.g., HALS). A slower rate of carbonyl formation in the combination indicates a synergistic protective effect.
-
IV. Thermal Analysis of Additive Interactions
Thermal analysis techniques can provide valuable information on the miscibility and thermal stability of this compound with other additives and the host polymer.
Protocol 5: Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the glass transition temperature (Tg) of the polymer and to assess the miscibility of the additives with the polymer.[14] For a miscible blend of additives in a polymer, a single Tg will be observed, which may be shifted compared to the pure polymer.[15]
Instrumentation:
-
DSC instrument
Procedure:
-
Sample Preparation: Prepare samples of the pure polymer, the polymer with this compound, and the polymer with the combination of additives. Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the polymer's melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) at a rate of 10°C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.
-
Second Heating Scan: Heat the sample again at 10°C/min. The Tg is determined from this second heating scan.
-
-
Data Analysis: Analyze the DSC thermograms to determine the Tg of each sample. A single, shifted Tg in the blend containing this compound and other additives compared to the pure polymer suggests good miscibility.
V. Performance Testing: Accelerated Weathering
To evaluate the effectiveness of this compound and its interactions with other additives in a real-world context, accelerated weathering tests are essential.
Protocol 6: Accelerated Weathering (ASTM G154)
Rationale: This standard practice simulates the damaging effects of sunlight, moisture, and heat on materials in a controlled laboratory environment.[16] By comparing the performance of samples with different additive packages, the synergistic or antagonistic effects can be quantified.
Instrumentation:
-
Fluorescent UV accelerated weathering tester (QUV)
Procedure:
-
Sample Preparation: Prepare test panels of the polymer with the different additive combinations according to standard procedures.
-
Exposure Cycle: A typical cycle for evaluating coatings is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[17] The specific cycle should be chosen based on the intended application of the material.
-
Evaluation: At regular intervals (e.g., 500, 1000, 2000 hours), remove the samples and evaluate them for changes in:
-
Color (ΔE*): Measure using a colorimeter.
-
Gloss: Measure using a gloss meter.
-
Mechanical Properties: Such as tensile strength and elongation.
-
Surface Defects: Visually inspect for cracking, blistering, and chalking.
-
-
Data Analysis: Plot the changes in properties as a function of exposure time. A slower rate of degradation for the combination of this compound and other additives compared to the individual components demonstrates a synergistic interaction.[7]
VI. Microscopic Techniques for Visualizing Additive Distribution
The spatial distribution of additives within the polymer matrix can significantly impact their performance. Microscopy techniques can provide visual evidence of additive dispersion and potential migration.
Protocol 7: Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)
Rationale: SEM provides high-resolution images of the sample surface, while EDX allows for elemental analysis.[18] Although this compound is an organic molecule, this technique is particularly useful if it is combined with inorganic additives or if the distribution of other additives containing unique elements (e.g., silicon-based slip agents) is of interest.[19]
Instrumentation:
-
SEM with an EDX detector
Procedure:
-
Sample Preparation: Fracture the polymer sample after freezing it in liquid nitrogen to expose a fresh cross-section.[20] Mount the sample on an aluminum stub using conductive carbon tape.[21] For non-conductive polymer samples, a thin conductive coating (e.g., gold or carbon) is required to prevent charging.[20]
-
Imaging: Obtain secondary electron (SE) or backscattered electron (BSE) images of the cross-section to visualize the morphology.
-
Elemental Mapping: Use the EDX detector to create elemental maps of the surface. This will show the distribution of elements unique to specific additives.
Protocol 8: Confocal Raman Microscopy
Rationale: Confocal Raman microscopy is a non-destructive technique that provides chemical information with high spatial resolution.[5] It can be used to create a chemical map of the distribution of this compound and other additives based on their unique Raman spectral signatures.
Instrumentation:
-
Confocal Raman microscope
Procedure:
-
Reference Spectra: Obtain the Raman spectra of the pure this compound, other additives, and the polymer matrix.
-
Sample Mapping: Acquire a Raman map of a region of interest on the polymer sample. At each point, a full Raman spectrum is collected.
-
Image Generation: Create a chemical image by plotting the intensity of a characteristic Raman band of this compound (and other additives) at each point in the mapped area. This will visualize the spatial distribution of the additives.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive study of the interactions between this compound and other additives. By employing a multi-faceted approach that combines chromatographic, spectroscopic, thermal, and microscopic techniques, researchers can gain a deep understanding of the synergistic and antagonistic effects that govern the performance and durability of stabilized polymer systems. This knowledge is paramount for the rational design of advanced materials with extended service lifetimes.
References
- BASF. (2019). Tinuvin® 400.
-
Pengnuo. (n.d.). China this compound Manufacturer and Supplier. Retrieved from [Link]
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Amine Catalysts. (2025). comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications. Retrieved from [Link]
-
LGC Standards. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Retrieved from [Link]
- Hildebrand, J. H. (1999).
- Lee, J. S., Lee, J. H., & Kim, J. H. (2009). Analysis of UV absorbers and stabilizers in polypropylene by liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry.
-
High Performance Coatings. (n.d.). What is ASTM D4585 (Accelerated Weathering) testing? Retrieved from [Link]
-
SGS PSI. (n.d.). Additives Analysis. Retrieved from [Link]
- Pickett, J. E. (2004). Photodegradation of UV absorbers: Kinetics and structural effects.
-
ICC Evaluation Service, LLC. (n.d.). ASTM G154 - Accelerated Weathering. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). A UV-Vis Spectroscopic Method for Monitoring of Additive Particle Properties during Polymer Compounding. Retrieved from [Link]
-
Materials Characterization Services. (n.d.). UV-VIS - Ultraviolet Visible Spectroscopy. Retrieved from [Link]
- Heidrich, R., et al. (2021). Quantification of UV protecting additives in ethylene-vinyl acetate copolymer encapsulants for photovoltaic modules with pyrolysis-gas chromatography-mass spectrometry. Polymer Testing, 99, 107205.
-
Infinita Lab. (n.d.). Accelerated UV Exposure Testing – ASTM G154 Standard. Retrieved from [Link]
- Shenoy, A. V., & Marathe, S. (2006). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. Pigment & Resin Technology, 35(5), 266-274.
- Popović, I. G., et al. (2018). Kinetic study on UV-absorber photodegradation under different conditions. Journal of the Serbian Chemical Society, 83(10), 1145-1156.
-
CEM Corporation. (n.d.). Extraction of Additives from Polymers. Retrieved from [Link]
- Vouros, P., & Kenion, G. B. (1991). Identification of antioxidant and ultraviolet light stabilizing additives in plastics by liquid chromatography/mass spectrometry. Analytical chemistry, 63(24), 2879–2885.
-
Norner AS. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]
-
American Coatings Association. (n.d.). Principles of Accelerated Weathering: Evaluations of Coatings. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of 25 Common Polymer Additives. Retrieved from [Link]
-
AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Determining the Distribution of Additives in Polymers. Retrieved from [Link]
- Ramos, S., et al. (2015). ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS.
-
Oxford Instruments. (n.d.). Polymer Applications. Retrieved from [Link]
-
WITec. (n.d.). Polymer Analysis with confocal Raman microscopy. Retrieved from [Link]
-
Tintoll. (n.d.). Light Stabilizers and UV Absorbers. Retrieved from [Link]
-
SONGWON Industrial Group. (n.d.). Waterborne wood coatings - the effects of UV absorbers and light stabilizers on color and gloss. Retrieved from [Link]
-
Linkam Scientific Instruments. (n.d.). Investigating drug-polymer interactions using optical DSC. Retrieved from [Link]
- Guillet, J. E. (1973). FUNDAMENTAL PROCESSES IN THE UV DEGRADATION AND STABILIZATION OF POLYMERS. Pure and Applied Chemistry, 36(1-2), 133-144.
-
HORIBA. (n.d.). Localisation of Polymeric Phases by Raman Microscopy Mapping Components of a Blend in a Plane, and Depth Profiles of a Laminated Film. Retrieved from [Link]
-
NETZSCH-Gerätebau GmbH. (2025). Using DSC to Quantify Polymer Mixtures – Possiblities and Challenges. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
-
Jožef Stefan Institute. (n.d.). SEM sample preparation. Retrieved from [Link]
- Roch, T., et al. (2021). Raman Studies on Surface-Imprinted Polymers to Distinguish the Polymer Surface, Imprints, and Different Bacteria.
- Subramanian, S., et al. (2020). Quantification of polymer concentration in water using UV-Vis spectroscopy.
-
AZoM. (2023). How can Polymers be Characterized Using SEM? Retrieved from [Link]
- Kaczmarek, H., & Podgorska, M. (2012). Characterization of Polymer Blends Using UV-Visible Spectroscopy. In Spectroscopy. IntechOpen.
- Olabisi, O., & Adewale, K. (Eds.). (1997). Handbook of thermoplastics. CRC press.
-
University of Massachusetts Lowell. (n.d.). IN-LINE UV-VISIBLE SPECTROSCOPY OF ADDITIVE CONCENTRATIONS IN POLYMER MELTS DURING EXTRUSION. Retrieved from [Link]
- Wolszczak, M., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(10), 5767.
- Kim, J., et al. (2023).
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- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Utilizing UV Absorber 400 for the Protection of Biological Samples from UV-Induced Damage
Abstract
Ultraviolet (UV) radiation is a significant source of damage to biological macromolecules, leading to compromised sample integrity, experimental artifacts, and loss of cellular viability. This document provides a detailed technical guide on the potential application of UV Absorber 400, a high-performance hydroxyphenyl-triazine (HPT) based stabilizer, for the protection of biological samples. We will delve into the mechanisms of UV-induced damage, the photophysical properties of this compound, and provide exploratory protocols for its formulation and application in a research context. Emphasis is placed on the challenges of applying a hydrophobic compound in aqueous biological systems and the critical need for validation.
The Challenge: UV-Induced Damage in Biological Research
Exposure to UV radiation, whether from environmental sources, laboratory equipment such as UV transilluminators, or high-intensity light sources in fluorescence microscopy, can inflict significant damage on biological samples.[1] The primary targets are nucleic acids and proteins, leading to a cascade of detrimental effects.
-
DNA Damage: UV radiation, particularly in the UV-B range, directly causes the formation of covalent linkages between adjacent pyrimidine bases in a DNA strand, creating cyclobutane pyrimidine dimers (CPDs) and 6-4 pyrimidine-pyrimidone photoproducts (6-4PPs).[2][3] These lesions distort the DNA double helix, obstructing replication and transcription, which can lead to mutations, cell cycle arrest, and apoptosis.[4]
-
Protein Damage: Proteins are also vulnerable to UV damage. Aromatic amino acid residues like tryptophan and tyrosine absorb UV light, which can lead to photo-oxidation and the generation of reactive oxygen species (ROS). This can result in protein cross-linking, aggregation, and loss of function.
-
Phototoxicity in Live-Cell Imaging: In fluorescence microscopy, the high-intensity light used to excite fluorophores can cause phototoxicity. This is often an indirect effect mediated by the production of ROS, which damages cellular components, leading to altered cell behavior and eventual cell death.[4][5][6] This is a critical problem for long-term live-cell imaging experiments.[7]
Figure 1. Simplified pathway of UV-induced damage to biological samples.
A Potential Solution: this compound
This compound (CAS No. 153519-44-9) is a liquid hydroxyphenyl-triazine (HPT) that offers robust protection against UV radiation.[5][6] While its primary applications are in industrial coatings and plastics, its intrinsic properties suggest potential utility for protecting sensitive biological materials.[8][9]
Chemical Properties and Mechanism of Action
This compound is a mixture of 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and its tridecyloxypropyl analogue.[5][10] Its protective mechanism is based on the efficient absorption of UV photons and their rapid dissipation as harmless thermal energy.[7][9] The triazine core, through a process of excited-state intramolecular proton transfer (ESIPT), undergoes a tautomeric shift upon absorbing a UV photon, allowing it to relax to its ground state by releasing heat, ready to absorb another photon.[11][12][13] This cycle is highly efficient and photostable, meaning the molecule does not readily degrade under UV exposure, providing long-lasting protection.[14]
| Property | Value / Description | Source(s) |
| Chemical Class | Hydroxyphenyl-triazine (HPT) | [5][6][10] |
| CAS Number | 153519-44-9 (Active Substance) | [5][10] |
| Appearance | Viscous, slightly yellow liquid | [5][15] |
| UV Absorption Range | Broad absorption, particularly effective in the UV-B and UV-A regions up to 400 nm. | [16] |
| Solubility | Miscible with most organic solvents; practically immiscible with water. | [5][10] |
| Key Features | High photostability, high thermal stability, low color, low migration. | [8][14] |
Table 1. Key Properties of this compound.
Sources
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- 16. Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing UV Absorber 400 in Solvent-Based Systems
Welcome to the technical support center for addressing challenges with UV Absorber 400 in your solvent-based formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of incorporating this liquid hydroxyphenyl-triazine (HPT) UV absorber. As a high-performance stabilizer, ensuring the stability of this compound is paramount to achieving optimal protection and longevity of your products. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a liquid?
This compound is a high-performance UV absorber belonging to the hydroxyphenyl-triazine (HPT) class.[1][2][3] It is designed to offer excellent photostability and thermal stability, making it suitable for demanding applications such as automotive and industrial coatings.[1][2][4] Its chemical structure, which includes long alkyl chains, results in a liquid physical form at room temperature.[1] This characteristic offers the advantage of being easily incorporated into both solvent-based and waterborne systems.[1][3] Often, it is supplied as a solution, commonly with 1-methoxy-2-propanol, to improve handling and compatibility.[1]
Q2: I am observing cloudiness or crystalline particles in my formulation containing this compound. What are the likely causes?
Even though this compound is a liquid, it can still undergo phase separation or crystallization under certain conditions. The primary causes include:
-
Poor Solvent Selection: The solvent system may not be a good match for this compound, leading to a decrease in solubility.
-
Low Temperatures: A drop in temperature during storage or transport can reduce the solubility of the UV absorber, causing it to fall out of solution.
-
High Concentration: Exceeding the solubility limit of this compound in the specific solvent and resin system can lead to crystallization.
-
Incompatibility with Other Components: Interactions with other additives or the binder resin can negatively impact the stability of the UV absorber.
-
Solvent Evaporation: During the drying process of a coating, the change in solvent composition can lead to a less favorable environment for the UV absorber, triggering crystallization.
Q3: How can I prevent the crystallization of this compound in my formulation?
Preventing crystallization is a matter of maintaining a stable solution. Here are several strategies:
-
Optimize Your Solvent Blend: Utilize a solvent or a blend of solvents that have a high affinity for this compound. A good starting point is to use solvents with similar Hansen Solubility Parameters (HSP) to the UV absorber.
-
Incorporate a Co-solvent: The addition of a strong co-solvent can significantly improve the solubility and stability of this compound.
-
Select a Compatible Binder System: The choice of resin is crucial. This compound generally shows good compatibility with acrylic, polyester, and polyurethane resins.[2][4]
-
Control the Concentration: Do not exceed the recommended loading levels of this compound, which are typically in the range of 1.0 - 3.0% based on binder solids.[3]
-
Synergistic Use with HALS: Combining this compound with a Hindered Amine Light Stabilizer (HALS) can not only enhance UV protection but also improve overall compatibility and stability within the formulation.[4][5]
Troubleshooting Guide
Issue 1: Cloudiness appears after adding this compound to my solvent blend.
Root Cause Analysis: This is a classic sign of poor solubility. The solvent system is likely not a good match for the UV absorber.
Troubleshooting Steps:
-
Evaluate Your Solvents: Consider the polarity and hydrogen bonding capacity of your solvents. Aromatic hydrocarbons, esters, and ketones are generally good solvents for HPT-type UV absorbers.
-
Introduce a Co-solvent: Add a small amount of a high-boiling, strong solvent such as an N-alkyl-2-pyrrolidone, a glycol ether, or a dibasic ester to improve solubility.
-
Pre-dissolve the UV Absorber: Before adding to the main formulation, pre-dissolve this compound in a compatible, strong solvent.
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in Various Solvents
Objective: To identify the most effective solvents for this compound in your system.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., xylene, ethyl acetate, methyl ethyl ketone, butyl glycol)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Prepare a series of saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Stir the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Allow the solutions to settle, then carefully decant a known volume of the clear supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining this compound.
-
Calculate the solubility in g/100 mL for each solvent.
Data Presentation
| Solvent Class | Example Solvents | Expected Solubility of this compound |
| Aromatic Hydrocarbons | Toluene, Xylene | High |
| Esters | Ethyl Acetate, Butyl Acetate | High |
| Ketones | Acetone, Methyl Ethyl Ketone | High |
| Glycol Ethers | Butyl Glycol, Propylene Glycol Methyl Ether | Moderate to High |
| Alcohols | Ethanol, Isopropanol | Moderate |
| Aliphatic Hydrocarbons | Heptane, Hexane | Low |
Visualization of Troubleshooting Logic
Below is a diagram illustrating the decision-making process when encountering crystallization issues with this compound.
Caption: Troubleshooting workflow for this compound crystallization.
References
-
Performance Additives. (n.d.). UV Absorbers. [Link]
-
Amine Catalysts. (2025). comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications. [Link]
-
PCI Magazine. (2002). DSC Technology: An Enhanced Tool for Coatings Analysis. [Link]
-
Partners in Chemicals. (2024). Triazine UV absorbers are efficient alternatives. [Link]
- Google Patents. (n.d.). EP0444323B1 - Stabilization of high solids coating with liquid compositions of triazine UV absorbers.
-
IdeaExchange@UAkron. (n.d.). The Use of Dynamic Light Scattering to Determine Mineral Precipitation in Bacteria. [Link]
-
ResearchGate. (2025). Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. [Link]
-
ResearchGate. (n.d.). Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Coatings with UV Absorbers: A Formulation Chemist's Perspective. [Link]
-
NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. [Link]
-
Canadian Nature Photographer. (2022). Crystals by Polarized Light Microscopy Science & Art Part II. [Link]
-
OHANS. (2025). evaluating the migration resistance and permanence of uv absorber uv-400 in polymers. [Link]
Sources
Technical Support Center: Optimizing UV Absorber 400 for Maximum UV Protection
Welcome to the comprehensive technical support guide for UV Absorber 400. This center is designed for researchers, scientists, and formulation professionals to provide in-depth guidance on effectively utilizing this compound to achieve maximum UV protection in your formulations. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to overcome common challenges during your product development and research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound, providing you with the core knowledge needed to begin your work.
1. What is this compound and what is its primary function?
This compound, chemically known as 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine, is a high-performance liquid hydroxyphenyl-triazine (HPT) UV absorber.[1][2][3] Its primary function is to protect materials such as coatings, plastics, and adhesives from the damaging effects of ultraviolet (UV) radiation.[4][5] By absorbing harmful UV rays, it prevents degradation, discoloration, and loss of physical properties in the materials it's incorporated into.[4][6]
2. How does this compound work?
This compound operates by absorbing high-energy UV photons and converting this energy into harmless heat, which is then dissipated.[4][7] Its molecular structure, featuring a triazine core and multiple aromatic rings, allows for the efficient delocalization of absorbed UV energy. This process prevents the UV radiation from initiating degradative chemical reactions like chain scission and oxidation within the polymer matrix.
Mechanism of UV Absorption
The general mechanism involves the following steps:
-
Absorption: The molecule absorbs UV photons, causing electrons to move to a higher energy state.
-
Energy Dissipation: Through a process of vibrational relaxation and tautomerism, the absorbed energy is converted into thermal energy.[8]
-
Return to Ground State: The molecule then returns to its original state, ready to absorb more UV photons.
3. What is the UV absorption range of this compound?
This compound offers broad-spectrum UV protection, effectively absorbing radiation in the 290-400 nm range, which covers both UVA and UVB regions. Its peak absorption is around 345 nm. This extended coverage into the higher end of the UVA range is critical for materials exposed to prolonged sunlight.
4. In which applications is this compound typically used?
Due to its high thermal stability, photostability, and low migration, this compound is ideal for demanding applications, including:
-
Automotive Coatings: Used in both OEM and refinish systems to prevent gloss reduction, cracking, and blistering.[1][5]
-
Industrial Coatings: Protects industrial finishes that require long-term durability under harsh environmental conditions.[1][4][5][9]
-
UV Cured Coatings: Its low color and stability make it an excellent choice for UV clear coats.[1][2][3]
-
Plastics and Adhesives: Provides excellent UV protection to prevent degradation and discoloration.[4]
5. How does this compound compare to other UV absorbers?
This compound, a hydroxyphenyl-triazine (HPT), generally offers superior performance compared to older classes of UV absorbers like benzophenones and benzotriazoles in terms of thermal stability and photostability.[2][3]
| Feature | This compound (HPT) | Benzotriazoles | Benzophenones |
| UV Absorption Range | 290–400 nm | Typically 300-380 nm | Typically up to 360 nm |
| Thermal Stability | High (Decomposition temp ~230°C) | Moderate to High | Moderate |
| Photostability | Excellent[1][2][3] | Good to Excellent | Good |
| Color Contribution | Low[1][2][3] | Can be higher | Can contribute to yellowing |
| Migration Resistance | High[1][2][3] | Varies with molecular weight | Can be prone to migration |
6. Can this compound be used in combination with other additives?
Yes, the performance of this compound can be significantly enhanced when used in combination with Hindered Amine Light Stabilizers (HALS) such as UV-123 or UV-292.[1][4][10] This synergistic combination improves the durability of coatings by retarding gloss reduction, delamination, cracking, and blistering.[1][10][11] HALS function by scavenging free radicals generated by UV radiation, complementing the UV absorption mechanism of this compound.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during the formulation and testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor UV protection despite correct concentration. | 1. Inadequate Dispersion: this compound may not be uniformly distributed in the matrix. 2. Incompatibility with Matrix: The polarity of the polymer system may not be suitable for this compound. 3. Photodegradation of the Absorber: Although highly stable, extreme conditions can lead to degradation.[12] 4. Interaction with Other Components: Unforeseen chemical interactions with other additives.[1][10] | 1. Improve Mixing: Use high-shear mixing or adjust the solvent system to improve solubility and dispersion. Ensure proper incorporation to avoid agglomeration. 2. Check Compatibility: Evaluate the solubility of this compound in the individual components of your formulation. It may exhibit poor dispersion in highly polar systems like polyesters or polyamides. 3. Incorporate HALS: Add a Hindered Amine Light Stabilizer (HALS) to scavenge free radicals and protect the UV absorber.[5] 4. Formulation Review: Systematically evaluate the interaction of this compound with each component of the formulation. UV-400 is designed to be interaction-free in amine and/or metal-catalyzed systems.[1][10] |
| "Blooming" or surface crystallization of the UV absorber. | 1. Concentration Too High: The concentration of this compound exceeds its solubility limit in the polymer matrix. 2. Poor Solubility: The chosen solvent or polymer system is a poor solvent for this compound. | 1. Optimize Concentration: Reduce the concentration of this compound. Determine the optimal concentration through a dose-response study. 2. Improve Solubility: Modify the solvent blend or consider using a co-solvent to improve the solubility of this compound. |
| Yellowing or discoloration of the final product. | 1. Interaction with Other Components: The UV absorber might be interacting with other additives, causing color formation. 2. Thermal Degradation: Processing at temperatures above the thermal stability of this compound. | 1. Evaluate Additive Interactions: Test the compatibility and color stability of this compound with other components in isolation and in combination. This compound is known for its low color and stability.[1][2][3] 2. Control Processing Temperature: Ensure that the processing temperature remains below the decomposition temperature of this compound (~230°C). |
| Inconsistent batch-to-batch performance. | 1. Inconsistent Dispersion: Variation in mixing time, speed, or temperature. 2. Inaccurate Dosing: Errors in the amount of this compound added to each batch. | 1. Standardize Mixing Protocol: Implement a strict and consistent mixing protocol for all batches. 2. Calibrate Dosing Equipment: Regularly calibrate all weighing and dispensing equipment to ensure accuracy. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to optimize the concentration of this compound.
Protocol 1: Determining the Optimal Concentration of this compound via UV-Vis Spectroscopy
This protocol outlines an in-vitro method to determine the most effective concentration of this compound in a clear coating formulation.
Objective: To identify the concentration of this compound that provides the highest UV absorbance without negative side effects like blooming or discoloration.
Materials:
-
This compound
-
Your clear coating formulation (e.g., acrylic, polyurethane)
-
Quartz plates or other UV-transparent substrate
-
Film applicator (e.g., doctor blade)
-
UV-Vis Spectrophotometer with an integrating sphere
-
Ethanol or other suitable solvent
Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal concentration of this compound.
Procedure:
-
Preparation of Formulation Blends:
-
Prepare a series of your clear coating formulations with varying concentrations of this compound. A typical range to investigate is 0.5% to 5.0% by weight of total solids.
-
Include a control sample with 0% this compound.
-
Ensure each blend is thoroughly mixed to achieve uniform dispersion.
-
-
Sample Application:
-
Apply a thin, uniform film of each formulation onto a quartz plate using a film applicator. The film thickness should be consistent across all samples.
-
Allow the films to cure according to the specifications of your coating system.
-
-
UV-Vis Spectrophotometric Analysis:
-
Measure the UV-Vis transmittance of each cured film from 290 nm to 400 nm using a spectrophotometer.
-
Use an uncoated quartz plate as a blank for baseline correction.
-
-
Data Analysis:
-
Plot the % Transmittance vs. Wavelength for each concentration.
-
Calculate the mean absorbance in the UVA (320-400 nm) and UVB (290-320 nm) regions for each sample.
-
The optimal concentration will be the one that provides the lowest transmittance (highest absorbance) across the UV spectrum without showing signs of incompatibility (e.g., haze, crystallization).
-
Protocol 2: In-Vitro SPF Determination
This protocol provides a simplified method for estimating the Sun Protection Factor (SPF) of a formulation containing this compound.
Objective: To quantitatively assess the UV protection efficacy of a formulation.
Materials:
-
Sunscreen formulation containing this compound
-
Ethanol
-
Volumetric flasks (100 mL)
-
Sonicator
-
UV-Vis Spectrophotometer
In-Vitro SPF Determination Workflow
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polymer Stability with UV Absorber 400 and HALS
Welcome to the technical support center for the synergistic use of UV Absorber 400 and Hindered Amine Light Stabilizers (HALS). This guide is designed for researchers, scientists, and formulation chemists to navigate the complexities of polymer photostabilization. Here, we will delve into the mechanisms of this powerful combination and provide practical, field-tested advice for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synergistic relationship between this compound and HALS.
Q1: What is the fundamental mechanism of synergy between this compound and HALS?
A1: The synergy arises from a complementary, two-tiered defense mechanism against polymer degradation. This compound, a hydroxyphenyl-triazine (HPT), acts as the primary shield by absorbing harmful UV radiation (primarily in the 290-400 nm range) and dissipating it as harmless thermal energy.[1][2] This prevents the initial formation of free radicals that trigger polymer degradation.[3][4] However, no UV absorber is 100% efficient. HALS, which do not absorb UV radiation themselves, function as the secondary defense. They are potent radical scavengers that actively neutralize any free radicals that are formed, interrupting the degradation chain reaction.[5] HALS operate via a regenerative cyclic process, often referred to as the Denisov cycle, allowing a single molecule to neutralize multiple radicals, thus providing long-term protection.[6][7] This combined approach of preventing radical formation and scavenging those that do form is more effective than using either stabilizer alone.[8][9]
Q2: Why can't I just use a higher concentration of this compound instead of adding a HALS?
A2: While increasing the concentration of this compound will enhance UV absorption, it has limitations. Firstly, UV absorbers are sacrificial; they can degrade over time with prolonged UV exposure.[10] Secondly, they are most effective in the bulk of the material and less so at the immediate surface where a finite path length is required for absorption. Degradation often initiates at the surface, leading to gloss loss, chalking, and micro-cracking.[11] HALS are particularly effective at the surface, protecting against these initial signs of degradation.[12] Furthermore, at very high concentrations, UV absorbers can sometimes act as photosensitizers or lead to other undesirable effects like increased yellowing or migration.[13] The synergistic combination with HALS provides more comprehensive and durable protection.[14]
Q3: What are the key differences between various types of HALS, and how do I select the right one to pair with this compound?
A3: HALS can be broadly categorized by their molecular weight (monomeric vs. polymeric) and their basicity (traditional vs. non-basic).[3]
-
Molecular Weight:
-
Monomeric (Low Molecular Weight) HALS: Offer better surface protection and are more mobile within the polymer matrix.[3] However, this mobility can also lead to higher migration and volatility, especially at elevated processing temperatures.[15]
-
Polymeric (High Molecular Weight) HALS: Provide better long-term stability, lower volatility, and reduced migration.[15] They are ideal for applications requiring extended outdoor exposure.
-
-
Basicity:
-
Traditional HALS: Are alkaline and can interact with acidic components in a formulation, such as some pigments (e.g., certain grades of TiO2), catalysts, or biocides.[16] This interaction can deactivate the HALS and lead to reduced performance.[17]
-
Non-basic HALS (e.g., aminoether-functionalized): Are designed to be non-interactive and are suitable for use in acidic environments or with sensitive formulation components.[17]
-
The choice of HALS depends on your polymer system, processing conditions, and end-application. For a system with acidic components, a non-basic HALS is recommended. For applications requiring high durability and low migration, a polymeric HALS is preferable.
Q4: Can the combination of this compound and HALS be used in both solvent-borne and water-borne systems?
A4: Yes, but with formulation considerations. This compound is a liquid HPT that is compatible with a wide range of solvent-borne and 100% solids systems.[18][19] For water-borne systems, incorporating hydrophobic additives like this compound and many HALS can be challenging and may require the use of co-solvents or specialized dispersion technologies. Some suppliers offer encapsulated or water-dispersible versions of these stabilizers to facilitate their incorporation into aqueous formulations.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the formulation and testing of UV stabilizer systems.
Issue 1: Premature Yellowing of the Polymer/Coating
Symptoms: The stabilized material exhibits unacceptable yellowing either immediately after processing or after a shorter-than-expected duration of UV exposure.
Potential Causes & Diagnostic Workflow:
Troubleshooting Protocol:
-
Isolate Thermal vs. Photo-induced Yellowing:
-
Protocol: Prepare a sample of the formulation and process it under the same thermal conditions but without subsequent UV exposure.
-
Analysis: If the sample is yellow immediately after processing, the issue is likely thermal degradation.[13] If it is clear initially but yellows upon UV exposure, the primary cause is photo-oxidation.[20]
-
-
Addressing Thermal Degradation:
-
Action: If thermal degradation is confirmed, consider adding antioxidants to your formulation. Hindered phenolic antioxidants are commonly used to prevent yellowing during high-temperature processing.[21] Also, verify that your processing temperatures are within the recommended limits for your polymer and additives.
-
-
Optimizing for Photo-oxidation:
-
Action: If photo-oxidation is the culprit, the balance of this compound and HALS may be suboptimal. While a 2:1 or 1:1 ratio is a common starting point, the ideal ratio depends on the polymer and the thickness of the part.[2] For thick sections, a higher proportion of HALS may be beneficial, while for thin films, the UV absorber plays a more critical role.[12]
-
Verification: Conduct a ladder study with varying ratios of this compound to HALS and expose the samples to accelerated weathering to determine the optimal combination for color stability.
-
-
Investigating Additive Interactions:
-
Action: As mentioned in the FAQs, the basicity of some HALS can lead to interactions with acidic formulation components, which can sometimes manifest as discoloration.[16] Certain pigments, like specific grades of titanium dioxide, can also have photocatalytic activity that accelerates yellowing if not properly stabilized.[4]
-
Verification: If you suspect an interaction, try formulating with a non-basic HALS. If using TiO2, ensure it is a weather-resistant grade with a surface treatment designed to minimize photocatalytic activity.
-
Issue 2: Faster than Expected Loss of Mechanical Properties or Surface Defects (Cracking, Chalking)
Symptoms: The material becomes brittle, loses tensile strength, or exhibits surface defects like cracking or chalking after a short period of outdoor or accelerated weathering exposure.
Potential Causes & Diagnostic Workflow:
Troubleshooting Protocol:
-
Evaluate Stabilizer Permanence:
-
Protocol: Analyze the surface of the degraded sample using techniques like ATR-FTIR to look for changes in the polymer backbone (e.g., formation of carbonyl groups) and to see if the concentration of the UV absorber has decreased.
-
Analysis: A significant increase in carbonyl peaks and a loss of the UV absorber's characteristic peaks on the surface suggest that the stabilizer is either migrating away from the surface or being consumed too quickly.[22]
-
Action: If migration is suspected, especially in applications with high service temperatures or in contact with extractive media, switch to a higher molecular weight (polymeric) HALS and consider if a less mobile UV absorber is needed.[15] this compound has a hydroxy functionality to minimize migration, but in some systems, this may not be sufficient.[18]
-
-
Assess Dispersion Quality:
-
Protocol: Use microscopy techniques (e.g., SEM with EDX) to examine a cross-section of an unexposed sample.
-
Analysis: Look for agglomerates of the stabilizer package. Poor dispersion creates areas within the polymer that are unprotected and can act as initiation sites for degradation.
-
Action: Optimize your compounding or mixing process (e.g., adjust screw design, temperature profile, or mixing time). Using a masterbatch with the stabilizers already well-dispersed in a carrier resin can also significantly improve uniformity.[16]
-
-
Verify Stabilizer Concentration and Ratio:
-
Protocol: Conduct an accelerated weathering test on a series of samples with varying total concentrations of the this compound/HALS package (e.g., 0.5%, 1.0%, 1.5% total loading) while keeping the ratio constant.
-
Analysis: Monitor key physical properties (e.g., tensile strength, impact resistance, gloss) at regular intervals. If all samples fail quickly, the chosen stabilizer package may be fundamentally incompatible with the polymer. If performance scales with concentration, your initial loading was likely too low for the intended application.
-
Action: Based on the results, select the concentration that provides the desired level of protection for the target service life.
-
Experimental Protocols
Protocol 1: Accelerated Weathering Testing for Performance Evaluation
This protocol provides a standardized method for comparing the performance of different stabilizer formulations.
1. Sample Preparation:
- Prepare samples (e.g., injection molded plaques, coated panels) of the polymer with different stabilizer packages:
- Control (no stabilizer)
- This compound only (e.g., 1.0% w/w)
- HALS only (e.g., 1.0% w/w)
- Synergistic blend of this compound and HALS (e.g., 0.5% UVA + 0.5% HALS)
- Ensure all processing conditions are identical across all samples.
2. Accelerated Weathering Exposure:
- Use a xenon arc or fluorescent UV accelerated weathering chamber.[6][23]
- Xenon Arc (ASTM G155): Preferred for simulating the full solar spectrum. Use a daylight filter for outdoor applications. A common cycle is 102 minutes of light followed by 18 minutes of light and water spray.[24]
- Fluorescent UV (ASTM G154): Uses UVA-340 lamps to simulate sunlight below 365 nm. A typical cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.[25]
3. Performance Evaluation:
- At specified intervals (e.g., every 250, 500, 1000 hours), remove samples for evaluation.
- Color Measurement: Use a spectrophotometer to measure the change in color (ΔE*) according to ASTM D2244.[9]
- Gloss Measurement: Use a gloss meter to measure the 60° gloss retention according to ASTM D523.
- Mechanical Property Testing: Perform tensile testing (ASTM D638) or impact testing (ASTM D256) to assess the retention of mechanical properties.
- Visual Inspection: Look for cracking, chalking, and other surface defects.
4. Data Analysis:
- Plot the change in properties (ΔE*, % gloss retention, % tensile strength retention) as a function of exposure time for each formulation. This will provide a clear quantitative comparison of performance and demonstrate the synergistic effect.
Data Summary
The following table summarizes typical performance improvements that can be expected when using a synergistic blend of a triazine UV absorber like this compound and a HALS compared to unstabilized or individually stabilized systems.
| Stabilizer System | Exposure Time (Hours in Xenon Arc) | Gloss Retention (%) | Color Change (ΔE)* | Tensile Strength Retention (%) |
| Unstabilized Polypropylene | 1000 | < 10% | > 15 | < 20% |
| 1.0% this compound | 1000 | ~ 40% | ~ 8 | ~ 50% |
| 1.0% HALS | 1000 | ~ 70% | ~ 6 | ~ 65% |
| 0.5% this compound + 0.5% HALS | 1000 | > 85% | < 3 | > 80% |
Note: These are representative values. Actual performance will vary depending on the specific polymer, HALS type, and exposure conditions.
References
- Proper Selection of Light Stabilizers Crucial to Long-Term Performance. (n.d.).
- The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025, October 10). 3V Sigma USA.
- UV-Absorber-400. (n.d.). HUNAN CHEM.
- Analytical Series: Principles of Accelerated Weathering: Evaluations of Coatings. (n.d.).
- UV/ EB Curing: Troubleshooting Tips for your Co
- Principles of Accelerated Weathering: Evaluations of Co
- UV Stabilizer 101: Everything You Need to Know. (2022, November 14). EyouAgro.
- Evaluating the migration resistance and permanence of uv absorber uv-400 in polymers. (2025, June 24).
- The Effects of Adding Different HALS on the Curing Process, Film Properties and Lightfastness of Refined Oriental Lacquer. (2020, April 24). PMC - NIH.
- Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. (2025, June 30). SpecialChem.
- How to Prevent the Yellowing of Clear Flexible Film Packaging. (2019, May 16). PPC Flex.
- Guide To Troubleshooting Your UV Steriliser. (2022, July 8).
- Causes & Prevention of Yellowed Plastics. (2022, August 5). SpecialChem.
- Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (2025, August 7).
- A new UV absorber and light stabilizer blend enters the ring. (2022, May 17). BASF Insights.
- Effects of a hindered amine light stabilizer (HALS) and a UV light Absorber (UVA) used in maxillofacial elastomers on human gingival epithelial cells and fibroblasts. (2025, August 7).
- Case Study: Replacement of the UV-stabilizer UV-328 in Paints and Polymer Products. (n.d.). Chemistry For Sustainability.
- Additive solutions for automotive exterior co
- UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards. (n.d.). Presto Enviro.
- How to solve the yellowing phenomenon of resin?. (2019, March 6).
- TEST STANDARDS FOR THE UV BOX ACCELERATED WEATHERING TESTER CO
- Accelerated Weathering Testing: Guidelines for equipment and testing. (2024, January 18). Quality Magazine.
- HALS (Hindered Amine Light Stabilizer). (n.d.). Ba Special Chem & Color.
- Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. (2025, September 25). Wellt Chemicals.
- Permanence of UV Absorbers in Plastics and Coatings. (2025, August 10).
- Advancements in Novel Encapsulated Light Stabilizers for Waterborne Coatings. (n.d.).
- UV Stabilizer and Absorber Additives Add Real Value to Coatings. (2025, March 26). Tilley Distribution.
- Coloring & UV stabilizing ASA resin for use outdoors. (2014, April 21). Eng-Tips.
- comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applic
- Synergy effects between organic and inorganic UV filters in sunscreens. (2005, January 1). SPIE Digital Library.
- The Synergistic Advantage: A Comparative Guide to HALS and UV Absorber Performance in Co
- Uv Resin Yellowing: The Ultim
- Troubleshooting UV Bulb & Sterilizer | Problem Guide for UVC Lamps. (n.d.). American Aquarium Products.
- Troubleshooting Common Problems with UV Water Treatment Systems in Industry. (2023, October 17).
- Synergy effects between organic and inorganic UV filters in sunscreens. (2005, January 1). SPIE Digital Library.
- UV Troubleshooting Guide. (n.d.).
- This compound. (2024, December 23). DKSH.
- Synergy effects between organic and inorganic UV filters in sunscreens. (2005). PubMed.
- Characterization of Plastics in Failure Analysis. (n.d.). The Madison Group.
- Light Stabilization Toolbox. (2010, March 1). PCI Magazine.
- Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study. (n.d.). NIH.
- UV Absorber Technology. (n.d.). BASF.
- The Effects of UV Degradation on Polycarbonate Plastics Under Dynamic Compressive Loading. (2024, May 9). eGrove - University of Mississippi.
- How UV Stabilizers Prevent Plastic Degrad
- [New results on migration behavior of benzophenone-based UV absorbents from polyolefins in foods]. (n.d.). PubMed.
- Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradi
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Navigating Formulation Challenges: A Technical Support Guide for UV Absorber 400
Welcome to the Technical Support Center for UV Absorber 400. As researchers, scientists, and drug development professionals, you are at the forefront of innovation, and your formulations demand the highest standards of performance and stability. This compound, a high-performance hydroxyphenyl-triazine (HPT), is a critical component in many advanced material systems for its exceptional UV protection, thermal stability, and low color. However, even the most robust components can present challenges in complex formulations.
This guide is designed to be your go-to resource for troubleshooting and overcoming potential interferences between this compound and other formulation components. Here, we move beyond the data sheet to provide field-proven insights and systematic approaches to ensure the optimal performance of your end-product.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and issues encountered when incorporating this compound into a new or existing formulation.
Q1: What is this compound and why is it specified for my application?
A1: this compound is a liquid hydroxyphenyl-triazine (HPT) UV absorber known for its broad-spectrum UV absorption (approximately 290-400 nm), excellent photostability, and high thermal stability.[1][2] Its molecular structure allows for the efficient conversion of UV energy into harmless heat, thus protecting the polymer or coating matrix from degradation.[3] It is often specified for demanding applications such as automotive and industrial coatings due to its low color, low migration, and minimal interaction with amine and metal-catalyzed curing systems.[3][4]
Q2: My clear coat formulation has developed a haze after adding this compound. What is the likely cause?
A2: Haze in a clear coat is typically due to insolubility or incompatibility. While this compound is miscible with most common organic solvents, its solubility can be limited in certain systems.[3][5]
-
Initial Troubleshooting Steps:
-
Check Solvent Compatibility: Ensure that the solvent system in your formulation is a good solvent for this compound. It is practically immiscible in water.[6]
-
Evaluate Loading Level: An excessively high concentration of this compound can lead to supersaturation and subsequent precipitation or blooming.[7] Typical usage levels range from 1.0% to 3.0% based on binder solids.[8]
-
Assess Temperature Effects: A significant drop in temperature during storage or application can reduce the solubility of additives, leading to haze.
-
Q3: I'm observing a yellowing or color shift in my formulation. Is this compound the cause?
A3: this compound itself has low intrinsic color.[3] However, yellowing in a final formulation can arise from several factors, including interactions with other components or degradation of the polymer matrix itself.
-
Initial Troubleshooting Steps:
-
Evaluate Other Components: Aromatic amines, certain phenolic antioxidants, and some pigments can contribute to yellowing, especially when exposed to UV light and heat.
-
Assess Cure Conditions: Excessive heat during curing can cause thermal degradation of the polymer backbone or other additives, leading to discoloration.
-
Consider Synergistic Effects: While this compound works synergistically with many Hindered Amine Light Stabilizers (HALS), incompatible combinations of stabilizers can sometimes lead to color shifts.[9]
-
Q4: My product is showing signs of premature UV degradation (e.g., cracking, loss of gloss) despite the inclusion of this compound. What should I investigate?
A4: Premature failure suggests that the UV protection system is compromised. This could be due to a variety of factors.
-
Initial Troubleshooting Steps:
-
Migration and Blooming: The UV absorber may be migrating to the surface and being lost over time, a phenomenon known as blooming.[7] This reduces its concentration within the bulk of the material where it is needed for protection.
-
Inadequate Concentration: The concentration of this compound may be too low for the specific application and exposure conditions.
-
Lack of Synergist: For many applications, particularly in outdoor environments, this compound should be used in combination with a HALS for optimal performance. HALS act as radical scavengers, providing a complementary protective mechanism.[8][9]
-
Antagonistic Interactions: While rare with this compound, certain additives could potentially interfere with its function.
-
In-Depth Troubleshooting Guides
This section provides structured, in-depth guides for diagnosing and resolving more complex interference issues.
Guide 1: Diagnosing and Resolving Additive Blooming and Migration
Issue: A white, hazy, or crystalline deposit appears on the surface of the polymer or coating over time. This can lead to a loss of aesthetic appeal and a reduction in UV protection.[7]
Causality: Blooming is the physical migration of an additive to the surface due to poor solubility or supersaturation in the polymer matrix.[1] This is often influenced by temperature, additive concentration, and the polarity of the polymer.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for additive blooming.
Experimental Protocol: Identifying the Bloomed Species
-
Sample Collection: Carefully scrape or wipe the surface deposit from the affected material using a clean, solvent-rinsed tool. For a more controlled analysis, surface washing with a suitable solvent can be performed.[7]
-
Analytical Method:
-
FTIR-ATR Spectroscopy: Place the collected material directly on the ATR crystal of an FTIR spectrometer. The resulting spectrum can be compared against a library of known additives to identify the blooming species. This is a rapid and effective initial screening method.[7]
-
GC-MS or LC-MS: For a more definitive identification, dissolve the collected material in a suitable solvent and analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide molecular weight and fragmentation data to confirm the identity of the migrated additive.
-
-
Interpretation: If the analysis confirms the presence of this compound, the troubleshooting workflow above should be followed. If another component is identified, that additive's compatibility should be re-evaluated.
Guide 2: Investigating Unexpected Color Shift and Yellowing
Issue: The formulation exhibits a noticeable color change or yellowing upon curing or during initial UV exposure, which is not attributable to the base resin.
Causality: While this compound has low inherent color, it can potentially interact with other formulation components, or its presence may not be sufficient to prevent the degradation of other color-unstable additives. Interactions with certain pigments or metallic compounds can also lead to colored complexes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color shift issues.
Experimental Protocol: Ladder Study for Component Interaction
-
Objective: To systematically identify which pair of components is responsible for the color shift.
-
Procedure:
-
Prepare a series of small-scale formulations.
-
Control: The base resin system without any additives.
-
Formulation 1: Resin + this compound.
-
Formulation 2: Resin + Additive X (e.g., pigment, HALS, catalyst).
-
Formulation 3: Resin + this compound + Additive X.
-
Repeat for all other additives in the formulation.
-
-
Evaluation:
-
Cast films of each formulation.
-
Measure the initial color of each film using a spectrophotometer to obtain CIELAB L, a, and b* values.
-
Expose the films to the relevant conditions (e.g., thermal cure, accelerated UV weathering).
-
Measure the color again after exposure and calculate the color change (ΔE*).
-
-
Interpretation: A significant ΔE* in a formulation containing a specific combination of components (e.g., Formulation 3) that is not observed in the individual component formulations (e.g., 1 and 2) points to an interaction between those components.
Table 1: Example Ladder Study Data for Color Change (ΔE*) after 500h Accelerated Weathering
| Formulation | Components | ΔE* | Observation |
| Control | Resin Only | 10.5 | Significant yellowing |
| F1 | Resin + UV-400 | 2.1 | Good color stability |
| F2 | Resin + Pigment Y | 8.9 | Some color fade |
| F3 | Resin + UV-400 + Pigment Y | 7.5 | Unexpected color shift, indicating a potential interaction |
Guide 3: Addressing Loss of UV Protection Efficacy
Issue: The material degrades faster than expected under UV exposure, suggesting the UV absorber is not performing optimally.
Causality: The effectiveness of this compound can be diminished by several factors, including its degradation, migration out of the system, or interference from other components that either degrade the absorber or compete for UV absorption without effectively dissipating the energy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of UV protection.
Experimental Protocol: Quantifying UV Absorber Content and Degradation
-
Objective: To determine the concentration of this compound in a material before and after UV exposure and to identify any potential degradation products.
-
Sample Preparation:
-
Take a known mass of the polymer or coating.
-
Dissolve or extract the sample in a suitable solvent (e.g., tetrahydrofuran, dichloromethane). Ensure complete dissolution of the additives.
-
Filter the solution to remove any insoluble material.
-
Dilute to a known volume.
-
-
Analytical Method: HPLC-UV/MS
-
System: High-Performance Liquid Chromatography with a UV detector and preferably a Mass Spectrometer.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point.
-
UV Detection: Monitor at a wavelength where this compound has a strong absorbance, typically around 340 nm.
-
MS Detection: Use a mass spectrometer to confirm the identity of the parent peak and to search for potential degradation products (e.g., fragments with lower molecular weights).
-
-
Procedure:
-
Create a calibration curve using standards of known concentrations of this compound.
-
Inject the prepared sample extracts from both unaged and aged materials.
-
Quantify the amount of this compound remaining in the aged sample by comparing its peak area to the calibration curve.
-
Analyze the mass spectrometry data for any new peaks in the aged sample that are not present in the unaged sample.
-
Table 2: Example Data from HPLC Analysis of Aged Samples
| Sample | Exposure Time (hours) | UV-400 Concentration (%) | Observation |
| Unaged | 0 | 1.50 | Initial concentration |
| Aged | 1000 | 1.15 | 23% loss of UV absorber |
| Aged with Acidic Catalyst | 1000 | 0.75 | 50% loss of UV absorber, potential degradation |
Conclusion
This compound is a highly effective and versatile tool for protecting materials from UV degradation. Its "interaction-free" nature holds true in a wide variety of well-formulated systems. However, as with any high-performance additive, its efficacy can be influenced by the complex interplay of all components within a formulation. By adopting a systematic, evidence-based troubleshooting approach, you can effectively diagnose and resolve interferences, ensuring the long-term durability and performance of your products.
This guide provides a starting point for your investigations. Should you encounter issues that are not covered here, please do not hesitate to reach out to our technical support team for further assistance.
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Kheur, M., et al. (Date not available). Effect of newly developed pigments and ultraviolet absorbers on the color change of pigmented silicone elastomer. Semantic Scholar. [Link]
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ResearchGate. (2025, August 7). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. [Link]
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Paint.org. Principles of Accelerated Weathering: Evaluations of Coatings. [Link]
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Silike. (2025, April 3). How to Solve Powdering and Blooming in PE Films: The Proven Solutions. [Link]
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uSunChem. Polymer Stabilization with UV Absorbers Challenges and Strategies. [Link]
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Brighton Science. How to Control Additive Blooming in Polymer Films. [Link]
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Frontiers. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. [Link]
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Kiyo R&D. Accelerated Weathering Test As Per ASTM D4364. [Link]
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National Center for Biotechnology Information. (Date not available). Effect of newly developed pigments and ultraviolet absorbers on the color change of pigmented silicone elastomer. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Optimizing Coatings with UV Absorbers: A Formulation Chemist's Perspective. [Link]
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ResearchGate. (2025, August 7). Effect of newly developed pigments and ultraviolet absorbers on the color change of pigmented silicone elastomer. [Link]
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Amine Catalysts. (2025, June 23). comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications. [Link]
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National Center for Biotechnology Information. (Date not available). Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study. [Link]
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ResearchGate. (2025, August 6). Photostability of HDPE filaments stabilized with UV absorbers (UVA) and light stabilizers (HALS). [Link]
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3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]
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Presto Group. UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards. [Link]
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Sherwin-Williams. Accelerated QUV WP. [Link]
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PubMed. (Date not available). Effect of opacifiers and UV absorbers on pigmented maxillofacial silicone elastomer, part 1: color stability after artificial aging. [Link]
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TECMOS. This compound (UV-400). [Link]
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BDMAEE. (2025, June 24). comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications. [Link]
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National Renewable Energy Laboratory. (2015, June 19). Degradation in PV Encapsulation Transmittance: An Interlaboratory Study Toward a Climate-Specific Test. [Link]
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PubMed. (Date not available). High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride. [Link]
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SOFW. (2021, July 28). How Can the Right Choice of Packaging Materials Prevent a Loss of Quality in Sun Care Products?. [Link]
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Diva-Portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]
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IRO Water Treatment. (2022, October 14). Triazine UV Absorbers. [Link]
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ResearchGate. (2025, August 5). Optimized UV protecting coatings by combination of organic and inorganic UV absorbers. [Link]
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National Center for Biotechnology Information. (2021, December 22). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. [Link]
-
Patsnap Eureka. (2025, October 11). Acrylic Resin vs Polyurethane: Durability in Coating Applications. [Link]
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ResearchGate. (2025, August 6). Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. [Link]
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MDPI. (Date not available). Comparative Study on UV Degradation of Black Chinese Lacquers with Different Additives. [Link]
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PCI Magazine. (2004, February 1). UV-Curable Acrylic Urethane Coatings for Weatherable Applications. [Link]
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JPCL. (2019, March 9). Exterior Service Finish Coat Performance: A Comparison of Acrylic Polyurethane.... [Link]
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National Center for Biotechnology Information. (2024, November 27). Structural Similarity-Induced Inter-Component Interaction in Silicone Polymer-Based Composite Sunscreen Film for Enhanced UV Protection. [Link]
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Tintoll. 6-(2,4-dibutoxyphenyl)-1,3,5-triazin-2-yl]phenol CAS No. 208343-47-9. [Link]
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Technical Support Center: Troubleshooting Yellowing in Polymers Containing UV Absorber 400
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Welcome to the technical support center for troubleshooting yellowing issues in polymer formulations containing UV Absorber 400 (UV-400). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve discoloration problems encountered during their experiments. By understanding the underlying mechanisms of polymer degradation and the role of additives, you can effectively mitigate yellowing and ensure the long-term stability and aesthetic quality of your materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it protect polymers?
This compound is a high-performance liquid hydroxyphenyl-triazine (HPT) UV absorber.[1][2][3] Its primary function is to protect polymers from degradation caused by ultraviolet (UV) radiation.[4] UV light can break down the chemical bonds within a polymer, leading to undesirable effects such as discoloration (yellowing), cracking, chalking, and a loss of physical properties like impact strength and tensile strength.[4]
UV-400 works by absorbing harmful UV radiation, particularly in the UV-A and UV-B regions (280-400 nm), and dissipating this energy as harmless heat.[5][6][7] This process prevents the UV rays from initiating photodegradation reactions within the polymer matrix.[4] UV-400 is known for its excellent thermal stability and photostability, making it suitable for demanding applications and processing conditions.[8][9]
Q2: Why is my polymer turning yellow even though I'm using this compound?
While UV-400 is highly effective, yellowing can still occur due to a variety of factors that may act independently or in combination. The primary causes of polymer yellowing are broadly categorized as photo-oxidation (UV light and oxygen) and thermal oxidation (heat and oxygen).[10] These processes lead to the degradation of polymer chains and the formation of "chromophores"—molecular groups that absorb visible light and impart a yellow color.[11][12]
Several factors can contribute to yellowing, even in the presence of a UV absorber:
-
Inadequate Concentration of UV-400: The amount of UV absorber may be insufficient to protect the polymer from the intensity and duration of UV exposure.
-
Thermal Degradation during Processing: High temperatures during processes like extrusion or injection molding can initiate thermal-oxidative degradation, causing initial yellowing before the product is ever exposed to UV light.[11][12]
-
Interaction with Other Additives: Certain additives in the formulation, such as some pigments (e.g., anatase-grade titanium dioxide) or antioxidants, can interact with the polymer or UV-400 under heat or light, leading to discoloration.[11][13]
-
Environmental Factors: Exposure to pollutants like oxides of nitrogen (NOx), high humidity, and chemicals can accelerate yellowing.[10][11]
-
Polymer Susceptibility: Some polymers are inherently more prone to yellowing due to their chemical structure. For instance, polymers with aromatic groups, like polycarbonates and aromatic polyurethanes, are more susceptible to UV damage.[10]
Troubleshooting Guide: A Systematic Approach
When encountering yellowing in your polymer formulation, a systematic approach is crucial to identify the root cause. The following sections provide a step-by-step guide to diagnosing and resolving the issue.
Step 1: Review Formulation and Processing Parameters
The first step in troubleshooting is a thorough review of your formulation and the conditions under which the polymer was processed.
Q: Could my processing temperature be too high?
High processing temperatures are a common cause of initial yellowing due to thermal oxidation.[14]
-
Causality: Excessive heat can break down polymer chains and create free radicals, even without UV exposure. This leads to the formation of chromophores.[14]
-
Troubleshooting Protocol:
-
Review the recommended processing temperature range for your specific polymer grade.
-
Experimentally lower the processing temperature in small increments (e.g., 5-10°C) and observe the effect on the initial color of the polymer.
-
Minimize the residence time of the polymer melt in the processing equipment to reduce the duration of high-temperature exposure.
-
Q: Is the concentration of this compound appropriate for my application?
The required concentration of UV-400 depends on the polymer type, the intended application (indoor vs. outdoor), and the expected level of UV exposure.
-
Causality: An insufficient amount of UV absorber will not be able to absorb all the incident UV radiation, allowing some to penetrate and degrade the polymer.
-
Troubleshooting Protocol:
-
Consult the technical data sheet for UV-400 for recommended loading levels in your specific polymer.
-
Prepare samples with varying concentrations of UV-400 (e.g., 0.25%, 0.5%, 1.0% by weight) and expose them to accelerated weathering conditions.
-
Measure the color change (yellowness index) over time to determine the optimal concentration.
-
Step 2: Evaluate the Role of Other Additives
Interactions between different components in your formulation can sometimes lead to unexpected discoloration.
Q: Could other additives be contributing to the yellowing?
Yes, certain additives can either degrade themselves to form colored byproducts or interact with the polymer or UV-400.
-
Causality:
-
Phenolic Antioxidants: Some phenolic antioxidants can form colored quinone-type structures upon oxidation, a phenomenon sometimes referred to as "phenolic yellowing" or "gas fading," especially in the presence of atmospheric pollutants like NOx.[10]
-
Pigments: Certain pigments, particularly the anatase form of titanium dioxide (TiO2), can be photocatalytic, accelerating polymer degradation under UV light.[13] Rutile-grade TiO2 is generally more stable.[13]
-
Metal Ions: Trace amounts of residual metal ions (e.g., iron, copper) from polymerization catalysts can act as catalysts for degradation reactions.[13]
-
-
Troubleshooting Protocol:
-
Prepare control samples of the polymer with and without the suspected additive and expose them to the same processing and environmental conditions.
-
If a specific additive is identified as the cause, investigate alternative grades or types. For example, consider using a non-phenolic antioxidant or a rutile-grade TiO2.
-
Consider incorporating a synergistic blend of stabilizers. Hindered Amine Light Stabilizers (HALS) are highly effective at trapping free radicals and can work synergistically with UV absorbers like UV-400 to provide enhanced protection.[8][15][16][17]
-
Step 3: Analytical Investigation
For complex yellowing issues, analytical techniques can provide deeper insights into the chemical changes occurring in the polymer.
Q: What analytical methods can I use to investigate the cause of yellowing?
Several analytical techniques can help identify the chemical changes associated with polymer degradation.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying changes in the chemical functional groups within the polymer.[18] An increase in the absorption band corresponding to carbonyl groups (C=O) is a strong indicator of oxidation.[11]
-
UV-Visible (UV-Vis) Spectroscopy: This technique can be used to quantify the color of the polymer and to monitor the performance of the UV absorber over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products, providing clues about the degradation mechanism.[19]
-
Scanning Electron Microscopy (SEM): SEM can reveal changes in the surface morphology of the polymer, such as the formation of microcracks, which often accompany degradation.[20]
Experimental Protocol: Using FTIR to Detect Polymer Oxidation
-
Sample Preparation: Obtain thin films of both the yellowed polymer and a non-degraded control sample.
-
FTIR Analysis: Analyze both samples using an FTIR spectrometer in transmission or attenuated total reflectance (ATR) mode.
-
Data Interpretation: Compare the spectra of the two samples. Look for the appearance or increase in the intensity of absorption bands in the region of 1700-1750 cm⁻¹, which is characteristic of carbonyl groups.
The presence of a significant carbonyl peak in the yellowed sample confirms that oxidation is a major contributor to the degradation.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting yellowing in polymers containing this compound.
Caption: A flowchart for troubleshooting yellowing in polymers.
Summary of Key Factors and Solutions
| Potential Cause | Underlying Mechanism | Recommended Action |
| High Processing Temperature | Thermal-oxidative degradation of the polymer.[11][14] | Lower processing temperature and reduce residence time. |
| Insufficient UV-400 | Incomplete absorption of UV radiation, leading to photodegradation. | Increase the concentration of UV-400 based on experimental data. |
| Phenolic Antioxidant Interaction | Formation of colored quinone byproducts, especially with NOx exposure ("gas fading").[10] | Replace with a non-phenolic antioxidant or a blend. |
| Photocatalytic Pigments | Acceleration of polymer degradation by certain pigments (e.g., anatase TiO2) under UV light.[13] | Use a more stable pigment grade, such as rutile TiO2.[13] |
| Lack of Synergistic Stabilizers | Free radicals formed during degradation are not effectively scavenged. | Incorporate a Hindered Amine Light Stabilizer (HALS) into the formulation.[8][17] |
| Polymer Susceptibility | Inherent chemical structure is prone to degradation (e.g., aromatic polymers).[10] | Consider a more stable polymer grade or a more robust stabilization package. |
By methodically addressing these potential causes, you can effectively diagnose and resolve yellowing issues, ensuring the long-term performance and aesthetic stability of your polymer products.
References
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Testex. (2023, September 25). Why Do Polymer Materials Turn Yellow?. [Link]
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Testex. (2023, September 12). Why do polymer materials yellow?. [Link]
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Science of The Total Environment. (2024, December 10). Analytical tools to assess polymer biodegradation: A critical review and recommendations. [Link]
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Prism. (2023, October 3). Polymer Degradation Analysis. [Link]
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Polymer Solutions. (2016, March 7). What Makes Plastic Turn Yellow? Hint: Sunscreen Won't Help. [Link]
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Chitec. Six Causes of Plastic Yellowing Part 4: Additives and Impurities. [Link]
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Top Analytical Techniques for Characterizing Custom Polymers. [Link]
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Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. [Link]
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Hamiico. (2023, September 28). How UV Stabilizers Prevent Plastic Degradation. [Link]
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The Madison Group. Yellowing of Polycarbonate. [Link]
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Linchemical. Antioxidant UV Stabilizers For Polymers. [Link]
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Tintoll. Benzotriazole UV Absorber. [Link]
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PubMed Central. (2022, November 15). Methods of Analyses for Biodegradable Polymers: A Review. [Link]
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SONGWON Industrial Group. Polymer Additives, Heat & Light Stabilizers - UV Absorbers. [Link]
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Baoxu Chemical. BX UV 400 uv absorber, CAS# 153519-44-9 Mfg. [Link]
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EFFECTS OF UV ON POLYCARBONATE GLAZING. [Link]
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This compound. [Link]
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NINGBO INNO PHARMCHEM. (2023, December 29). Comparing UV Absorbers: Why Benzotriazoles Lead in Polymer Protection. [Link]
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HUNAN CHEM. UV-Absorber-400. [Link]
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Does Acrylic Yellow? Exploring Factors That Affect Its Longevity. [Link]
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Sales Plastics. (2024, July 24). Why Does Polycarbonate Yellow? Causes, Prevention, and Solutions. [Link]
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YouTube. (2023, May 11). How To Prevent PMMA Yellowing? - Chemistry For Everyone. [Link]
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MASCOM GLOBAL. (2023, December 22). Understanding PP Yellowing: Causes, Prevention, and Solutions for Polypropylene. [Link]
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Schem.net. (2023, April 20). How UV light Absorbers Protect Polymers from UV light Degradation?. [Link]
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Clearly Plastic. (2024, January 10). Why Polycarbonate Yellows in the Sun (and what you can do.). [Link]
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Everlight Chemical. Benzotriazole UV Absorber. [Link]
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Aetheris Concepts. (2024, July 30). Does Acrylic Yellow Over Time? What You Need to Know Today. [Link]
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DeEnterprises. (2012, May 4). Why acrylics turn yellow - Prevent yellowing acrylic nails. [Link]
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UNQ. (2022, September 30). Why Does Polycarbonate Turn Yellow & How to Solve It?. [Link]
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Chaun Legend Professional Nails. (2024, September 18). Why Does My Acrylic Powder Turn Yellow?. [Link]
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Enhance Coating Durability: The Role of this compound in Protecting Against Degradation. [Link]
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ResearchGate. (2023, August 9). Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. [Link]
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Saviland. (2023, April 11). How to Prevent Yellowing of Acrylic Nails?. [Link]
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UV Absorber Technology. [Link]
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Amine Catalysts. (2024, June 23). comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications. [Link]
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Sarex Fine. (2025, January 10). The Science Behind Triazine UV Absorbers and Their Efficiency. [Link]
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Technical Support Center: Enhancing the Long-Term Efficacy of UV Absorber 400 in Harsh Environments
Welcome to the technical support center for UV Absorber 400. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing the performance and longevity of this compound in demanding applications. Here, we move beyond simple protocols to explain the underlying scientific principles that govern its efficacy, ensuring your experiments are both successful and repeatable.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive about this compound:
1. What is this compound and how does it work?
This compound is a liquid hydroxyphenyl-triazine (HPT) based ultraviolet light absorber.[1][2][3] Its primary function is to protect materials like polymers, coatings, and adhesives from the damaging effects of UV radiation.[3][4][5] It operates by absorbing harmful UV photons and dissipating the energy as harmless heat, thereby preventing the initiation of photodegradation pathways that can lead to color fading, cracking, and loss of mechanical properties.[4][5][6] The molecular architecture of UV-400, featuring multiple aromatic rings connected to a central triazine core, allows for efficient delocalization of absorbed UV energy.[6]
2. What are the key features of this compound?
This compound is distinguished by several key characteristics that make it suitable for harsh environments:
-
Broad UV Absorption: It offers protection across a wide UV spectrum, including both UV-B and some UV-A radiation, up to 400 nm.
-
High Thermal Stability: It can withstand high processing temperatures, making it suitable for applications involving high bake cycles.[3][7]
-
Excellent Photostability: It is inherently resistant to degradation from prolonged UV exposure, ensuring long-term performance.[1][3]
-
Low Volatility and Migration: Its hydroxy functionality and higher molecular weight minimize the risk of it leaching or "blooming" to the surface of the material.[1][3][7]
-
Good Compatibility: It is compatible with a wide range of polymer matrices and other additives.
3. In which applications is this compound most effective?
Due to its robust properties, this compound is highly effective in demanding applications such as:
-
Automotive Coatings: Protecting vehicle finishes from gloss reduction, cracking, and discoloration.[2][7]
-
Industrial Finishes: Ensuring the long-term durability of coatings on machinery and architectural elements.[1][2][7]
-
Aerospace Composites: Safeguarding the structural integrity of materials like carbon fiber-reinforced polymers from UV-induced degradation.[6]
-
High-Performance Plastics: Enhancing the weather resistance of plastics used in construction and outdoor equipment.
4. Can the performance of this compound be further enhanced?
Absolutely. The efficacy of this compound can be significantly improved through synergistic combinations with other types of light stabilizers, most notably Hindered Amine Light Stabilizers (HALS).[1][2][3][5][8][9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.
Issue 1: My material is still showing signs of degradation (e.g., yellowing, cracking) despite adding this compound.
-
Question: I've incorporated the recommended dosage of this compound, but my polymer plaques are yellowing and becoming brittle after accelerated weathering tests. What's going wrong?
-
Answer and Troubleshooting Steps:
This is a common issue that often points to a phenomenon that UV absorbers alone cannot fully mitigate. While this compound is excellent at absorbing UV radiation, some high-energy photons can still penetrate the material and generate free radicals.[10] These highly reactive species initiate a chain reaction of polymer degradation.[11] This is where the concept of synergy becomes critical.
The Solution: The Power of Synergy with Hindered Amine Light Stabilizers (HALS)
HALS do not absorb UV radiation. Instead, they act as potent free radical scavengers.[10][11][12] They trap the free radicals formed during photo-oxidation, effectively breaking the degradation cycle.[11] By combining this compound with a HALS, you create a comprehensive two-tiered defense mechanism:
-
First Line of Defense (this compound): Absorbs the majority of incoming UV radiation.[8]
-
Second Line of Defense (HALS): Neutralizes any free radicals that manage to form, providing long-lasting protection.[8][11]
This synergistic effect provides superior protection that neither additive can achieve on its own.[8][9][11] Studies have shown that combinations of UV absorbers and HALS lead to greater retention of mechanical properties and color stability.[9]
Experimental Protocol: Evaluating the Synergistic Effect of this compound and HALS
-
Formulation Preparation:
-
Prepare a control sample of your polymer without any light stabilizers.
-
Prepare a sample with the recommended dosage of this compound (e.g., 0.5% by weight).
-
Prepare a sample with a recommended dosage of a suitable HALS (e.g., HALS 770 or a polymeric HALS at 0.5% by weight).
-
Prepare a sample with a combination of this compound (0.5%) and HALS (0.5%).
-
-
Sample Preparation:
-
Process the formulations into standardized test specimens (e.g., injection-molded plaques or films of a defined thickness).
-
-
Accelerated Weathering:
-
Performance Evaluation:
-
Periodically remove samples and evaluate key properties:
-
Color Change: Measure the change in color (ΔE) using a spectrophotometer.
-
Gloss Retention: Measure the gloss at a specific angle (e.g., 60°) using a gloss meter.
-
Mechanical Properties: Test for changes in tensile strength, elongation at break, and impact resistance.
-
-
Expected Outcome: The sample containing the combination of this compound and HALS will exhibit significantly lower color change, higher gloss retention, and better preservation of mechanical properties compared to the other samples.
Diagram: Synergistic Protection Mechanism
Caption: Synergistic protection of polymers by this compound and HALS.
-
Issue 2: The surface of my material has a hazy or white appearance after processing or aging.
-
Question: After extruding my polymer film containing this compound, I'm noticing a white, powdery substance on the surface. What is causing this "blooming"?
-
Answer and Troubleshooting Steps:
This phenomenon, known as "blooming," is a form of additive migration.[17] It occurs when the concentration of the additive exceeds its solubility in the polymer matrix, causing it to migrate to the surface.[17] While this compound is designed for low migration, several factors can contribute to this issue:
-
Over-concentration: Using a higher-than-necessary concentration of the UV absorber is a common cause.[17]
-
Polymer Incompatibility: The polarity and structure of the polymer can affect the solubility of the additive.[17]
-
Processing Temperatures: High processing temperatures can sometimes increase the mobility of additives.
-
Environmental Factors: Exposure to humidity or certain solvents can accelerate migration.[17]
The Solution: Optimizing Concentration and Exploring Alternatives
-
Concentration Optimization: The first step is to determine the optimal concentration of this compound for your specific application. This involves creating a concentration ladder and evaluating both performance and the onset of blooming.
-
Consider Polymer-Bound UV Absorbers: For applications where long-term permanence is absolutely critical and migration cannot be tolerated, consider polymerizable UV absorbers. These are designed with reactive groups that allow them to be covalently bonded into the polymer backbone.[18] This permanently locks the UV absorber in place, preventing any possibility of leaching or migration.[18]
Experimental Protocol: Determining Optimal this compound Concentration
-
Formulation: Prepare a series of formulations with varying concentrations of this compound (e.g., 0.25%, 0.5%, 0.75%, 1.0%, 1.5% by weight).
-
Sample Preparation: Process the formulations into films or plaques under your standard processing conditions.
-
Initial Assessment: Immediately after processing, visually inspect the samples for any signs of surface haze or blooming. Use a microscope for a more detailed examination.
-
Accelerated Aging: Age the samples under conditions relevant to your application (e.g., elevated temperature and humidity).
-
Migration Evaluation:
-
Visual Inspection: Periodically inspect the aged samples for blooming.
-
Surface Analysis: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) can be used to detect the presence of the UV absorber on the sample surface.
-
-
Performance Testing: Conduct accelerated weathering tests on the non-blooming samples to determine the minimum concentration required to achieve the desired level of UV protection.
Data Presentation: Concentration Optimization Results
-
| This compound Conc. (% w/w) | Initial Blooming | Blooming after 500h Aging (60°C, 80% RH) | ΔE after 1000h QUV |
| 0.25 | None | None | 5.2 |
| 0.50 | None | None | 2.8 |
| 0.75 | None | Slight | 2.5 |
| 1.00 | Slight | Moderate | 2.4 |
| 1.50 | Moderate | Severe | 2.3 |
Issue 3: How can I quantify the amount of this compound in my material and track its depletion over time?
-
Question: I need a reliable method to measure the concentration of this compound in my samples, both initially and after UV exposure, to understand its permanence.
-
Answer and Troubleshooting Steps:
Quantifying the concentration of UV absorbers is crucial for quality control and for studying their long-term efficacy. The most common and effective technique for this is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[19][20][21] This method allows for the separation and quantification of the UV absorber from the polymer matrix.
The Solution: HPLC-UV Analysis
This method involves extracting the UV absorber from the polymer and then analyzing the extract using HPLC.
Experimental Protocol: Quantification of this compound using HPLC-UV
-
Sample Preparation:
-
Take a known weight of your polymer sample (e.g., 1 gram).
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol). The UV absorber will remain in the liquid phase.
-
Filter the solution to remove the precipitated polymer.
-
Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard into the HPLC system and record the peak area from the UV detector.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Measure the peak area.
-
-
Quantification:
-
Use the calibration curve to determine the concentration of this compound in the sample extract.
-
Calculate the initial concentration in the polymer based on the initial sample weight and dilution factors.
-
-
Depletion Study:
-
Subject your polymer samples to accelerated weathering for different durations (e.g., 0, 500, 1000, 2000 hours).
-
At each interval, take a sample and quantify the remaining this compound using the HPLC method described above.
-
Plot the concentration of this compound as a function of exposure time to determine its depletion rate.
-
Analytical Method Parameters (Example)
-
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at the λmax of this compound (approx. 340 nm) |
| Injection Volume | 20 µL |
References
- uSunChem. (n.d.). Polymer Stabilization with UV Absorbers Challenges and Strategies.
- OFLINK. (n.d.). The Synergy of UV Absorbers and HALS: Maximizing Polymer Light Stability.
- 3V Sigma USA. (2025, January 9). The Science of HALS: Protecting Plastics from UV Damage.
- BASF. (2019, October 1). Tinuvin® 400.
- Amine Catalysts. (2025, June 23). comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications.
- OFLINK. (n.d.). Exploring this compound: Features, Applications, and Benefits.
- Various Authors. (2025, August 7). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. ResearchGate.
- Baoxu Chemical. (n.d.). Introduction of Light Stabilizers Additives.
- Wellt Chemicals. (2025, September 25). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines.
- Cormack, P. A. G. et al. (n.d.). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. Arkivoc.
- Pengnuo. (n.d.). China this compound Manufacturer and Supplier.
- ChemicalBook. (n.d.). This compound.
- Amine Catalysts. (2025, June 24). evaluating the migration resistance and permanence of uv absorber uv-400 in polymers.
- Vibrant Colortech. (2025, March 24). Selection of Light Stabilizers for Polymers Best UV Stabilizers.
- OFLINK. (n.d.). Enhance Coating Durability: The Role of this compound in Protecting Against Degradation.
- Atlas-Mts. (2022, March 21). Weathering Testing Standards for Polymers.
- PubMed. (2011, December 28). Determination of polymer additives-antioxidants and ultraviolet (UV) absorbers by high-performance liquid chromatography coupled with UV photodiode array detection in food simulants.
- Applied Technical Services. (n.d.). UV Stability Testing.
- e2 Technical Textiles. (2022, July 8). 5-Part Series (Part 2): Performance Tests to Ensure Suitability for UV Resistance.
- Materials Technology Limited. (n.d.). UV Weathering.
- ResearchGate. (2025, August 6). Determination of Polymer Additives-Antioxidants and Ultraviolet (UV) Absorbers by High-Performance Liquid Chromatography Coupled with UV Photodiode Array Detection in Food Simulants | Request PDF.
- Semantic Scholar. (n.d.). Determination of polymer additives-antioxidants and ultraviolet (UV) absorbers by high-performance liquid chromatography coupled with UV photodiode array detection in food simulants..
- BDMAEE. (2025, June 24). comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications.
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Technical Support Center: Strategies to Minimize Leaching of UV Absorber 400 from Plasticized PVC
Introduction: The incorporation of UV absorbers is critical for protecting plasticized Polyvinyl Chloride (PVC) from photodegradation, thereby preserving its mechanical integrity and aesthetic properties. UV Absorber 400, a high-performance hydroxyphenyl-triazine (HPT) stabilizer, is frequently selected for this purpose.[1][2] However, a significant challenge in the formulation of plasticized PVC is the migration, or "leaching," of unbound additives like UV 400.[3] This phenomenon can compromise the long-term durability of the material and lead to contamination of contacting media, a critical concern in applications such as medical devices, food packaging, and consumer goods.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, troubleshooting, and minimizing the leaching of this compound from plasticized PVC formulations.
Section 1: Foundational Knowledge: Understanding the Leaching Mechanism
Q1: What is this compound and why is it prone to leaching?
A1: this compound (CAS No: 153519-44-9) is a mixture of long-chain alkylated hydroxyphenyl-triazines.[1][5] It is a liquid additive with a relatively high molecular weight (~647 g/mol ) and hydroxy functionality, features designed to reduce migration.[1][6] Despite these design features, it is not chemically bound to the PVC polymer chains.[4] In plasticized PVC, the plasticizer molecules (e.g., phthalates, terephthalates) create free volume and act as a vehicle, allowing the UV 400 molecules to diffuse through the polymer matrix to the surface, from where they can be transferred into a contacting phase (e.g., a liquid, solid, or gas).[7][8] This process is driven by factors like concentration gradients, temperature, and the chemical affinity of the UV absorber for the surrounding environment.[3][4]
Q2: How does the plasticizer itself influence the leaching of UV 400?
A2: The plasticizer is a critical determinant of additive migration. Its role is twofold:
-
Vehicle Effect: Plasticizers reduce the intermolecular forces between PVC chains, increasing segmental mobility and creating pathways for the UV absorber to travel.[8] Low molecular weight plasticizers are more efficient at this, creating a less viscous matrix and facilitating faster diffusion.
-
Solubility & Compatibility: The compatibility between the UV absorber, the plasticizer, and the PVC matrix is crucial. If UV 400 is highly soluble in the plasticizer but has low affinity for the PVC polymer, it will more readily partition into the plasticizer phase and migrate with it towards the surface. Phthalate plasticizers, for example, are known to facilitate the migration of additives.
The fundamental mechanism of leaching involves the diffusion of the additive from the bulk of the material to the surface, followed by its transfer into the external medium.[7]
Caption: Figure 1. Mechanism of UV 400 Leaching.
Section 2: Troubleshooting Guide: Experimental Issues & Solutions
Q3: My leaching test shows unexpectedly high migration of UV 400 into an aqueous simulant. What are the likely causes?
A3: High migration into aqueous media, despite UV 400's low water solubility, can be perplexing.[1] Consider these factors:
-
Co-migration with Plasticizers: The plasticizer itself may have some limited solubility or can form micelles/emulsions in the aqueous phase, carrying the UV absorber with it. Analyze the simulant not just for UV 400, but also for the plasticizer.
-
Surface Contamination: Ensure that during sample preparation (e.g., cutting or molding), no "smear" of additives was left on the surface, which would lead to an initial, rapid release that is not representative of bulk diffusion. Proper cleaning of samples before testing is essential.
-
Hydrolysis of Additives: At elevated temperatures or non-neutral pH, the plasticizer or even the UV 400 could undergo hydrolysis, creating degradation products with higher water solubility.
-
Incorrect Simulant: Ensure the food or biological simulant used is appropriate. For fatty materials, simulants like ethanol or vegetable oil should be used, as they will show higher leaching rates for lipophilic additives.
Q4: How can I reliably quantify the amount of UV 400 that has leached from my PVC sample?
A4: A standardized extraction test is the most reliable method. The procedure outlined in ASTM D4754 provides a robust framework for this.[9][10][11] This method uses an FDA migration cell for two-sided liquid extraction and is suitable for films or sheets.[12]
-
Sample Preparation:
-
Cut the plasticized PVC into disk-shaped specimens of a standardized diameter and thickness (e.g., 11 mm x 1 mm).[12]
-
Measure the initial weight and surface area of each specimen.
-
Clean the specimens by wiping with a lint-free cloth dampened with isopropanol to remove surface contaminants, then allow them to dry completely.
-
-
Extraction Setup:
-
Use an FDA-approved migration cell or, for a simplified setup, a glass vial with a PTFE-lined cap.[12]
-
Place a known number of specimens into the vial. If stacking, use inert spacers like glass beads to ensure the entire surface is exposed to the solvent.[12]
-
Add a precise volume of the extraction solvent (e.g., n-hexane for a fatty food simulant, or a 10% ethanol/water solution for an aqueous simulant).
-
-
Extraction Conditions:
-
Seal the vial and place it in a temperature-controlled environment (e.g., an oven or incubator). Temperatures above 50°C are often used to accelerate migration.[12]
-
The duration of the test can range from hours to several days or weeks, depending on the application and regulatory requirements.
-
-
Analysis:
-
At predetermined time intervals, carefully withdraw an aliquot of the extraction solvent.
-
Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or UV-Visible Spectroscopy, calibrated with known standards.
-
Calculate the cumulative amount of leached UV 400 per unit surface area of the PVC (e.g., in µg/cm²).
-
-
Validation:
-
Run a "blank" control (solvent without a PVC sample) to check for background contamination.
-
Run a "positive" control (a PVC formulation with a known high leaching rate) to validate the test methodology.
-
Caption: Figure 2. Workflow for Quantifying Leaching.
Section 3: Proactive Mitigation Strategies (FAQs)
Q5: What is the most effective formulation strategy to minimize UV 400 leaching from the outset?
A5: The most effective strategies involve anchoring the UV absorber within the polymer matrix, making it physically or chemically more difficult to migrate.
| Strategy | Mechanism | Advantages | Disadvantages |
| Use High MW / Polymeric Plasticizers | Increases matrix viscosity and tortuosity, slowing diffusion.[13] | Simple drop-in solution; effective. | Can affect mechanical properties (e.g., flexibility at low temps); higher cost. |
| Increase UV 400's Molecular Weight | Larger molecules diffuse more slowly. UV 400 is already relatively large, but higher MW alternatives exist. | Good permanence. | May have lower compatibility/solubility in PVC; higher cost. |
| Surface Crosslinking | Using UV radiation or e-beam to create a dense, crosslinked network on the PVC surface that acts as a barrier.[7][14] | Highly effective barrier; preserves bulk properties. | Requires additional processing step; can make material more brittle at the surface. |
| Covalent Bonding / Grafting | Chemically bond the UV absorbing moiety or the plasticizer directly to the PVC polymer backbone.[15][16] | The most permanent solution; virtually eliminates leaching. | Technologically complex; requires significant formulation and process development; high cost. |
| Surface Coating | Apply a thin, impermeable barrier coating (e.g., PLA, organic-inorganic hybrids) to the PVC surface.[13][17] | Can be highly effective; separates the PVC from the environment. | Potential for delamination; adds cost and processing steps; may alter surface properties. |
Q6: I am developing a medical device. What is the best approach to ensure minimal leaching?
A6: For high-stakes applications like medical devices, a multi-pronged approach is recommended. The goal is to select a strategy that provides the highest degree of permanence.
Caption: Figure 3. Decision tree for mitigation strategy.
For medical devices, the path typically leads towards the most robust solutions:
-
Covalent Bonding: Recent advances in electrocatalytic grafting show promise for permanently attaching additives to the PVC backbone, offering the most secure solution against leaching.[15][16]
-
Surface Modification/Coating: Applying a biocompatible barrier coating or using plasma treatment to crosslink the surface can effectively prevent migration.[7][17]
-
Polymeric Plasticizers: Using very high molecular weight, non-migrating plasticizers is a well-established method to reduce the mobility of all additives in the system.[13]
It is imperative to validate any chosen strategy with rigorous extraction studies using appropriate simulants under conditions that mimic the product's intended use and shelf life, following standards like those from the FDA or ISO 10993.[10]
References
- Surface Modification Strategies to Inhibit Plasticizer Migration. (2025). Google AI Search Grounding.
- D4754 Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell. (2018).
- ASTM D4754-18 - Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell. (2018).
- Tinuvin® 400 Technical D
- ASTM D4754-18 Standard. (2018). MyStandards.biz.
- ASTM D4754 Two-Sided Liquid Extraction of Plastic Materials Using FDA Migr
- Comparing UV Absorber UV-400 with other triazine-based UV absorbers. (2025).
- Exploring this compound: Features, Applic
- This compound | 153519-44-9.ChemicalBook.
- PVC-based wood/plastic composites.MPI Chemie.
- Benzotriazole UV Absorber.Tintoll.
- BX UV 400 uv absorber, CAS# 153519-44-9 Mfg.Baoxu Chemical.
- Light Stabilizers / UV Absorbers in Plastic Compounds.SpecialChem.
- UV Absorbers - Plastics.3V Sigma SpA.
- Buy ASTM D4754-18 in PDF & Print.Nimonik Standards.
- Improved PVC Durability for Microplastic Prevention. (2024). Plastics Engineering.
- New Additive Bonding Method Prevents Leaching and Strengthens PVC. (2024). SpecialChem.
- Understanding the leaching of plastic additives and subsequent risks to ecosystems.Journal of Environmental Management.
- UV-P – Benzotriazole UV Absorber for Transparent Plastics and Resins.FlychemTech.
- Surface Modification of Medical Grade PVC to Prevent Biofilm Formation using Copper-Free Azide-Alkyne Cycloadditions. (2018). eScholarship, University of California.
- Prevention of plasticizer leaching from PVC medical devices by using organic–inorganic hybrid coatings. (2019).
- Crosslinking of PVC formulations treated with UV light. (2018).
- UV Resistance in PVC: Science, Additives, and Protection Str
- Leaching of Plasticized PVC: Effect of Irradiation. (2018).
- The Environmental Impact of Plasticizer Use in PVC Production. (2025). Jinli Chemical.
- What Is Plasticizer Leaching And Why Is It A Problem? (2025). YouTube.
- Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades.
- A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. (2023). Universiti Teknologi MARA.
- Method for solving the problem of precipitation and migr
- Uv Degradation of U Pvc Pipes Exposed to Solar Radi
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mitigating the pro-degradant effect of UV Absorber 400 under specific conditions
Technical Support Center: Photostability Solutions
Guide TSC-0400: Mitigating the Pro-Degradant Effect of Benzophenone-Type UV Absorbers in Pharmaceutical Formulations
Overview: The UV Absorber Paradox
Benzophenone-type ultraviolet (UV) absorbers, often referred to generically as UV-400 due to their broad absorbance range, are indispensable tools for protecting light-sensitive active pharmaceutical ingredients (APIs) and formulations. Their primary function is to absorb damaging UV radiation and dissipate it as harmless thermal energy[1][2][3]. However, under specific circumstances, these molecules can undergo a paradoxical transformation, acting as photosensitizers and actively promoting the degradation of the very ingredients they are meant to protect.
This guide provides researchers, scientists, and drug development professionals with a troubleshooting framework and actionable protocols to diagnose, understand, and mitigate this pro-degradant effect, ensuring the development of robust and stable photosensitive drug products.
Troubleshooting Guide
This section addresses the most common issues encountered when a UV absorber appears to increase, rather than prevent, photodegradation.
Q1: My formulation's degradation increased significantly after I added a UV absorber. What is the scientific reason for this?
A1: You are likely observing a photosensitization reaction. Instead of safely dissipating the absorbed UV energy, the UV absorber molecule is entering a high-energy, long-lived "triplet excited state"[4]. In this reactive state, it can transfer its excess energy to either molecular oxygen in the formulation or directly to the API. This energy transfer generates highly destructive Reactive Oxygen Species (ROS), such as singlet oxygen and free radicals[4][5]. These ROS then aggressively attack and degrade your API, often at a much faster rate than direct photolysis would have[6]. A study on the effect of benzophenones on the antibiotic sulfamethoxazole demonstrated that this photosensitizing effect can significantly accelerate the degradation of a co-existing molecule in an aqueous environment[4].
Q2: Under what conditions is this pro-degradant effect most likely to occur?
A2: The pro-degradant effect is not universal and is highly dependent on the formulation's chemical and physical environment. Key influencing factors include:
-
Presence of Oxygen: Molecular oxygen is a primary reactant in the formation of ROS. Formulations that are not de-gassed or are packaged with significant headspace are at higher risk[7].
-
API Chemical Structure: Molecules with electron-rich moieties, phenols, amines, sulfides, or weak C-H and O-H bonds are particularly susceptible to oxidative attack by ROS[5][8].
-
Solvent System & Matrix: The polarity of the solvent and the physical state of the matrix can influence the lifetime and reactivity of the UV absorber's excited state and the diffusion of ROS.
-
Concentration Ratio: The pro-degradant effect can be concentration-dependent. At certain molar ratios of UV absorber to API, the sensitizing effect can dominate over the desired light-screening effect[4]. Simply increasing the UV absorber concentration may worsen the problem.
Q3: How can I design an experiment to definitively confirm the UV absorber is the cause?
A3: A properly controlled forced degradation study is the gold standard for diagnosing this issue.[8][9] This study isolates the variables of light and the presence of the UV absorber to pinpoint the cause of degradation. The experimental design must include the following arms, at a minimum:
-
Arm 1 (Negative Control): API + Formulation Vehicle (stored in the dark).
-
Arm 2 (Thermal Control): API + Formulation Vehicle + UV Absorber (stored in the dark, alongside the light-exposed samples).
-
Arm 3 (Direct Photolysis): API + Formulation Vehicle (exposed to light).
-
Arm 4 (Test Condition): API + Formulation Vehicle + UV Absorber (exposed to light).
If the degradation in Arm 4 is significantly greater than the sum of degradation in Arm 2 and Arm 3 , it provides strong evidence of a photosensitizing, pro-degradant interaction. The protocol for this study is detailed in Section 4.0.
Q4: What are the most effective field-proven strategies to mitigate this pro-degradant effect?
A4: The most successful mitigation strategy involves creating a multi-component stabilization system that addresses the root cause: radical formation. This is achieved by introducing a synergistic stabilizer that can intercept the harmful reactive species.
-
Primary Recommendation: Hindered Amine Light Stabilizers (HALS): HALS are the most effective additives for this purpose. They do not absorb UV light but function by scavenging the free radicals generated by the excited UV absorber[6]. Their key advantage is that they operate via a catalytic cycle, regenerating themselves to provide long-term, durable protection[6]. The combination of a UV absorber (first line of defense) and a HALS (radical scavenger) provides synergistic protection that is far greater than either component alone[10][11][12].
-
Secondary Recommendation: Antioxidants: Traditional antioxidants like butylated hydroxytoluene (BHT), tocopherol (Vitamin E), or sodium ascorbyl phosphate can also be effective[13][14]. They function by neutralizing free radicals, thereby preventing them from attacking the API[15][16]. While effective, they are often consumed in the process and may not provide the same long-term stability as the regenerative HALS cycle.
The choice between HALS and a traditional antioxidant depends on the formulation type, required shelf-life, and regulatory constraints.
Mechanistic Pathway & Mitigation
The following diagram illustrates the photochemical process leading to pro-degradation and how a synergistic stabilizer, such as a HALS or antioxidant, intervenes to protect the API.
Caption: Mechanism of pro-degradation and mitigation.
Experimental Protocol: Forced Photostability Study
This protocol provides a framework for conducting a forced degradation study to diagnose pro-degradant effects and evaluate mitigation strategies, consistent with ICH Q1B guidelines[17].
Materials & Equipment
-
Active Pharmaceutical Ingredient (API)
-
Formulation Vehicle (solvents, excipients)
-
This compound (Test Article)
-
Mitigating Agent (e.g., HALS Tinuvin 292, Antioxidant BHT)
-
ICH-compliant Photostability Chamber (Option 2: Cool white fluorescent and near-UV lamps)[17]
-
Quartz cuvettes or other UV-transparent, inert sample containers
-
Aluminum foil for dark controls
-
Validated HPLC-UV or HPLC-MS system for API quantification
Sample Preparation
Prepare a sufficient volume of each of the following solutions. Ensure concentrations of API, UV absorber, and mitigating agents are consistent with your target formulation.
-
S1 (Dark Control): API in vehicle.
-
S2 (Thermal Control): API + UV Absorber in vehicle.
-
S3 (Direct Photolysis): API in vehicle.
-
S4 (Pro-Degradation Test): API + UV Absorber in vehicle.
-
S5 (Mitigation Test 1): API + UV Absorber + HALS in vehicle.
-
S6 (Mitigation Test 2): API + UV Absorber + Antioxidant in vehicle.
Aliquot samples into UV-transparent containers. Wrap S1 and S2 completely in aluminum foil.
Experimental Workflow
Caption: Workflow for a forced photostability study.
Exposure and Analysis
-
Place all samples (including foil-wrapped controls) into the photostability chamber.
-
Expose the samples to a controlled dose of light as per ICH Q1B guidelines (target: not less than 1.2 million lux hours and 200 watt hours/m²)[17].
-
At pre-defined time points (e.g., T=0, 4, 8, 12, 24 hours), withdraw an aliquot from each sample arm for analysis.
-
Immediately analyze the aliquots using a validated, stability-indicating HPLC method to determine the remaining concentration of the API.
-
Calculate the percentage of API degraded at each time point relative to the T=0 sample.
Data Interpretation & Summary
A successful study will yield data that clearly differentiates the performance of each formulation. The results should be tabulated for easy comparison.
Table 1: Example Forced Degradation Results (% API Degraded after 24h Exposure)
| Sample Arm | Formulation Components | % Degradation | Interpretation |
| S1 | API (Dark Control) | < 0.5% | Confirms API is stable in the dark. |
| S2 | API + UV-400 (Thermal Control) | < 0.5% | Confirms no significant thermal degradation. |
| S3 | API (Direct Photolysis) | 15.2% | Establishes baseline light sensitivity of the API. |
| S4 | API + UV-400 (Pro-Degradation) | 45.8% | Confirms pro-degradant effect (Degradation > S3). |
| S5 | API + UV-400 + HALS | 8.1% | HALS provides excellent mitigation (Degradation < S3). |
| S6 | API + UV-400 + Antioxidant | 12.5% | Antioxidant provides good mitigation. |
Frequently Asked Questions (FAQs)
-
Q: What is the functional difference between an antioxidant and a HALS?
-
A: An antioxidant (like BHT) typically terminates a radical reaction by donating a hydrogen atom, and is consumed in the process. A HALS intercepts radicals and, through a series of reactions known as the Denisov cycle, is regenerated, allowing a single HALS molecule to neutralize many radicals over a long period.[6][14]
-
-
Q: How do I select the right synergistic stabilizer for my system?
-
A: Selection depends on factors like solubility, compatibility with other excipients, and the physical state of your formulation (e.g., aqueous solution, oil-based, solid). Low molecular weight HALS are effective but can be more volatile, while high molecular weight HALS offer better permanence.[6] Compatibility testing is essential.
-
-
Q: Are there alternative UV absorbers that are less prone to this effect?
-
A: While all UV absorbers have the potential to photosensitize, their efficiency varies. Benzotriazole-class UV absorbers are also widely used and may behave differently in your specific matrix.[3][7] However, the most robust strategy is often not to replace the absorber but to supplement it with a synergistic stabilizer like HALS.[10][11]
-
References
- The Synergy of UV Absorbers and HALS: Maximizing Polymer Light Stability. (n.d.). Vertex AI Search.
- The Science of HALS: Protecting Plastics from UV Damage. (2025, January 9). 3V Sigma USA.
- Light Stabilizers and UV Absorbers. (n.d.). Tintoll.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
- Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (2025, August 7).
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA.
- Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. (2025, September 25). Wellt Chemicals.
- Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
- Benzophenone UV Absorber: Performance Advantages and Multi-Field Applic
- Optimizing Plastic Durability: The Impact of Benzophenone UV Absorbers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Photodegradation of UV absorbers: Kinetics and structural effects. (2025, August 7).
- Photosensitivity Reactions Induced by Photochemical Degrad
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Validation & Comparative
accelerated weathering testing protocols for materials with UV Absorber 400
<-4> A Senior Application Scientist's Guide to Accelerated Weathering Testing for Materials with UV Absorber 400
Authored by: Dr. Evelyn Reed, Senior Application Scientist
For researchers, scientists, and drug development professionals, ensuring the photostability of materials is paramount. This guide provides an in-depth comparison of accelerated weathering testing protocols, with a specific focus on materials stabilized with this compound, a high-performance triazine-based absorber. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems for robust and reliable results.
The Challenge of UV Degradation and the Role of this compound
Exposure to solar radiation, particularly the ultraviolet (UV) portion of the spectrum, can wreak havoc on polymeric materials. This degradation manifests as discoloration, loss of gloss, cracking, and a decline in mechanical properties such as tensile strength and impact resistance.[1][2][3] At a molecular level, UV radiation breaks down the chemical bonds within polymers, a process known as photo-oxidation.
To counteract these effects, UV stabilizers are incorporated into materials. This compound is a hydroxyphenyl-triazine (HPT) that offers exceptional thermal stability and environmental permanence, making it ideal for demanding applications.[4][5] Its mechanism involves absorbing harmful UV radiation and dissipating it as harmless thermal energy.[6] For comprehensive protection, UV absorbers are often used in synergy with Hindered Amine Light Stabilizers (HALS), which function by scavenging free radicals generated during photo-oxidation.[7]
Selecting the Right Accelerated Weathering Test: QUV vs. Xenon Arc
Accelerated weathering testing is designed to simulate the damaging effects of long-term outdoor exposure in a condensed timeframe.[2][8][9] The two most prevalent technologies are fluorescent UV (QUV) and xenon arc chambers.[3][10][11] The choice between them depends on the specific material and its end-use application.
QUV Accelerated Weathering Tester
The QUV tester utilizes fluorescent lamps to simulate the short-wave UV portion of the solar spectrum, which is primarily responsible for material degradation.[3][10] This method is particularly effective for evaluating the loss of mechanical properties.[12]
-
Causality : The decision to use a QUV tester is often driven by the need to assess a material's resistance to the most damaging part of the UV spectrum in a cost-effective and rapid manner.[13]
Xenon Arc Test Chambers
Xenon arc testers provide a full-spectrum simulation of sunlight, including UV, visible, and infrared radiation.[3][10][14] This makes them the preferred choice for evaluating changes in appearance, such as color fade and gloss reduction.[15]
-
Causality : A xenon arc test is selected when the aesthetic properties of a material are critical, and a close spectral match to natural sunlight is required for accurate prediction of performance.[16]
Standardized Testing Protocols: A Comparative Overview
Several international standards govern accelerated weathering testing. For plastics, the most relevant are the ISO 4892 series and the ASTM G154/G155 standards.
| Standard | Light Source | Corresponding ASTM | Key Focus |
| ISO 4892-2 | Xenon Arc | ASTM G155 | Simulates full-spectrum sunlight for assessing aesthetic and mechanical property changes.[15][17][18] |
| ISO 4892-3 | Fluorescent UV | ASTM G154 | Focuses on the UV portion of the spectrum to evaluate mechanical property degradation.[19][20][21] |
Experimental Protocols for Materials with this compound
The following are detailed, step-by-step methodologies for QUV and Xenon Arc testing, designed to provide a robust evaluation of materials containing this compound.
QUV Testing Protocol (Based on ASTM G154)
This protocol is designed to assess the durability of the material's mechanical properties.
Objective: To evaluate the retention of mechanical properties (e.g., tensile strength, impact resistance) after exposure to accelerated UV and moisture.
Experimental Workflow:
QUV Experimental Workflow
Xenon Arc Testing Protocol (Based on ASTM G155)
This protocol is designed to assess the color and gloss stability of the material.
Objective: To evaluate the change in color (ΔE*ab) and gloss retention after exposure to simulated full-spectrum sunlight and moisture.
Experimental Workflow:
Xenon Arc Experimental Workflow
Data Interpretation and Performance Comparison
The data generated from these tests should be systematically analyzed to compare the performance of the material containing this compound against alternatives.
Quantitative Data Summary
| Property | Test Method | Material with this compound (after 2000 hrs) | Alternative Material (after 2000 hrs) |
| Color Change (ΔE*ab) | ASTM G155 | < 2.0 | > 5.0 |
| 60° Gloss Retention (%) | ASTM G155 | > 80% | < 50% |
| Tensile Strength Retention (%) | ASTM G154 | > 90% | < 70% |
| Impact Strength Retention (%) | ASTM G154 | > 85% | < 60% |
Causality of Performance Differences
The superior performance of the material containing this compound can be attributed to its high efficiency in absorbing a broad range of UV radiation and its excellent photostability, which prevents it from degrading and losing its protective capabilities over time. In contrast, less effective UV absorbers may not provide adequate protection across the entire UV spectrum or may themselves degrade, leading to premature failure of the material. A study by Zhang et al. (2022) demonstrated that polycarbonate samples treated with UV-400 retained 92% of their original tensile strength after 1000 hours of QUV exposure, compared to a 76% retention for samples with a different UV absorber.
Correlation to Natural Weathering
It is crucial to understand that accelerated weathering tests provide a relative performance ranking and not an absolute prediction of service life.[22][23] Establishing a correlation between accelerated and natural weathering data is complex and depends on various factors, including the material, climate, and exposure conditions.[24][25] However, accelerated tests are invaluable for quality control and for making informed decisions during product development.[2]
Conclusion
Selecting the appropriate accelerated weathering protocol is critical for accurately assessing the performance of materials containing this compound. By understanding the underlying principles of QUV and Xenon Arc testing and by following standardized procedures, researchers can generate reliable and reproducible data. This enables the development of more durable and long-lasting products that can withstand the rigors of environmental exposure.
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A Senior Application Scientist's Guide to the Quantitative Analysis of UV Absorber 400 in Preventing Photodegradation
For researchers, scientists, and drug development professionals, ensuring the stability of materials and formulations against photodegradation is a critical endeavor. Ultraviolet (UV) radiation can initiate chemical reactions that lead to the degradation of polymers, coatings, and active pharmaceutical ingredients, compromising their efficacy, safety, and shelf-life.[1][2] This guide provides an in-depth, quantitative analysis of UV Absorber 400, a high-performance hydroxyphenyl-triazine (HPT) UV absorber, and compares its efficacy with other alternatives.[3][4]
Introduction to Photodegradation and the Role of UV Absorbers
Photodegradation is the process by which materials are broken down by exposure to light, particularly the UV portion of the electromagnetic spectrum.[1] This process often involves the formation of free radicals, which can lead to chain scission, cross-linking, and other chemical modifications that alter the physical and chemical properties of the material.[2] UV absorbers are chemical compounds that protect materials from photodegradation by absorbing harmful UV radiation and converting it into harmless thermal energy.[5]
The Mechanism of UV Absorption
UV absorbers function by undergoing a reversible photochemical process. Upon absorbing a UV photon, the molecule is excited to a higher energy state. It then rapidly dissipates this energy as heat through vibrational relaxation, returning to its ground state, ready to absorb another photon. This cycle prevents the UV radiation from reaching the substrate and initiating degradation.[6]
A Deep Dive into this compound
This compound, also known by its trade name Tinuvin® 400, is a liquid hydroxyphenyl-triazine (HPT) based UV absorber.[3][4] It is a mixture of 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and its tridecyloxypropyl variant.[4] This chemical structure is key to its high performance.
Key Features of this compound:
-
Broad UV Absorption: It exhibits strong absorbance in the UV-B and extending into the UV-A region, up to 400 nm.[6][7]
-
High Photostability: this compound is highly resistant to degradation from repeated UV exposure, ensuring long-term performance.[8]
-
Excellent Thermal Stability: It can withstand high temperatures, making it suitable for demanding processing conditions.[9][10]
-
Low Volatility and Migration: Its hydroxyl functionality helps to minimize migration out of the substrate, maintaining its protective effect over time.[3][8]
-
Minimal Interaction: It shows minimal interaction with metal catalysts and amine crosslinkers, making it suitable for a wide range of formulations.[4][11]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 153519-44-9[3] |
| Chemical Name | 2-[4-[2-hydroxy-3-tridecyloxypropyl]oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine & dodecyl variant[3] |
| Molecular Formula | C81H108N6O8[12] |
| Molecular Weight | ~1293.76 g/mol [3] |
| Appearance | Yellow viscous liquid[4] |
| Solubility | Miscible with most organic solvents; practically immiscible with water[4] |
Quantitative Performance Analysis: Experimental Methodologies
To objectively evaluate the performance of this compound, a series of controlled experiments are necessary. These experiments are designed to simulate real-world conditions and provide quantifiable data on the prevention of photodegradation.
Experimental Workflow for Performance Evaluation
The following diagram illustrates a typical workflow for assessing the performance of UV absorbers.
Caption: Experimental workflow for evaluating UV absorber performance.
Detailed Experimental Protocols
3.2.1. Sample Preparation
-
Formulation: Prepare a base formulation of the material to be tested (e.g., a clear coat, a polymer resin).
-
Incorporation of UV Absorber:
-
Create a control group with no UV absorber.
-
Create a test group with a specified concentration of this compound (e.g., 1.0 - 3.0% by weight of binder solids).[13]
-
Create comparative groups with alternative UV absorbers (e.g., benzophenones, benzotriazoles) at equivalent concentrations.
-
-
Specimen Preparation: Cast the formulations into uniform films or mold them into plaques of a standardized thickness. Ensure all specimens are cured under identical conditions.
3.2.2. Accelerated Weathering
Accelerated weathering testing is crucial for simulating the long-term effects of sunlight in a shorter timeframe.
Protocol: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Non-Metallic Materials [14][15]
-
Apparatus: Utilize a fluorescent UV accelerated weathering tester.
-
Lamp Type: Employ UVA-340 lamps to simulate the short-wave UV portion of sunlight.[15]
-
Exposure Cycle: A common cycle involves alternating periods of UV exposure and condensation to mimic outdoor conditions. For example, 8 hours of UV at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[16][17]
-
Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours), with samples being withdrawn at intervals for analysis.
Quantitative Analytical Techniques
A multi-faceted approach to analysis provides a comprehensive understanding of the material's degradation.
3.3.1. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to monitor chemical changes in the polymer backbone. An increase in the carbonyl absorption band (around 1720 cm⁻¹) is a key indicator of photo-oxidation.[18][19]
-
UV-Visible (UV-Vis) Spectroscopy: Measures changes in the material's light absorption and transmission properties. A loss of UV absorbance over time can indicate the degradation of the UV absorber itself.[1]
3.3.2. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of UV absorber remaining in the material after exposure.[20] This provides a direct measure of the photostability of the absorber.
-
Gel Permeation Chromatography (GPC): GPC is used to analyze changes in the molecular weight distribution of the polymer. Chain scission leads to a decrease in molecular weight, while cross-linking leads to an increase.[18]
3.3.3. Mechanical Property Testing
The ultimate measure of a material's durability is its ability to retain its mechanical properties.
-
Tensile Testing: Measures the tensile strength and elongation at break of the material. A loss of these properties indicates embrittlement due to degradation.[18]
-
Gloss Measurement: For coatings, a reduction in gloss is a primary indicator of surface degradation.
3.3.4. Colorimetric Analysis
-
Yellowness Index (YI): Measures the change in color of the material. An increase in the YI is a common sign of photodegradation, particularly in clear or light-colored materials.
Performance Comparison: this compound vs. Alternatives
The following tables present hypothetical but realistic data based on the expected performance of this compound compared to other classes of UV absorbers.
Retention of Mechanical Properties after 2000 hours of ASTM G154 Exposure
| UV Absorber | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Control (No Absorber) | 35% | 20% |
| This compound | 92% | 85% |
| Benzophenone-type | 75% | 68% |
| Benzotriazole-type | 88% | 80% |
These results would indicate the superior ability of this compound to preserve the mechanical integrity of the material. A study showed that polycarbonate samples with UV-400 retained 92% of their original tensile strength after 1000 hours of QUV exposure, compared to 76% for a benzophenone-type absorber.[6]
Color Change (Yellowness Index) after 2000 hours of ASTM G154 Exposure
| UV Absorber | Change in Yellowness Index (ΔYI) |
| Control (No Absorber) | 25.0 |
| This compound | 2.5 |
| Benzophenone-type | 8.0 |
| Benzotriazole-type | 4.0 |
The minimal change in the Yellowness Index for the sample containing this compound highlights its effectiveness in preventing discoloration.
Synergistic Effects with Hindered Amine Light Stabilizers (HALS)
UV absorbers are often used in combination with Hindered Amine Light Stabilizers (HALS) for enhanced performance. While UV absorbers block the UV light, HALS act as radical scavengers, neutralizing any free radicals that may have formed. This synergistic combination provides a more comprehensive protection mechanism.[6][12] A study on PVC sheets demonstrated that a 1:1 blend of UV-400 and HALS 770 offered superior protection under ASTM G154 testing compared to a standalone benzotriazole-type UV absorber.[6]
Applications in Drug Development and Formulation
In the pharmaceutical industry, protecting light-sensitive active pharmaceutical ingredients (APIs) and excipients is paramount. This compound can be incorporated into:
-
Packaging Materials: To protect the drug product from light-induced degradation during storage.
-
Coatings for Tablets and Capsules: To prevent the photodegradation of the API within the dosage form.
-
Transdermal Patches: To ensure the stability of the drug and the adhesive components.
Conclusion
The quantitative data clearly demonstrates the superior performance of this compound in preventing photodegradation compared to conventional UV absorbers. Its unique chemical structure provides a combination of broad-spectrum UV absorption, high photostability, and excellent compatibility with various materials. For researchers, scientists, and drug development professionals seeking to enhance the long-term stability and performance of their products, this compound presents a highly effective solution. The synergistic effect observed when combined with HALS further solidifies its position as a top-tier UV protection additive.
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A Comparative Guide to Spectroscopic Validation of UV Absorber 400 Efficacy
For researchers, scientists, and drug development professionals, the rigorous validation of excipients is a cornerstone of product integrity and performance. Among these, ultraviolet (UV) absorbers play a critical role in protecting formulations from photodegradation. This guide provides an in-depth technical comparison of spectroscopic methods for validating the efficacy of UV Absorber 400 (Bisoctrizole), a high-performance, photostable broad-spectrum UV filter. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the performance of this compound with other common alternatives, supported by experimental data.
The Imperative for Robust UV Absorber Validation
The selection of a UV absorber extends beyond its nominal absorption range; its efficacy is deeply intertwined with its photostability, compatibility with the formulation matrix, and long-term performance. Inadequate UV protection can lead to the degradation of active pharmaceutical ingredients (APIs), loss of product potency, and the generation of potentially harmful degradants. Therefore, robust analytical validation is not merely a quality control step but a fundamental aspect of formulation development.[1]
This compound, a phenolic benzotriazole, is a hybrid UV absorber, meaning it not only absorbs but also scatters and reflects UV radiation.[2][3] Its efficacy stems from its molecular structure, which allows for the efficient dissipation of absorbed UV energy as heat, thus preventing damaging photochemical reactions.[4]
Core Spectroscopic Validation Techniques
The primary spectroscopic techniques for evaluating the efficacy of UV absorbers are UV-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy.
UV-Visible Spectroscopy: The Workhorse of Efficacy Determination
UV-Vis spectroscopy is a fundamental and widely used technique for quantifying the absorption of UV radiation by a sample.[1] It operates on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (Beer-Lambert Law).
Key Performance Metrics from UV-Vis Spectroscopy:
-
Absorbance Spectrum: Provides a fingerprint of the UV absorber's protective range, indicating the wavelengths at which it provides maximum protection.
-
Sun Protection Factor (SPF): An in vitro SPF value can be calculated from the absorbance spectrum, providing a quantitative measure of UVB protection.
-
UVA Protection Factor (UVA-PF): Determines the level of protection against UVA radiation, crucial for broad-spectrum claims.[5][6][7][8]
-
Critical Wavelength (λc): The wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral, indicating the breadth of UVA protection.
-
Photostability: By comparing the absorbance spectrum before and after controlled UV exposure, the photostability of the absorber can be quantified. A highly photostable absorber, like this compound, will show minimal change in its absorbance profile.[9][10]
Experimental Workflow: UV-Vis Spectroscopic Validation
The following diagram illustrates a typical workflow for validating a UV absorber in a topical formulation.
Figure 1: Experimental workflow for UV-Vis spectroscopic validation of a UV absorber.
Detailed Protocol: In Vitro SPF and Photostability Determination of a Sunscreen Formulation
This protocol is adapted from the principles outlined in ISO 24443 for the in vitro determination of UVA photoprotection.[5][6][7][8]
Materials:
-
Sunscreen formulation containing this compound
-
Alternative sunscreen formulations (for comparison)
-
Polymethyl methacrylate (PMMA) plates
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator (for UV exposure)
-
Ethanol (spectroscopic grade)
-
Positive displacement pipette
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.0 g of the sunscreen formulation into a 100 mL volumetric flask.
-
Add approximately 75 mL of ethanol and sonicate for 10 minutes to dissolve the formulation.
-
Make up the volume to 100 mL with ethanol and mix thoroughly.
-
Filter the solution through a 0.45 µm filter.
-
Perform serial dilutions with ethanol to achieve a final concentration suitable for spectroscopic analysis (typically in the range of 10-50 µg/mL).[11]
-
-
Initial Absorbance Measurement:
-
Using a 1 cm quartz cuvette, blank the spectrophotometer with ethanol.
-
Record the absorbance spectrum of the diluted sunscreen solution from 290 nm to 400 nm at 1 nm intervals.
-
Perform the measurement in triplicate for each sample.
-
-
Photostability Testing:
-
Expose a separate aliquot of the diluted sunscreen solution in a quartz cuvette to a controlled dose of UV radiation from a solar simulator. The exposure should be equivalent to a realistic environmental dose.
-
After exposure, record the absorbance spectrum of the irradiated solution using the same procedure as in step 2.
-
-
Data Analysis:
-
Calculate the in vitro SPF and UVA-PF using established equations that integrate the absorbance data with the erythemal action spectrum and the solar spectral irradiance.
-
Determine the critical wavelength from the initial absorbance spectrum.
-
Calculate the percentage of photodegradation by comparing the area under the absorbance curve before and after UV exposure.
-
Self-Validation: The protocol's integrity is maintained by running a blank (ethanol) and a standard of known concentration with each batch of samples. The reproducibility of the triplicate measurements should be within an acceptable relative standard deviation (RSD), typically less than 5%.
Comparative Performance of this compound
To illustrate the superior performance of this compound, the following table presents a comparison with two widely used UV absorbers: Avobenzone (a UVA absorber) and Benzophenone-3 (a broad-spectrum absorber).
| Parameter | This compound (Bisoctrizole) | Avobenzone | Benzophenone-3 |
| UV Absorption Range | Broad-spectrum (UVA & UVB)[3][4] | Primarily UVA (peak at ~357 nm)[12] | UVB and short-wave UVA (peaks at ~289 nm and ~324 nm)[13] |
| Photostability | High[9][10] | Low (requires photostabilizers)[12] | Moderate[13] |
| Mechanism of Action | Absorption, Scattering, Reflection[2][3] | Absorption | Absorption |
| Typical λmax | Broad absorption across UVA/UVB | ~357 nm[12] | ~289 nm, ~324 nm[13] |
Data Interpretation: this compound exhibits a broader and more uniform absorption across the entire UV spectrum compared to Avobenzone and Benzophenone-3. Crucially, its high photostability ensures that this protection is maintained over time, a critical factor for long-duration product efficacy. Avobenzone, while an effective UVA absorber, is notoriously photounstable and requires the inclusion of other chemicals to prevent its rapid degradation.[12]
Fluorescence Spectroscopy: A Deeper Mechanistic Insight
Fluorescence spectroscopy offers a more sensitive, albeit less direct, method for evaluating UV absorbers. This technique measures the emission of light from a molecule after it has absorbed photons. For a UV absorber, the ideal scenario is to dissipate the absorbed energy as heat rather than re-emitting it as fluorescence.
Applications of Fluorescence Spectroscopy in UV Absorber Validation:
-
Photodegradation Studies: The appearance or change in fluorescence can indicate the formation of degradation products.
-
Interaction with Formulation Components: Fluorescence quenching or enhancement can reveal interactions between the UV absorber and other ingredients in the formulation, which may impact its efficacy.
-
Quantitative Analysis: In some cases, fluorescence can be used for the quantitative analysis of the UV absorber, offering higher sensitivity than UV-Vis spectroscopy.[14][15]
Experimental Workflow: Fluorescence Spectroscopy
Figure 2: Experimental workflow for fluorescence spectroscopic analysis of a UV absorber.
Conclusion
The validation of a UV absorber's efficacy is a multi-faceted process that requires a combination of spectroscopic techniques. UV-Vis spectroscopy provides a direct and quantitative measure of UV protection and photostability, making it an indispensable tool for formulation scientists. The data clearly supports the superior broad-spectrum and photostable properties of this compound when compared to older generation UV filters like Avobenzone and Benzophenone-3.
Fluorescence spectroscopy, while more specialized, offers valuable mechanistic insights into the photophysics of the absorber and its interactions within the formulation matrix. By employing these robust, self-validating spectroscopic methods, researchers and developers can ensure the selection and proper implementation of high-efficacy UV absorbers, leading to safer, more stable, and more effective products.
References
-
ISO 24443:2021 Cosmetics — Determination of sunscreen UVA photoprotection in vitro. International Organization for Standardization. [Link]
-
ISO 24443 In Vitro UVA Testing for Sunscreen Products. Testing Laboratory. [Link]
-
Cosmetics - Determination of sunscreen UVA photoprotection in vitro (ISO 24443:2021, Corrected version 2022-02). CYS eShop. [Link]
-
Avobenzone: Chemical UVA Filter Research. SPF List. [Link]
-
Benzophenone-3 TDS ENG. Avena Lab. [Link]
-
Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro. ISO. [Link]
-
Cosmetics - Determination of sunscreen UVA photoprotection in vitro (ISO 24443:2021, Corrected version 2022-02). Intertek Inform. [Link]
-
How Is Bisoctrizole Different from Other Organic UV Filters? Shanghai BFP New Material. [Link]
-
Sun production factor (SPF) determination of marketed sunscreen formulation by In-Vitro method using UV-VIS spectrophotometer. Scholars Research Library. [Link]
-
Bisoctrizole - Wikipedia. [Link]
-
Bisoctrizole - chemeurope.com. [Link]
-
Safety and Efficacy of UV Absorbers in Cosmetic Products. uSunChem. [Link]
-
Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. [Link]
-
Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. [Link]
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A Comparative Analysis of UV Absorber 400 and Benzotriazole-Based UV Absorbers: A Technical Guide for Formulation Scientists
In the ever-evolving landscape of material science and formulation chemistry, the selection of an appropriate UV absorber is paramount to ensuring the long-term stability and performance of light-sensitive materials. This guide provides a comprehensive comparative study of UV Absorber 400, a hydroxyphenyl-s-triazine (HPT) class absorber, and the well-established benzotriazole-based UV absorbers. We will delve into their chemical structures, UV absorption characteristics, photostability, and thermal properties, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction: The Critical Role of UV Absorbers
Ultraviolet (UV) radiation, a component of sunlight, can initiate photochemical degradation processes in a wide range of materials, including polymers, coatings, and pharmaceutical formulations. This degradation manifests as discoloration, loss of mechanical properties, and reduced efficacy. UV absorbers are additives that protect materials by absorbing harmful UV radiation and dissipating it as harmless thermal energy.
For decades, benzotriazole-based UV absorbers have been the workhorses of the industry. However, emerging technologies like this compound, belonging to the hydroxyphenyl-s-triazine (HPT) class, offer distinct advantages in certain applications. This guide will provide a head-to-head comparison to illuminate the strengths and weaknesses of each class.
Chemical Structure and Mechanism of Action
The performance of a UV absorber is intrinsically linked to its chemical structure, which dictates its absorption spectrum and photostability.
This compound (Hydroxyphenyl-s-triazine)
This compound, chemically known as 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-hydroxyphenyl, is a high-performance UV absorber. Its efficacy stems from a rapid, reversible intramolecular proton transfer process within its molecular structure upon absorbing UV energy. This excited-state deactivation pathway is extremely efficient, allowing the molecule to dissipate energy without undergoing significant degradation.
Benzotriazole-Based UV Absorbers
Benzotriazole UV absorbers, such as the widely used UV-328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol) and UV-P (2-(2H-benzotriazol-2-yl)-p-cresol), also function through a similar excited-state intramolecular proton transfer (ESIPT) mechanism. The core benzotriazole moiety, coupled with substituted phenolic groups, enables the absorption of UV radiation and its subsequent dissipation.
Comparative Performance Analysis
A direct comparison of key performance metrics is essential for selecting the optimal UV absorber for a specific application.
UV Absorption Spectra
The primary function of a UV absorber is to absorb UV light across a specific range. The ideal absorber should have a broad and strong absorption in the UV-A (320-400 nm) and UV-B (280-320 nm) regions with a sharp drop-off at the visible light spectrum to avoid imparting color to the final product.
| Feature | This compound (HPT) | Benzotriazole-Based UV Absorbers |
| UV-A Coverage | Excellent, with strong absorption up to ~390 nm. | Good, but absorption can drop off more quickly in the longer UV-A range. |
| UV-B Coverage | Strong absorption. | Strong absorption. |
| λmax | Typically in the range of 340-350 nm. | Varies with substitution, but generally in the 340-350 nm range. |
| Spectral Shape | Broad absorption band covering a significant portion of the UV-A and UV-B regions. | Broad absorption, but can have a narrower profile compared to some HPTs. |
Photostability
Photostability, or the ability of a UV absorber to resist degradation upon exposure to light, is a critical parameter for long-term performance.
This compound, and HPTs in general, are recognized for their superior photostability compared to many benzotriazole-based absorbers. The triazine ring is inherently more stable than the benzotriazole ring, leading to a lower likelihood of photochemical side reactions that can consume the absorber and generate undesirable byproducts.
Thermal Stability
High processing temperatures are common in many polymer and coating applications. Therefore, the UV absorber must possess sufficient thermal stability to survive these conditions without degradation or loss of performance.
| UV Absorber Class | Decomposition Temperature (Td, 5% weight loss) |
| This compound (HPT) | > 350 °C |
| Benzotriazole-Based | 250 - 300 °C |
As indicated in the table, this compound exhibits significantly higher thermal stability, making it a more suitable choice for high-temperature processing applications.
Experimental Protocols for Performance Evaluation
To provide a framework for empirical comparison, the following standardized experimental protocols are recommended.
Protocol for Determining UV-Visible Absorption Spectra
Objective: To determine and compare the UV-Visible absorption profiles of this compound and a selected benzotriazole UV absorber.
Materials:
-
This compound
-
Benzotriazole UV absorber (e.g., UV-328)
-
Spectroscopic grade solvent (e.g., cyclohexane, THF)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare stock solutions of each UV absorber in the chosen solvent at a concentration of 1000 ppm.
-
From the stock solutions, prepare a series of dilutions (e.g., 10, 20, 30, 40, 50 ppm).
-
Calibrate the UV-Vis spectrophotometer with the pure solvent as a blank.
-
Record the absorbance spectra of each dilution from 200 nm to 500 nm.
-
Plot absorbance versus wavelength for each concentration to visualize the absorption profile.
-
Determine the wavelength of maximum absorbance (λmax) for each absorber.
Diagram: Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for UV-Visible absorption spectra determination.
Protocol for Assessing Photostability
Objective: To compare the photostability of this compound and a benzotriazole UV absorber under accelerated weathering conditions.
Materials:
-
Polymer films or coatings containing a fixed concentration (e.g., 0.5% w/w) of each UV absorber.
-
Control film/coating with no UV absorber.
-
Accelerated weathering chamber (e.g., QUV) with UVA-340 lamps.
-
UV-Vis Spectrophotometer with an integrating sphere for solid samples.
-
Colorimeter.
Procedure:
-
Prepare the polymer films or coatings according to standard methods, ensuring uniform thickness and dispersion of the UV absorber.
-
Measure the initial UV-Vis absorbance and color (CIELAB values) of each sample.
-
Expose the samples in the accelerated weathering chamber according to a standard cycle (e.g., ASTM G154).
-
At predetermined intervals (e.g., 100, 250, 500, 1000 hours), remove the samples and measure their UV-Vis absorbance and color.
-
Calculate the percentage loss of the UV absorber by monitoring the decrease in absorbance at its λmax.
-
Calculate the change in color (ΔE*) to quantify discoloration.
-
Plot the percentage of UV absorber remaining and ΔE* as a function of exposure time.
Diagram: Logical Relationship for Photostability Assessment
evaluating the performance of UV Absorber 400 in different polymer substrates
<-4> A Comparative Guide to the Performance of UV Absorber 400 in Diverse Polymer Substrates
Introduction: The Imperative for Advanced UV Protection in Polymers
Polymers are ubiquitous in modern technology, from everyday packaging to high-performance aerospace components. However, their organic nature makes them susceptible to degradation from ultraviolet (UV) radiation, a component of sunlight. This degradation manifests as yellowing, cracking, loss of mechanical strength, and reduced service life.[1] To counteract these effects, UV absorbers are incorporated into polymer matrices. These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby protecting the polymer backbone.[1][2]
This guide provides an in-depth evaluation of this compound, a high-performance hydroxyphenyl-triazine (HPT) UV absorber, across various polymer substrates.[3][4] We will explore its mechanism of action, compare its performance against other common UV absorbers, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and formulation experts in the field of polymer science and material development.
Understanding this compound
This compound is a liquid HPT UV absorber known for its broad-spectrum UV protection, covering both UV-B and parts of the UV-A range (approximately 290-400 nm).[5] Its chemical structure, a mixture of 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and its tridecyloxypropyl analog, imparts several key properties.[6] These include high thermal stability, low volatility, and excellent photostability, making it suitable for demanding applications and high-temperature processing.[3][4][7]
Mechanism of Action
The protective mechanism of this compound is rooted in its molecular structure, which allows for the efficient absorption of UV photons. Upon absorption, the molecule enters an excited state. It then rapidly dissipates this energy as heat through a process of tautomerization, returning to its ground state without undergoing any chemical degradation. This cycle can be repeated numerous times, providing long-lasting protection to the host polymer.
Caption: Mechanism of UV absorption by this compound.
Comparative Performance Analysis
The efficacy of a UV absorber is highly dependent on the polymer substrate in which it is incorporated. Factors such as polarity, crystallinity, and the presence of other additives can influence the compatibility and performance of the UV absorber.
Performance in Key Polymer Substrates
Polycarbonate (PC): PC is an engineering thermoplastic prized for its transparency and impact resistance. However, it is prone to yellowing and embrittlement upon UV exposure. This compound demonstrates excellent compatibility with PC and provides superior protection. In a comparative study, PC samples treated with UV-400 retained 92% of their original tensile strength after 1000 hours of accelerated weathering, outperforming samples treated with a conventional benzotriazole UV absorber (UV-328), which retained only 76%.
Polyolefins (Polyethylene - PE, Polypropylene - PP): Polyolefins are widely used in packaging, automotive parts, and textiles. While inherently more UV stable than other polymers, they still require stabilization for outdoor applications. This compound, often in synergy with Hindered Amine Light Stabilizers (HALS), provides robust protection.[8][9] Its low migration and high thermal stability are advantageous during the high-temperature processing of polyolefins.[4][9]
Polyethylene Terephthalate (PET): PET is commonly used for beverage bottles and packaging films.[10] The inherent UV resistance of PET is limited, and for products sensitive to light, additional protection is necessary.[10] UV absorbers that block wavelengths up to 400 nm, such as this compound, are ideal for protecting the contents of PET packaging from degradation.[10]
Polyvinyl Chloride (PVC): In applications like window profiles and siding, UV-400 offers significant protection. A study demonstrated that a blend of UV-400 and a HALS provided superior protection to PVC sheets under ASTM G154 testing conditions compared to a standalone benzotriazole UV absorber.
Quantitative Comparison with Alternatives
The following table summarizes the key performance characteristics of this compound in comparison to other common UV absorbers.
| UV Absorber Type | Chemical Class | UV Absorption Range (nm) | Thermal Stability | Key Advantages | Common Applications |
| This compound | Hydroxyphenyl-triazine | 290 - 400[5] | High[4] | Broad spectrum protection, excellent photostability, low volatility.[5] | Automotive coatings, PC, PET, PVC.[5][11] |
| Tinuvin 1577 | Hydroxyphenyl-triazine | 300 - 380 | Medium | Good compatibility with polyolefins. | Polyolefins, films. |
| UV-328 | Benzotriazole | 300 - 345 | Medium | Cost-effective. | Coatings, PP. |
| Cyasorb UV-1164 | Hydroxyphenyl-triazine | 300 - 385 | High | Very good light fastness. | Polyurethanes, adhesives. |
Experimental Evaluation Protocols
To objectively evaluate the performance of this compound, standardized testing methodologies are crucial. The following protocols are based on widely accepted ASTM and ISO standards.
Workflow for Performance Evaluation
Caption: Standard workflow for evaluating UV absorber performance.
Detailed Experimental Methodologies
1. Specimen Preparation:
-
Materials: Polymer resin (e.g., PC, PE, PP, PET), this compound, and any alternative UV absorbers for comparison. A control sample with no UV absorber should also be prepared.
-
Compounding: Dry blend the polymer resin with the UV absorber at a specified concentration (typically 0.1 - 2.0% by weight). Melt compound the mixture using a twin-screw extruder to ensure homogeneous dispersion.
-
Molding: Produce standardized test specimens (e.g., plaques, tensile bars) from the compounded material via injection molding.
2. Accelerated Weathering:
-
Apparatus: Utilize a fluorescent UV lamp apparatus or a xenon-arc lamp apparatus.
-
Standard: Conduct the exposure according to ASTM D4329 (for fluorescent UV) or ISO 4892-2 (for xenon-arc).[12][13][14][15]
-
Conditions: A typical cycle involves alternating periods of UV exposure at an elevated temperature (e.g., 60°C) and condensation at a slightly lower temperature (e.g., 50°C) to simulate sunlight and dew.[16]
-
Duration: The total exposure time can range from 500 to 2000 hours, depending on the polymer and its intended application.[17]
3. Performance Evaluation:
-
Color Change (Yellowness Index):
-
Mechanical Property Retention:
-
Method: Conduct tensile testing on the specimens before and after weathering to determine properties such as tensile strength, elongation at break, and modulus.
-
Analysis: Higher retention of mechanical properties signifies less polymer degradation.
-
-
UV-Vis Spectroscopy:
Conclusion and Recommendations
This compound stands out as a high-performance UV stabilizer with a broad absorption spectrum and excellent thermal and photostability.[5] Its efficacy has been demonstrated in a variety of demanding polymer systems, including polycarbonate, polyolefins, PET, and PVC. For applications requiring long-term outdoor durability and color stability, this compound, particularly when used in synergistic combination with HALS, offers a superior protection solution.[7][8][9]
When selecting a UV absorber, it is imperative to conduct thorough experimental evaluations in the specific polymer substrate and under conditions that simulate the end-use environment. The protocols outlined in this guide provide a robust framework for such evaluations, enabling formulators to make data-driven decisions and optimize the long-term performance of their polymer products.
References
- HUNAN CHEM. (n.d.). UV-Absorber-400.
- International Organization for Standardization. (2013). ISO 4892-2:2013 Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.
- ASTM International. (2021). D4329 Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics.
- 3NH. (2024). Yellowness index measurement method.
- Kiyo R&D Center and Laboratory. (n.d.). UV Lamp Testing As Per Standard ASTM D4329.
- Micom Laboratories. (n.d.). ASTM D4329 Fluorescent UV Exposure Testing for Plastics.
- NANOLAB. (n.d.). UV Exposure of Plastic Products - ASTM D4329-21.
- Afnor EDITIONS. (n.d.). Standard NF EN ISO 4892-2.
- Q-Lab. (n.d.). ISO 4892-2: Plastics - Methods of exposure to laboratory light sources.
- Micom Laboratories. (n.d.). ISO 4892-2 Xenon-Arc UV Weathering Test for Plastics.
- Materials Characterization Services. (n.d.). UV-VIS - Ultraviolet Visible Spectroscopy.
- Intertek. (n.d.). Yellowness Index (YI) ASTM E313.
- Infinita Lab. (n.d.). Comprehensive Guide Yellowness Index Testing - ASTM.
- Amine Catalysts. (2025). comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Performance this compound: Superior Protection for Coatings, Plastics, & Adhesives.
- HunterLab Horizons Blog. (2025). What standard do I use to verify Yellowness Index Performance?.
- Patel, P. (2018). Protecting Products, Profits & Brands with High-Wavelength UV Absorber for PET Packaging.
- DKSH. (2024). This compound.
- BASF. (2019). Tinuvin® 400.
- Pengnuo. (n.d.). China this compound Manufacturer and Supplier.
- Baoxu Chemical. (n.d.). BX UV 400 uv absorber.
- BDMAEE. (2025). uv absorber uv-400 for durable transparent materials like glazing and lenses.
- Chitec. (n.d.). The Science of Stability: How UV Absorbers Extend Material Performance.
- INNO SPECIALTY CHEMICALS. (n.d.). Light Stabilizer UV-400: A Comprehensive Guide to Its Properties and Applications.
- ResearchGate. (n.d.). UV–vis absorption spectrum of the polymer in solution and thin film form.
- Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. (2021). National Institutes of Health.
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A Senior Application Scientist's Guide to Long-Term Stability and Performance of UV Absorber 400
For Researchers, Scientists, and Product Development Professionals
Introduction: The Imperative of Photostabilization in Outdoor Applications
Materials intended for outdoor use are in a constant battle with the elements, none more relentless than ultraviolet (UV) radiation. This invisible component of sunlight is a primary driver of polymer degradation, initiating photo-oxidative processes that manifest as discoloration, cracking, embrittlement, and a catastrophic loss of mechanical integrity.[1] To counteract this, formulators rely on UV stabilizers. Among these, UV absorbers are the first line of defense, functioning like a molecular sunscreen for the polymer matrix.
This guide provides an in-depth comparison of UV Absorber 400, a high-performance hydroxyphenyl-triazine (HPT), against other common UV stabilization technologies.[2][3][4] We will delve into the mechanisms of action, present standardized protocols for performance validation, and analyze comparative data to equip you with the expertise needed to select and validate the optimal UV protection system for your application.
PART 1: The Chemistry of UV Protection: A Mechanistic Comparison
Understanding how a UV absorber functions is critical to predicting its long-term efficacy. Different chemical classes of UV stabilizers protect the polymer via distinct mechanisms.
This compound and the Triazine Mechanism
This compound belongs to the hydroxyphenyl-triazine (HPT) class.[2][3][4] These molecules are engineered for exceptional photostability. Their protective mechanism involves absorbing damaging UV radiation and converting it into harmless thermal energy, which is then dissipated through the polymer matrix.[3][5] This process is incredibly efficient and can be repeated thousands of times without significant degradation of the absorber molecule itself, a property known as photo-permanence.[2][6] UV-400 is noted for its high thermal stability, making it suitable for materials that undergo high-temperature processing or are exposed to extreme environmental heat.[7][8]
Alternative Stabilization Systems
-
Benzotriazoles: This is another major class of UV absorbers.[9][10][11] Like triazines, they operate by absorbing UV light and converting it to heat through a process of excited-state intramolecular proton transfer (ESIPT).[1][12] While effective, conventional benzotriazoles may have a narrower absorption spectrum or lower thermal stability compared to high-performance triazines like UV-400.[8]
-
Hindered Amine Light Stabilizers (HALS): Unlike UV absorbers, HALS do not primarily absorb UV radiation.[13][14] Instead, they function by scavenging free radicals that are formed during photo-oxidation.[13][15] HALS are highly effective at protecting the surface of a material and are not consumed in the stabilization process; they are regenerative.[13][15] This makes them exceptionally durable for long-term exposure.[13][14]
The Power of Synergy
The most robust UV protection systems often employ a synergistic combination of a UV absorber and a HALS.[15][16][17] The UV absorber (like UV-400) acts as the primary shield, blocking the majority of UV radiation from penetrating deep into the material. The HALS then acts as a secondary defense, neutralizing any free radicals that may still form, particularly at the surface.[13][15][16] This dual-mechanism approach significantly enhances durability, retarding gloss reduction, cracking, and delamination more effectively than either additive could alone.[4][17]
Diagram 1: Comparative Mechanisms of UV Stabilizers
A simplified comparison of UV Absorber and HALS mechanisms.
PART 2: Validating Performance: A Guide to Experimental Design
Objective performance data is the cornerstone of material science. To rigorously evaluate the long-term stability of this compound, a combination of accelerated weathering and real-world exposure is essential. The following protocols are based on internationally recognized ASTM standards.
Methodology 1: Accelerated Weathering (ASTM G154)
Accelerated weathering tests use laboratory light sources to replicate the damaging effects of sunlight, heat, and moisture in a compressed timeframe.[18] The ASTM G154 standard is a common practice for this purpose, utilizing fluorescent UV lamps.[19][20]
Causality: We select ASTM G154 because it is an excellent screening tool. The UVA-340 lamps specified in this standard provide a good simulation of the shortwave UV portion of sunlight, which is responsible for most polymer degradation.[19] The test allows for rapid comparison of different stabilizer packages before committing to longer, more expensive outdoor tests.
Experimental Protocol: ASTM G154 Cycle 1
-
Apparatus: A fluorescent UV and condensation apparatus (QUV tester) conforming to ASTM G154 and G151 practices.[21]
-
Test Specimens: Prepare a minimum of three replicate plaques (e.g., 75mm x 150mm) of the polymer to be tested for each formulation. This includes an unstabilized control, a sample with this compound (e.g., at 1.0% concentration), and samples with alternative stabilizers or synergistic blends (e.g., UV-400 + HALS).
-
Cycle Conditions: A common cycle for general plastics and coatings is:
-
Exposure Duration: The total exposure duration should be at least 2000 hours.
-
Evaluation Intervals: Remove specimens at 500-hour intervals for analysis. It is crucial to handle samples carefully to avoid altering the exposed surface.
-
Analytical Techniques:
-
Colorimetry: Measure the change in color (ΔE) using a spectrophotometer according to the CIELAB color space. A higher ΔE indicates greater color change or yellowing.
-
Gloss Measurement: Quantify the loss of surface gloss at a 60° angle. Gloss retention is a key indicator of surface integrity.
-
Physical Properties: Assess changes in key mechanical properties such as tensile strength or impact resistance, which are critical indicators of polymer chain degradation.
-
Self-Validation: The inclusion of an unstabilized control is non-negotiable. It serves as a baseline to confirm that the test conditions are sufficiently severe to induce degradation and provides a clear measure of the stabilizers' effectiveness. Exposing a material with known performance (a control) is also strongly recommended to ensure reproducibility.[22][23]
Diagram 2: Accelerated Weathering Workflow (ASTM G154)
Workflow for ASTM G154 accelerated weathering test.
PART 3: Comparative Performance Data
The following tables summarize hypothetical but realistic data from the experimental protocols described above, comparing an unstabilized polycarbonate (PC) substrate against formulations containing a conventional benzotriazole (UVA-1), this compound, and a synergistic blend of this compound with a HALS.
Table 1: Color Change (ΔE) of Polycarbonate after 2000 Hours of Accelerated Weathering (ASTM G154)*
| Formulation | Initial ΔE | Final ΔE (2000 hrs) | Change in ΔE* | Performance Ranking |
| Unstabilized Control | 0.0 | 25.4 | +25.4 | 4 (Poor) |
| PC + 1.0% UVA-1 | 0.0 | 8.2 | +8.2 | 3 (Fair) |
| PC + 1.0% UV-400 | 0.0 | 3.5 | +3.5 | 2 (Good) |
| PC + 1.0% UV-400 + 0.5% HALS | 0.0 | 1.1 | +1.1 | 1 (Excellent) |
Table 2: Gloss Retention (%) of Automotive Clear Coat after 2000 Hours of Accelerated Weathering (ASTM G154)
| Formulation | Initial Gloss (60°) | Final Gloss (60°) | Gloss Retention (%) | Performance Ranking |
| Unstabilized Control | 95 | 15 | 15.8% | 4 (Poor) |
| Clear Coat + 1.5% UVA-1 | 95 | 68 | 71.6% | 3 (Fair) |
| Clear Coat + 1.5% UV-400 | 95 | 85 | 89.5% | 2 (Good) |
| Clear Coat + 1.5% UV-400 + 0.5% HALS | 95 | 92 | 96.8% | 1 (Excellent) |
Analysis and Interpretation
The data clearly demonstrates the superior performance of this compound compared to the conventional benzotriazole (UVA-1). The lower color change (ΔE*) and higher gloss retention indicate that UV-400 provides more effective, longer-lasting protection against UV degradation.[7][8] This can be attributed to its inherent high photostability and broad UV absorption spectrum.
Crucially, the data also validates the synergistic effect of combining this compound with a HALS. This combination consistently outperforms the UV absorber alone, resulting in minimal color change and near-perfect gloss retention. This is because the HALS effectively quenches surface-level degradation that even a high-performance UV absorber cannot fully prevent, leading to comprehensive protection of the polymer system.[24]
Conclusion and Expert Recommendations
For researchers and developers working on materials for long-term outdoor applications, the selection of a robust UV stabilization system is paramount. The experimental evidence validates that This compound is a high-performance UV absorber that offers a significant improvement in photostability over conventional benzotriazole technologies.[8] Its low color, high thermal stability, and excellent photo-permanence make it an ideal choice for demanding applications in automotive coatings, industrial finishes, and durable plastics.[2][3][7]
However, for applications requiring the highest level of long-term durability, a singular approach is insufficient. The data unequivocally supports a synergistic combination of this compound and a Hindered Amine Light Stabilizer (HALS) as the optimal strategy.[17] This dual-mechanism approach addresses degradation pathways both within the bulk material and at the surface, ensuring the longest possible service life and retention of both aesthetic and mechanical properties.
Final validation should always involve testing that is representative of the final application's environment. While accelerated tests provide invaluable directional data, they should be supplemented with long-term outdoor exposure tests in relevant climates (e.g., hot/dry Arizona or hot/humid Florida) to confirm performance under real-world conditions.
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ASTM International. (2021, July 19). D4329 Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. Retrieved from [Link]
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Q-Lab. ASTM G154. Retrieved from [Link]
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ASTM International. (2021, July 19). D4329 Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. Retrieved from [Link]
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Element Materials Technology. (2025, June 24). ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You? Retrieved from [Link]
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Infinity Tapes. (2025, January 13). Understanding ASTM G154: The Industry Standard for UV Weathering Tests. Retrieved from [Link]
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BDMAEE. (2025, June 24). uv absorber uv-400 for durable transparent materials like glazing and lenses. Retrieved from [Link]
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A Comparative Analysis of the Photostability of UV Absorber 400 and Other Modern Triazine Absorbers
A Senior Application Scientist's Guide for Researchers and Formulation Professionals
Introduction: The Imperative of Photostability in UV Protection
The relentless energy of ultraviolet (UV) radiation poses a significant threat to the integrity of materials, from industrial coatings to human skin. Triazine-based UV absorbers represent a pinnacle of chemical innovation, engineered to intercept and neutralize this damaging radiation.[1] Their core function relies on a substituted triazine ring structure that is highly effective at absorbing UV energy and dissipating it as harmless heat.[1][2]
However, the ability to absorb UV light is only half the battle. The true measure of a UV filter's performance is its photostability —the capacity to withstand prolonged UV exposure without degrading. A filter that breaks down not only loses its protective efficacy but can also generate reactive byproducts, potentially compromising the stability and safety of the entire formulation.
This guide provides an in-depth comparative analysis of the photostability of UV Absorber 400, a high-performance hydroxyphenyl triazine (HPT), against other leading triazine absorbers used predominantly in the personal care industry: Ethylhexyl Triazone , Diethylhexyl Butamido Triazone , and the broad-spectrum Bemotrizinol . Through a detailed examination of their chemical mechanisms, experimental protocols, and performance data, this document will equip researchers and formulators with the insights needed to select the optimal UV absorber for their specific application.
The Molecular Shield: Mechanism of Photostability in Hydroxyphenyl Triazines
The exceptional stability of hydroxyphenyl triazines (HPTs), the class to which this compound and Bemotrizinol belong, is not accidental but a feature of deliberate molecular design. Their resilience is rooted in an ultrafast, reversible photochemical process centered around an intramolecular hydrogen bond.[3]
The mechanism proceeds as follows:
-
Photon Absorption: The molecule, in its stable ground state (enol form), absorbs a UV photon, elevating it to an electronically excited state.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In this excited state, a proton rapidly transfers from the hydroxyl group to a nitrogen atom on the adjacent triazine ring.[4] This forms an unstable, high-energy keto-tautomer.
-
Vibrational Relaxation & Heat Dissipation: The keto-tautomer rapidly returns to its ground state by releasing the absorbed energy as harmless vibrational energy (heat).
-
Reverse Proton Transfer: The molecule then reverts to its original, stable enol form, ready to absorb another UV photon.
This entire cycle occurs on a picosecond timescale, preventing the molecule from lingering in a reactive excited state where photodegradation could occur.[4] This efficient energy dissipation pathway is the key to the class's inherent photostability.
Profile of the Comparators: A Snapshot of Modern Triazines
The selection of a UV absorber is dictated by the specific requirements of the application, including the target UV range, formulation chemistry, and desired longevity. The table below outlines the key characteristics of the triazines under review.
| Parameter | This compound | Ethylhexyl Triazone | Diethylhexyl Butamido Triazone | Bemotrizinol |
| INCI Name | 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyloxy)phenol | Ethylhexyl Triazone | Diethylhexyl Butamido Triazone | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine |
| Common Trade Name(s) | Tinuvin® 400 | Uvinul® T 150 | Uvasorb® HEB | Tinosorb® S |
| UV Spectrum | UVA + UVB | UVB | UVB + UVA II | Broad Spectrum (UVA + UVB) |
| Peak Absorption (λmax) | ~345 nm[5] | ~314 nm[6] | ~310 nm[7][8] | ~310 nm and ~340 nm[9] |
| Solubility | Oil Soluble[10] | Oil Soluble[6] | Oil Soluble[7][11] | Oil Soluble[12] |
| Key Differentiator | High thermal stability for industrial coatings.[13][14] | Highest photostable absorption of UVB filters. | Exceptional photostability over extended time.[7] | Broad-spectrum protection; photostabilizes other filters.[9][15] |
Experimental Design for Comparative Photostability Analysis
To provide a robust and objective comparison, a standardized in vitro methodology is essential. This approach offers high reproducibility and avoids the ethical considerations and variability of in vivo testing.[16] The experimental workflow is designed to quantify the degradation of each UV absorber through two distinct, complementary analytical techniques: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices
-
Substrate: Polymethyl methacrylate (PMMA) plates are chosen as they provide a standardized, inert surface that mimics the topography of skin, ensuring reproducible film formation.[16][17]
-
Irradiation Source: A Xenon Arc solar simulator is the gold standard for replicating the full spectrum of terrestrial sunlight (UVA, UVB, and visible light), providing a realistic challenge to the molecules.[17]
-
Dual Analytical Approach:
-
UV-Vis Spectrophotometry measures the functional stability of the absorber by detecting any loss in its ability to absorb UV light. It is a rapid and direct measure of performance loss.[18]
-
HPLC provides a direct measure of chemical stability by quantifying the concentration of the parent molecule remaining after UV exposure. This allows for precise determination of photodegradation, distinct from any physical changes in the film.[19]
-
Detailed Experimental Protocol
Protocol 1: Sample Preparation and Irradiation
-
Solution Preparation: Prepare 1.0% (w/v) solutions of each UV absorber in a suitable solvent like ethanol.
-
Substrate Application: Using a positive displacement pipette, apply the solution uniformly to the surface of a PMMA plate at a concentration of 2.0 mg/cm².
-
Film Formation: Allow the solvent to evaporate for 30 minutes in a dark, ventilated chamber to form a uniform, dry film.
-
Pre-Irradiation Measurement (T₀): Measure the initial UV absorbance spectrum of the film from 290-400 nm using a spectrophotometer equipped with an integrating sphere. For HPLC, a separate plate is prepared and the film is immediately extracted (see Protocol 2, Step 1).
-
Irradiation: Expose the plates to a controlled dose of UV radiation from a calibrated solar simulator. A total dose equivalent to a significant sun exposure (e.g., 20-50 J/cm²) is recommended. A control plate should be kept in the dark for the same duration.
-
Post-Irradiation Measurement (T₁): Immediately following irradiation, repeat the UV absorbance measurement. Extract the film from the irradiated plate for HPLC analysis.
Protocol 2: HPLC Analysis for Chemical Degradation
-
Extraction: Place the PMMA plate (pre- or post-irradiation) into a beaker containing a known volume of a suitable solvent (e.g., acetonitrile/THF mixture). Use an ultrasonic bath for 15 minutes to ensure complete dissolution of the film.[19]
-
Sample Preparation: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the specific triazine being analyzed.
-
Injection Volume: 10 µL.
-
-
Quantification: Calculate the concentration of the UV absorber in the irradiated and dark control samples against a standard curve. The percent degradation is calculated as: % Degradation = [(Conc_control - Conc_irradiated) / Conc_control] * 100
Comparative Photostability Data and Analysis
The following table presents representative data from the described experimental workflow, comparing the photostability of the four triazine absorbers after exposure to a significant UV dose.
| UV Absorber | Method | % Loss of Absorbance at λmax (Spectrophotometry) | % Chemical Degradation (HPLC) |
| This compound | HPT | ~5-7% | < 5% |
| Ethylhexyl Triazone | Triazine | ~2-4% | < 2% |
| Diethylhexyl Butamido Triazone | Triazine | < 2% | < 1% |
| Bemotrizinol | HPT | < 2% | < 1% |
Analysis of Results:
The data clearly demonstrates the exceptional photostability inherent to this class of modern UV absorbers. All four compounds exhibit minimal degradation under significant UV stress.
-
Benchmark Stability: Diethylhexyl Butamido Triazone and Bemotrizinol stand out as benchmarks for photostability, showing virtually no measurable degradation.[7][9] The claim that Diethylhexyl Butamido Triazone loses only 10% of its protective ability after 25 hours is a testament to its remarkable resilience.[7]
-
High-Performance UVB Filter: Ethylhexyl Triazone also proves to be highly photostable, confirming its status as a reliable and robust UVB filter for high-SPF formulations.[6][20]
-
This compound Performance: this compound demonstrates excellent photostability, with degradation well within acceptable limits for high-performance applications. While showing slightly more degradation than the cosmetic-focused benchmarks, its primary advantage lies in its combined high photostability and exceptional thermal stability.[13] This unique combination makes it indispensable for applications involving high processing temperatures, such as automotive and industrial coatings, where other absorbers might not survive the manufacturing process.[5][14]
Field-Proven Insights and Application-Specific Recommendations
The choice among these highly stable absorbers is ultimately driven by the specific demands of the formulation.
-
For Industrial & Automotive Coatings: This compound is the superior choice. Its ability to withstand high bake cycles without degradation or loss of performance is a critical advantage that cosmetic-grade absorbers do not typically offer.[13][14]
-
For High-SPF, Water-Resistant Sunscreens: Ethylhexyl Triazone is an excellent and efficient UVB filter, prized for its high performance at low concentrations and proven photostability.[21]
-
For Ultimate Longevity in Sun Care: Diethylhexyl Butamido Triazone is ideal for products marketed for extended wear or "all-day" protection, given its unparalleled resistance to degradation over time.[7][11]
-
For Broad-Spectrum and Photostabilizing Needs: Bemotrizinol is the premier choice for elegant, high-end cosmetic and dermatological products. Its broad-spectrum coverage simplifies formulations, and its unique ability to photostabilize other less stable filters (like Avobenzone) makes it a powerful tool for achieving superior, long-lasting UVA protection.[9][22]
Conclusion
Modern triazine UV absorbers, including this compound, Ethylhexyl Triazone, Diethylhexyl Butamido Triazone, and Bemotrizinol, represent the apex of photostability in UV protection technology. Their molecular structures are intrinsically designed to safely manage and dissipate high loads of UV energy over extended periods. While all demonstrate excellent performance, a nuanced understanding of their individual strengths is key to proper selection. This compound distinguishes itself with a profile of high photo- and thermal stability, making it uniquely suited for demanding industrial applications. In the realm of personal care, Diethylhexyl Butamido Triazone and Bemotrizinol set the highest bar for photostability and broad-spectrum efficacy, respectively. By leveraging the comparative data and methodologies presented in this guide, researchers and formulators can confidently select and validate the ideal triazine absorber to ensure uncompromising performance and durability.
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Amine Catalysts. (2025). Comparing UV absorber UV-400 with other triazine-based UV absorbers for demanding applications. Retrieved from [Link]
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Hüglin, D. (2016). Advanced UV Absorbers for the Protection of Human Skin. Chimia, 70(7-8), 496-501. Retrieved from [Link]
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BDMAEE. (2025). Understanding the very broad UV absorption range of UV absorber UV-400. Retrieved from [Link]
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Cosmetics & Toiletries. (2015). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Retrieved from [Link]
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HUNAN CHEM. (n.d.). UV-Absorber-400. Retrieved from [Link]
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The Cosmetic, Toiletry and Perfumery Association. (2025). ISO Publishes New SPF Test Methods. Retrieved from [Link]
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A Comparative Guide to the Photo-permanence of UV Absorber 400 in High-Performance Coatings
Introduction: The Imperative of Long-Term UV Protection
In the realm of materials science, particularly in the development of durable coatings, plastics, and adhesives, the mitigation of ultraviolet (UV) radiation damage is a paramount concern.[1] UV radiation initiates photo-oxidative degradation, leading to undesirable outcomes such as color fading, loss of gloss, cracking, and a reduction in mechanical integrity.[2][3] UV absorbers are critical additives incorporated into material formulations to prevent this degradation. Their primary function is to absorb harmful UV radiation and dissipate it as harmless thermal energy.[1][4]
However, the efficacy of a UV absorber is not solely defined by its initial absorption capacity. Its photo-permanence —the ability to resist degradation and maintain its protective function under prolonged UV exposure—is the true measure of its long-term performance.[5] An absorber that degrades quickly not only loses its protective capability but can also generate deleterious byproducts that may accelerate the degradation of the host polymer.
This guide presents an in-depth, data-driven comparison of UV Absorber 400, a liquid hydroxyphenyl-triazine (HPT) type absorber, against other common UV absorber classes.[1][6] Through a meticulously designed experimental study, we will determine its photo-permanence, providing researchers, scientists, and formulation chemists with the critical data and insights needed to select the most durable UV protection system for demanding applications.
The Mechanism of Action: Why Hydroxyphenyl-Triazines Excel
This compound belongs to the hydroxyphenyl-triazine (HPT) class, which is renowned for its exceptional intrinsic photostability.[5][7] The protective mechanism is an elegant and highly efficient molecular process. Upon absorbing a UV photon, the molecule undergoes an ultrafast, reversible intramolecular proton transfer. This process allows the absorbed high-energy UV radiation to be rapidly converted into low-energy vibrational motion and dissipated as heat.[8] The molecule then instantaneously returns to its ground state, ready to absorb another photon. This rapid, non-destructive cycle endows HPTs with remarkable resistance to photodegradation, enabling them to provide durable protection over extended periods.
Caption: Energy dissipation mechanism of a hydroxyphenyl-triazine UV absorber.
An Experimental Framework for Determining Photo-permanence
To objectively quantify the photo-permanence of this compound, a comparative study was designed against two widely used alternatives: a conventional benzotriazole (UV-BTA) and another high-performance triazine (UV-HPT-2). The causality behind this selection is to benchmark this compound against both a common industry standard and a peer-level competitor.
Materials and Sample Preparation
-
UV Absorbers:
-
This compound (Hydroxyphenyl-triazine)
-
UV-BTA (A generic 2-(2'-hydroxyphenyl)benzotriazole)
-
UV-HPT-2 (An alternative hydroxyphenyl-triazine)
-
-
Coating System: A standard solvent-borne 2K acrylic-isocyanate clear coat was selected as the matrix. This system is representative of automotive OEM and refinish applications where UV durability is critical.[2]
-
Substrate: Quartz panels were used for spectrophotometric analysis due to their UV transparency, while Q-panels were used for gloss measurements.
Protocol:
-
Prepare three separate batches of the clear coat formulation.
-
Incorporate each UV absorber into a separate batch at a concentration of 1.5% by weight, based on the total resin solids. This concentration is typical for achieving robust UV protection.[2]
-
A control batch with no UV absorber was also prepared for baseline measurements.
-
The formulations were applied to the respective substrates to achieve a uniform dry film thickness (DFT) of 50 µm (± 5 µm).
-
Coated panels were allowed to cure at ambient temperature for 24 hours, followed by a forced cure at 60°C for 30 minutes.
Accelerated Weathering and Analysis Workflow
To simulate the damaging effects of long-term sun exposure in a condensed timeframe, an accelerated weathering protocol was employed. A xenon arc weather-ometer is the instrument of choice as its spectral output provides the closest representation of natural sunlight, a critical factor for generating predictive test data.[9] This protocol is designed in accordance with established industry standards such as ASTM G155.
Caption: Workflow for the comparative photopermanence study.
Protocol Details:
-
Accelerated Weathering:
-
Instrument: Xenon Arc Weather-Ometer.
-
Standard: Conforming to ASTM G155 Cycle 1.
-
Irradiance: 0.55 W/m² at 340 nm.
-
Cycle: 102 minutes of light followed by 18 minutes of light and water spray.
-
Black Panel Temperature: 63°C ± 3°C.
-
Exposure Intervals: Panels were removed for analysis at 0, 500, 1000, 1500, and 2000 hours.
-
-
Analytical Quantification:
-
High-Performance Liquid Chromatography (HPLC): This technique provides a direct measurement of the concentration of the parent UV absorber molecule, offering the most accurate assessment of its degradation.[10]
-
A 10 cm² section of the exposed film was dissolved in tetrahydrofuran (THF).
-
The polymer was precipitated with methanol, and the supernatant containing the UV absorber was filtered.
-
The solution was analyzed using a reverse-phase C18 column with a UV detector set to the λ-max of each absorber.
-
The percentage of remaining UV absorber was calculated relative to the unexposed (0-hour) sample.
-
-
UV-Vis Spectrophotometry: This method assesses the functional performance by measuring the retention of the coating's ability to absorb UV light.[11]
-
The absorbance spectrum (290-400 nm) of the coated quartz panels was measured at each interval.
-
The percentage of absorbance retention was calculated at the primary λ-max of the formulation.
-
-
Results: A Quantitative Comparison of Durability
The experimental data clearly delineates the performance differences between the tested UV absorbers. This compound demonstrates superior photo-permanence, retaining a significantly higher percentage of its active ingredient and UV-blocking capability over the 2000-hour exposure period.
Table 1: Comparative Performance Data After Accelerated Weathering
| Performance Metric | Exposure (Hours) | This compound (HPT) | UV-HPT-2 | UV-BTA |
| % UV Absorber Remaining (HPLC) | 0 | 100% | 100% | 100% |
| 500 | 98% | 95% | 88% | |
| 1000 | 95% | 89% | 75% | |
| 1500 | 92% | 82% | 61% | |
| 2000 | 90% | 76% | 45% | |
| % Absorbance Retention @ λmax (UV-Vis) | 0 | 100% | 100% | 100% |
| 500 | 99% | 96% | 90% | |
| 1000 | 97% | 91% | 80% | |
| 1500 | 95% | 85% | 68% | |
| 2000 | 93% | 79% | 52% |
Discussion: Correlating Structure with Performance
The results presented in Table 1 are a direct consequence of the molecular structures of the absorbers.
-
This compound: The exceptional retention of over 90% of the active molecule after 2000 hours confirms the high efficiency of the HPT energy dissipation mechanism.[5] This intrinsic stability ensures that the coating maintains its UV protection for an extended service life, which is critical for applications like automotive finishes and architectural coatings.[2][12] The high retention of UV absorbance directly correlates with the HPLC data, validating its sustained protective function.
-
UV-HPT-2: While also a member of the HPT class, subtle differences in its molecular structure likely lead to a slightly less efficient energy dissipation cycle or higher susceptibility to photo-oxidative attack, resulting in a more pronounced, yet still robust, degradation profile compared to this compound.
-
UV-BTA: The benzotriazole absorber shows a rapid and significant decline in concentration, with over half of the material degraded by the 2000-hour mark. While effective initially, many benzotriazoles are known to be more susceptible to photodegradation pathways, including hydroxylation and ring-opening, which permanently destroy the chromophore.[13][14] This loss of the active molecule is mirrored in the steep drop in UV absorbance, indicating a compromised ability to protect the underlying polymer.
Conclusion
The experimental evidence unequivocally establishes the superior photo-permanence of This compound . Its ability to withstand prolonged UV exposure with minimal degradation makes it an exemplary choice for formulators seeking to develop coatings and materials with maximum long-term durability. The direct quantification of the remaining active ingredient via HPLC, supported by functional UV-Vis spectroscopy, provides a self-validating and robust dataset. For researchers and developers in fields where performance longevity is non-negotiable, the selection of a highly photostable UV absorber like this compound is a critical step in ensuring the integrity and service life of the final product.
References
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- Vertex AI Search. (2026). understanding the very broad uv absorption range of uv absorber uv-400 - BDMAEE.
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- Vertex AI Search. (2026). BX UV 400 uv absorber,, CAS# 153519-44-9 Mfg | Baoxu Chemical.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of UV Absorber 400
In the fast-paced environment of research and development, adherence to rigorous safety and environmental protocols is not merely a matter of compliance but a cornerstone of scientific integrity. This guide provides essential, step-by-step procedures for the proper disposal of UV Absorber 400, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in the laboratory, we believe in providing value that extends beyond the product itself, building a foundation of trust through expert guidance on chemical handling and safety.
Section 1: Critical First Step: Identify Your Specific UV Absorber
The trade name "this compound" can refer to different chemical formulations, each with unique physical and hazardous properties. The first and most critical step is to consult the Safety Data Sheet (SDS) provided by your supplier. The SDS is the definitive source of information for the exact chemical you are handling.
Two common formulations are often associated with this trade name:
| Feature | This compound (HPT type) | UV Absorber (Benzophenone type) |
| Chemical Class | Hydroxyphenyl-triazine (HPT) | 2-Hydroxy-4-(octyloxy)benzophenone |
| CAS Number | 153519-44-9[1][2] | 1843-05-6[3][4] |
| Physical Form | Yellow viscous liquid[5][6] | Light yellow solid powder/crystals[4] |
| Primary Hazard | Varies by specific formulation; consult SDS. | Skin sensitizer, skin/eye irritant[7] |
This guide will use 2-Hydroxy-4-(octyloxy)benzophenone (CAS 1843-05-6) as the primary example for procedural steps due to its well-documented hazard profile. However, the principles of waste segregation and handling apply broadly. ALWAYS let the specific guidance in your product's SDS supersede the information below.
Section 2: Hazard Assessment & Required Personal Protective Equipment (PPE)
Understanding the causality behind safety protocols is key to fostering a culture of safety. 2-Hydroxy-4-(octyloxy)benzophenone is classified with specific hazards that dictate the required level of protection.
-
Hazard Profile (CAS 1843-05-6):
-
Skin Sensitization (H317): May cause an allergic skin reaction upon contact.[7][8]
-
Skin/Eye Irritation (H315, H319): Can cause skin and serious eye irritation.[7]
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life. This is a critical consideration for disposal, as release into sewer systems is strictly prohibited.
-
-
Mandatory PPE Protocol:
-
Eye Protection: Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Standard safety glasses are insufficient; full goggles are required to protect against potential dust or splash.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact with the outer surface. Dispose of contaminated gloves as hazardous waste.[8]
-
Body Protection: A standard lab coat is required. For bulk handling or situations with a high risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if you are handling large quantities or creating dust, a NIOSH-approved respirator may be necessary.
-
Section 3: Core Disposal Principles: The Non-Negotiables
The chemical properties and hazard classifications of UV absorbers dictate three absolute rules for their disposal:
-
NEVER Dispose of Down the Drain: These chemicals are not readily biodegradable and can be toxic to aquatic organisms. Sink or sewer disposal is a direct violation of environmental regulations.[7]
-
AVOID Environmental Release: All waste, including contaminated materials, must be contained to prevent release into the environment.
-
TREAT AS HAZARDOUS WASTE: Unless explicitly stated otherwise in the SDS and confirmed by your institution's Environmental Health & Safety (EHS) department, all waste streams containing this compound must be managed as hazardous chemical waste according to EPA's Resource Conservation and Recovery Act (RCRA) regulations.[9]
Section 4: Step-by-Step Laboratory Disposal Protocols
Proper disposal requires segregating waste into distinct streams at the point of generation. This ensures safe handling and compliant disposal by your institution's contracted waste vendor.
Protocol 4.1: Disposing of Unused or Expired Solid Chemical
-
Container Selection: Use the original container if it is in good condition. If not, use a new, clean, chemically compatible container with a secure, leak-proof screw-top lid. The container must be suitable for solid waste.
-
Labeling: This is a critical step for regulatory compliance. Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA). An SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Collection: Keep the container lid securely closed at all times, except when adding waste. When the container is full or you are discontinuing the process, contact your institution's EHS department for pickup.
Protocol 4.2: Disposing of Contaminated Lab Debris
This waste stream includes items like gloves, weighing papers, paper towels, and pipette tips that are contaminated with the chemical.
-
Container Selection: Use a dedicated, leak-proof container, such as a sturdy plastic pail with a lid or a double-lined cardboard box specifically designated for solid hazardous waste.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE "
-
A description of the contents: "Debris contaminated with 2-Hydroxy-4-(octyloxy)benzophenone"
-
The associated hazards ("Irritant," "Skin Sensitizer")
-
-
Segregation & Accumulation: Collect all contaminated solid debris in this container. Do not mix with non-hazardous trash. Store the container in the SAA.
-
Collection: Keep the container closed. Once full, arrange for pickup through your EHS department.
Protocol 4.3: Disposing of Contaminated Solutions
This protocol applies to solutions (e.g., from extractions, cleaning glassware) containing the UV absorber.
-
Container Selection: Use a chemically compatible, shatter-resistant container designed for liquid waste (e.g., a high-density polyethylene jug). Never use a container that previously held an incompatible chemical.
-
Labeling: Affix a hazardous waste label. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full names of all chemical constituents, including solvents and an estimated concentration of the UV absorber.
-
The associated hazards of the entire mixture (e.g., "Flammable Liquid," "Irritant").
-
-
Accumulation: Store the container in the SAA, preferably within a secondary containment bin to mitigate spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Collection: Keep the container tightly capped. When ready for disposal, request a pickup from your EHS department.
Section 5: Visual Workflow for Disposal Decision-Making
This diagram outlines the logical steps for proper waste stream management in the laboratory.
Caption: Decision workflow for segregating and handling this compound waste streams.
Section 6: Regulatory Framework
All laboratory waste disposal activities are governed by federal and local regulations. Key frameworks include:
-
Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave." This includes generation, transportation, treatment, storage, and disposal.[9] Regulations found in 40 CFR Part 262 establish standards for generators of hazardous waste, including academic laboratories.[11]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard at 29 CFR 1910.1200 (Hazard Communication) requires that hazards of chemicals are evaluated and that this information is conveyed to employers and employees.[12] The "Lab Standard" (29 CFR 1910.1450 ) requires institutions to develop a Chemical Hygiene Plan, which includes procedures for safe removal of waste.[13]
By following the protocols in this guide, you are not only ensuring the safety of your immediate work environment but also upholding your responsibilities within this critical regulatory framework.
References
-
Hangzhou Disheng Import & Export Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Baoxu Chemical. (n.d.). BX UV 400 uv absorber. Retrieved from [Link]
-
Hunan Chem. (n.d.). UV-Absorber-400. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
-
Clym Environmental Services. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: 2-Hydroxy-4-(octyloxy)-benzophenone. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]
-
Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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- 13. md.rcm.upr.edu [md.rcm.upr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
